molecular formula C7H6FNO3 B1340142 (5-Fluoro-2-nitrophenyl)methanol CAS No. 287121-32-8

(5-Fluoro-2-nitrophenyl)methanol

Cat. No.: B1340142
CAS No.: 287121-32-8
M. Wt: 171.13 g/mol
InChI Key: CWOZQRGVHQIIJL-UHFFFAOYSA-N
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Description

(5-Fluoro-2-nitrophenyl)methanol (CAS 287121-32-8) is a fluorinated aromatic compound of interest in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C 7 H 6 FNO 3 and a molecular weight of 171.13 g/mol, serves as a versatile chemical building block . The structure incorporates both a nitro group and a benzyl alcohol functional group on a fluorinated benzene ring, making it a valuable intermediate for the synthesis of more complex molecules. Derivatives of nitrophenyl methanol, which share a close structural relationship with this compound, have demonstrated significant potential in biochemical research. Specifically, such compounds have been investigated as inhibitors of the PqsD enzyme in Pseudomonas aeruginosa , a key target in the disruption of bacterial quorum sensing and biofilm formation . This suggests that this compound could be a valuable precursor in the development of novel anti-infective agents and probes for studying bacterial communication pathways. As a standard laboratory chemical, it should be stored at 4°C . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-fluoro-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOZQRGVHQIIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475876
Record name (5-Fluoro-2-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287121-32-8
Record name (5-Fluoro-2-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (5-Fluoro-2-nitrophenyl)methanol and its Isomer, (2-Fluoro-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and synthesis of (5-Fluoro-2-nitrophenyl)methanol and its structural isomer, (2-Fluoro-5-nitrophenyl)methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited publicly available data for this compound, this guide also includes a more detailed analysis of its better-documented isomer to provide a thorough comparative reference.

This compound

CAS Number: 287121-32-8

This compound, also known as 5-Fluoro-2-nitrobenzyl alcohol, is a fluorinated nitroaromatic compound. The presence of the fluorine atom and the nitro group significantly influences its chemical reactivity and potential applications as a building block in the synthesis of more complex molecules.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₇H₆FNO₃
Molecular Weight 171.13 g/mol
Melting Point 82-86 °C
Boiling Point (Predicted) 286.1 ± 25.0 °C
Appearance Solid
Safety Information

The following table summarizes the hazard and precautionary statements for this compound.

GHS ClassificationHazard StatementsPrecautionary Statements
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.P264: Wash skin thoroughly after handling.
Skin Irritation (Category 2)H315: Causes skin irritation.P270: Do not eat, drink or smoke when using this product.
Eye Irritation (Category 2A)H319: Causes serious eye irritation.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.P330: Rinse mouth.

Isomer: (2-Fluoro-5-nitrophenyl)methanol

CAS Number: 63878-73-9

The structural isomer, (2-Fluoro-5-nitrophenyl)methanol, has the fluoro and nitro groups at different positions on the phenyl ring. This seemingly minor change can lead to differences in physical properties, reactivity, and biological activity. A greater volume of research and data is publicly available for this isomer.

Physicochemical Properties

The physical and chemical properties of (2-Fluoro-5-nitrophenyl)methanol are detailed in the table below for comparison.

PropertyValue
Molecular Formula C₇H₆FNO₃
Molecular Weight 171.13 g/mol [1]
Melting Point 68-71 °C
Appearance Yellow to brown solid[2]
Purity ≥96%
Safety Information

The hazard information for (2-Fluoro-5-nitrophenyl)methanol is summarized below.

GHS ClassificationHazard Statements
Skin Irritation (Category 2)H315: Causes skin irritation.[1]
Eye Irritation (Category 2)H319: Causes serious eye irritation.[1]
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation.[1]

Experimental Protocols

Synthesis of (2-Fluoro-5-nitrophenyl)methanol

A common method for the synthesis of (2-Fluoro-5-nitrophenyl)methanol involves the reduction of the corresponding aldehyde, 2-fluoro-5-nitrobenzaldehyde, using a mild reducing agent such as sodium borohydride.[2]

Materials:

  • 2-fluoro-5-nitrobenzaldehyde

  • Methanol

  • Sodium borohydride

  • 1 M Hydrochloric acid

  • Ether

  • Magnesium sulfate

Procedure:

  • Dissolve 2-fluoro-5-nitrobenzaldehyde (1.00 g, 5.91 mmol) in methanol (10 mL) in a suitable reaction flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.182 g, 4.82 mmol) to the stirred solution.

  • Continue stirring the reaction mixture at 0 °C for 3 hours.

  • After the reaction is complete, acidify the mixture to a pH of 4 with 1 M hydrochloric acid.

  • Concentrate the mixture to remove the methanol.

  • Add 50 mL of water to the residue and extract the product with ether.

  • Dry the combined organic layers over magnesium sulfate, filter, and evaporate the solvent to yield the product.

This procedure reportedly yields (2-fluoro-5-nitrophenyl)methanol as a light yellow solid with a high yield (99%) and a melting point of 62-64 °C.[2]

Visualizations

Synthesis Workflow for (2-Fluoro-5-nitrophenyl)methanol

The following diagram illustrates the key steps in the synthesis of (2-Fluoro-5-nitrophenyl)methanol from 2-fluoro-5-nitrobenzaldehyde.

G start Start: 2-Fluoro-5-nitrobenzaldehyde in Methanol step1 1. Cool to 0 °C start->step1 Dissolution step2 2. Add Sodium Borohydride (NaBH4) step1->step2 Temperature Control step3 3. Stir at 0 °C for 3 hours step2->step3 Reduction Reaction step4 4. Acidify with 1M HCl step3->step4 Quenching step5 5. Work-up (Concentration, Extraction, Drying, and Solvent Evaporation) step4->step5 Purification end End Product: (2-Fluoro-5-nitrophenyl)methanol step5->end

Caption: Synthesis of (2-Fluoro-5-nitrophenyl)methanol.

As of the current literature survey, there is no specific information available regarding the involvement of this compound or its isomer in defined biological signaling pathways. These compounds are primarily utilized as intermediates in organic synthesis. Further research is required to elucidate any potential biological activities.

References

An In-depth Technical Guide to (5-Fluoro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of (5-Fluoro-2-nitrophenyl)methanol, a key chemical intermediate. It covers its molecular structure, physicochemical properties, a representative synthesis protocol, and its potential applications in medicinal chemistry and drug development.

Molecular Structure and Physicochemical Properties

This compound, also known by its IUPAC name (2-Fluoro-5-nitrophenyl)methanol, is an aromatic alcohol containing both a fluorine atom and a nitro group.[1] These functional groups make it a versatile building block in organic synthesis. Its key properties are summarized below.

PropertyDataReference
Molecular Formula C₇H₆FNO₃[1][2]
Molecular Weight 171.13 g/mol [1]
IUPAC Name (2-fluoro-5-nitrophenyl)methanol[1]
Synonyms 2-Fluoro-5-nitrobenzyl alcohol, 5-Fluoro-2-nitrobenzyl alcohol[1]
CAS Number 63878-73-9[1][2]
Canonical SMILES C1=CC(=C(C=C1--INVALID-LINK--[O-])CO)F[1]
InChI Key IFIOUOYJVOSTFH-UHFFFAOYSA-N[1]
Appearance Solid
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]

Potential Applications in Drug Development

The unique arrangement of fluoro, nitro, and hydroxymethyl groups on the phenyl ring makes this compound a valuable synthon for constructing complex molecules. Structurally similar compounds are recognized as important intermediates in the synthesis of various therapeutic agents.[3]

The diagram below illustrates the logical relationship between the compound's functional groups and its potential synthetic applications.

G cluster_compound This compound cluster_groups Key Functional Groups cluster_applications Potential Synthetic Utility Compound This compound Nitro Nitro Group (-NO2) Compound->Nitro Fluoro Fluoro Group (-F) Compound->Fluoro Alcohol Hydroxymethyl Group (-CH2OH) Compound->Alcohol Amine Reduction to Amine (-NH2) (Key for Amide/Heterocycle Formation) Nitro->Amine Reduction Electrophile Electrophilic Aromatic Substitution Director Fluoro->Electrophile Influences Nucleophile Nucleophilic Substitution (e.g., Etherification) Alcohol->Nucleophile Acts as KinaseInhibitors Intermediate for Kinase Inhibitors Amine->KinaseInhibitors Leads to

Caption: Logical flow from functional groups to synthetic utility.

  • Intermediate for Kinase Inhibitors : The core structure is highly suitable for synthesizing kinase inhibitors, a major class of anticancer drugs. The nitro group can be readily reduced to an amine, which serves as a critical attachment point for various heterocyclic scaffolds.[3]

  • Versatile Building Block : The presence of three distinct and reactive functional groups allows for sequential and site-selective modifications, making it a versatile precursor for a wide range of complex organic molecules.[3]

Representative Experimental Protocol: Synthesis

While a specific protocol for this compound was not available in the searched literature, a detailed synthesis for the closely related isomer, (2-Fluoro-3-nitrophenyl)methanol , provides a representative and adaptable methodology.[4] The procedure involves the reduction of a methyl ester precursor.

Reaction: Reduction of Methyl 2-fluoro-3-nitrobenzoate to (2-Fluoro-3-nitrophenyl)methanol.[4]

Materials:

  • Methyl 2-fluoro-3-nitrobenzoate (starting material)

  • Diisobutylaluminium hydride (DIBAL), 1.0 M solution in toluene

  • Toluene (solvent)

  • Methanol

  • Saturated Rochelle's salt (potassium sodium tartrate) solution

  • Ethyl acetate

  • Saturated brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of methyl 2-fluoro-3-nitrobenzoate (9.22 g, 46.3 mmol) in toluene (92 mL) is cooled to -78 °C in a dry reaction vessel under an inert atmosphere.[4]

  • DIBAL (115.7 mL of a 1.0 M solution in toluene) is added slowly to the reaction mixture, maintaining the temperature at -78 °C.[4]

  • The mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional 30 minutes.[4]

  • The reaction is quenched by cooling the mixture back to -78 °C and sequentially adding methanol, a saturated aqueous solution of Rochelle's salt, and ethyl acetate.[4]

  • The mixture is warmed to room temperature and stirred for 1 hour.[4]

  • The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate.[4]

  • The combined organic layers are washed with saturated brine and dried over anhydrous magnesium sulfate.[4]

  • The solvent is removed under reduced pressure to yield the product, (2-Fluoro-3-nitrophenyl)methanol, as a brown oil (7.52 g, 95% yield).[4]

The following diagram illustrates the experimental workflow for this representative synthesis.

G start Start: Methyl 2-fluoro-3-nitrobenzoate in Toluene step1 Cool to -78 °C start->step1 step2 Slowly add DIBAL (1.0 M in Toluene) step1->step2 step3 Stir: 30 min at -78 °C 30 min at 0 °C step2->step3 step4 Quench at -78 °C: 1. Methanol 2. Rochelle's Salt (aq) 3. Ethyl Acetate step3->step4 step5 Warm to RT Stir for 1 hour step4->step5 step6 Extraction with Ethyl Acetate (3x) step5->step6 step7 Wash combined organic layers with Saturated Brine step6->step7 step8 Dry over MgSO₄ step7->step8 step9 Concentrate under Reduced Pressure step8->step9 end_node End Product: (2-Fluoro-3-nitrophenyl)methanol step9->end_node

Caption: Experimental workflow for a representative synthesis.

Safety and Handling

This compound is associated with several hazard classifications. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound.

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

References

An In-depth Technical Guide to the Synthesis of (5-Fluoro-2-nitrophenyl)methanol from 5-fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (5-Fluoro-2-nitrophenyl)methanol, a valuable intermediate in the development of novel therapeutics and other fine chemicals. The core of this document focuses on the selective reduction of 5-fluoro-2-nitrobenzaldehyde, detailing the prevalent methodologies, experimental protocols, and relevant quantitative data.

Introduction

This compound is a key building block in organic synthesis. The presence of a fluorine atom can enhance the metabolic stability and bioactivity of molecules, while the nitro and hydroxyl functionalities offer versatile handles for further chemical transformations. The selective reduction of the aldehyde group in 5-fluoro-2-nitrobenzaldehyde in the presence of a reducible nitro group is a critical step in the synthetic pathway to various complex molecules. This guide will explore the chemoselective reduction using sodium borohydride, a widely used and efficient method for this transformation.

Physicochemical Properties of Reactants and Products

A summary of the key physical and chemical properties of the starting material and the isomeric product is presented in Table 1. While specific experimental data for this compound is not widely available, data for its isomer, (2-Fluoro-5-nitrophenyl)methanol, is included for comparative purposes.

Table 1: Physicochemical Data of Key Compounds

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
5-Fluoro-2-nitrobenzaldehyde5-Fluoro-2-nitrobenzaldehyde structureC₇H₄FNO₃169.1192 - 96White to light red to green powder/crystal395-81-3
This compoundthis compound structureC₇H₆FNO₃171.13Not available-349-04-2
(2-Fluoro-5-nitrophenyl)methanol (Isomer)(2-Fluoro-5-nitrophenyl)methanol structureC₇H₆FNO₃171.1362 - 64Light yellow solid63878-73-9[1]

Reaction Pathway and Mechanism

The synthesis of this compound from 5-fluoro-2-nitrobenzaldehyde is achieved through the selective reduction of the aldehyde functional group. Sodium borohydride (NaBH₄) is a preferred reagent for this transformation due to its chemoselectivity; it readily reduces aldehydes and ketones while typically not affecting more robust functional groups like nitro groups under standard conditions.[2][3]

The reaction proceeds via a nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically from the solvent (e.g., methanol or ethanol) or during aqueous workup, yields the final primary alcohol product.

Reaction_Pathway cluster_reagents Reaction Conditions Start 5-Fluoro-2-nitrobenzaldehyde Intermediate Alkoxide Intermediate Start->Intermediate Hydride Attack Reagent + NaBH4 (Sodium Borohydride) Solvent Methanol/Ethanol Product This compound Intermediate->Product Protonation Workup + H₂O (Workup)

Caption: Reaction pathway for the reduction of 5-fluoro-2-nitrobenzaldehyde.

Experimental Protocols

General Experimental Protocol for Sodium Borohydride Reduction

Materials:

  • 5-fluoro-2-nitrobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (reagent grade)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-fluoro-2-nitrobenzaldehyde in methanol (approximately 10 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C using an ice bath with continuous stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (approximately 0.8 to 1.0 molar equivalents relative to the aldehyde) portion-wise to the cooled solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: Stir the reaction mixture at 0 °C for a period of 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Acidification: After the reaction is complete, carefully acidify the mixture to a pH of approximately 4 with 1 M hydrochloric acid to neutralize any excess borohydride and the resulting borate esters.

  • Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the methanol.

  • Extraction: To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Table 2: Representative Reaction Parameters (based on isomeric synthesis)

ParameterValueReference
Starting Material2-Fluoro-5-nitrobenzaldehyde (1.0 g, 5.91 mmol)[1]
Reducing AgentSodium borohydride (182 mg, 4.82 mmol)[1]
SolventMethanol (10 mL)[1]
Reaction Temperature0 °C[1]
Reaction Time3 hours[1]
Yield (of isomer)99%[1]

Purification and Characterization

The crude product can be purified by recrystallization or column chromatography.

  • Recrystallization: A suitable solvent system for recrystallization would likely be a mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, methanol, or ethyl acetate) and a non-polar solvent in which it is less soluble (e.g., hexane or water).[4]

  • Column Chromatography: For purification via column chromatography, a silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexane is a common choice for compounds of similar polarity.[5]

The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The melting point of the purified solid should also be determined.

Alternative Synthesis Methods

While sodium borohydride is a highly effective and selective reagent for this transformation, other reducing agents can also be employed. The choice of reagent may depend on the presence of other functional groups in more complex substrates and desired reaction conditions.

  • Other Borohydrides: Lithium borohydride (LiBH₄) is a more powerful reducing agent than NaBH₄ and can also be used.[6]

  • Catalytic Hydrogenation: This method, using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel, can be used. However, careful control of reaction conditions is necessary to avoid the reduction of the nitro group.[4]

  • Transfer Hydrogenation: Reagents like ammonium formate in the presence of a catalyst (e.g., Pd/C) can also effect the reduction of the aldehyde.

Logical Workflow Diagram

The following diagram illustrates the general workflow from the starting material to the purified product.

Experimental_Workflow Start Start: 5-Fluoro-2-nitrobenzaldehyde in Methanol Cooling Cool to 0 °C Start->Cooling Addition Slow Addition of NaBH₄ Cooling->Addition Reaction Stir at 0 °C for 2-4h (Monitor by TLC) Addition->Reaction Workup Quench and Acidify (1M HCl) Remove Methanol Reaction->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Drying Dry Organic Layer (e.g., MgSO₄) Extraction->Drying Isolation Filter and Evaporate Solvent Drying->Isolation Crude_Product Crude this compound Isolation->Crude_Product Purification Purification (Recrystallization or Column Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound from 5-fluoro-2-nitrobenzaldehyde is a straightforward and high-yielding reaction when employing a chemoselective reducing agent like sodium borohydride. This guide provides a robust framework for researchers to carry out this synthesis, including a detailed experimental protocol adapted from a closely related compound. The resulting product is a versatile intermediate for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science. Careful execution of the reaction and purification steps will ensure a high purity of the final product.

References

An In-depth Technical Guide to the Chemical Properties of (2-Fluoro-5-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The user requested information on "(5-Fluoro-2-nitrophenyl)methanol". However, publicly available data, including commercial availability and spectroscopic information, predominantly pertains to its isomer, (2-Fluoro-5-nitrophenyl)methanol (CAS No: 63878-73-9). This guide will focus on the latter compound, which is commonly referred to as 2-Fluoro-5-nitrobenzyl alcohol.

Introduction

(2-Fluoro-5-nitrophenyl)methanol is a fluorinated aromatic alcohol that serves as a valuable building block in organic synthesis. Its structure, featuring a fluorine atom and a nitro group on the benzene ring, imparts unique reactivity, making it a key intermediate in the development of pharmaceutical compounds and other specialty chemicals. This document provides a comprehensive overview of its chemical properties, synthesis, and safety information, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of (2-Fluoro-5-nitrophenyl)methanol are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₇H₆FNO₃[1][2][3]
Molecular Weight 171.13 g/mol [1][2]
CAS Number 63878-73-9[1][2][3]
Appearance Yellow to brown solid[2]
Melting Point 68-71 °C (lit.)[2]
Boiling Point 319.0 ± 27.0 °C (Predicted)[2]
Density 1.434 ± 0.06 g/cm³ (Predicted)[2]
pKa 13.34 ± 0.10 (Predicted)[2]
Storage Temperature Room Temperature, under inert atmosphere[2]

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of (2-Fluoro-5-nitrophenyl)methanol.

Spectrum TypeDataSource
¹H NMR (300 MHz, CDCl₃) δ 8.43 (dd, J = 6.2, 2.9 Hz, 1H), 8.19 (ddd, J = 9.0, 4.5, 2.9 Hz, 1H), 7.20 (dd, J = 9.0, 9.0 Hz, 1H), 4.85 (d, J = 3.6 Hz, 2H), 2.12 (s, 1H).[2]
¹³C NMR (75 MHz, CDCl₃) δ 125.0 (d, J = 10.0 Hz), 124.7 (d, J = 6.9 Hz), 116.2 (d, J = 23.6 Hz), 58.2 (CH₂).[2]
GC-MS m/z Top Peak: 125; 2nd Highest: 107; 3rd Highest: 95.[1]
Infrared (IR) Vapor Phase IR Spectra available.[1]

Experimental Protocols

Synthesis of (2-Fluoro-5-nitrophenyl)methanol from 2-Fluoro-5-nitrobenzaldehyde [2]

This protocol details the reduction of the corresponding aldehyde to form the target alcohol.

Materials:

  • 2-Fluoro-5-nitrobenzaldehyde (1000 mg, 5.91 mmol)

  • Methanol (10 mL)

  • Sodium borohydride (182 mg, 4.82 mmol)

  • 1 M Hydrochloric acid

  • Ether

  • Magnesium sulfate

  • Water

Procedure:

  • A solution of 2-fluoro-5-nitrobenzaldehyde in methanol is prepared in a suitable reaction vessel.

  • The solution is cooled to 0 °C.

  • Sodium borohydride is added to the cooled solution.

  • The reaction mixture is stirred at 0 °C for 3 hours.

  • Upon completion, the reaction is acidified to pH 4 using 1 M hydrochloric acid.

  • The mixture is then concentrated to remove methanol.

  • 50 mL of water is added, and the product is extracted with ether.

  • The organic layer is dried over magnesium sulfate, filtered, and the solvent is evaporated.

  • The resulting product, (2-fluoro-5-nitrophenyl)methanol, is obtained as a light yellow solid with a reported yield of 99% and a melting point of 62-64 °C.[2]

G cluster_workflow Synthesis Workflow start Dissolve 2-Fluoro-5-nitrobenzaldehyde in Methanol cool Cool to 0 °C start->cool Step 1 add_nabh4 Add Sodium Borohydride cool->add_nabh4 Step 2 stir Stir at 0 °C for 3 hours add_nabh4->stir Step 3 acidify Acidify to pH 4 with 1M HCl stir->acidify Step 4 concentrate Concentrate acidify->concentrate Step 5 extract Add H₂O & Extract with Ether concentrate->extract Step 6 dry Dry organic layer (MgSO₄), filter, and evaporate extract->dry Step 7 end (2-Fluoro-5-nitrophenyl)methanol (Light yellow solid) dry->end Final Product

Caption: Synthesis of (2-Fluoro-5-nitrophenyl)methanol.

Reactivity and Applications

(2-Fluoro-5-nitrophenyl)methanol is a versatile intermediate. The hydroxyl group can be readily converted into other functional groups, and the nitro group can be reduced to an amine, providing a pathway to a variety of derivatives.

Key Reactions:

  • Synthesis of 2-Fluoro-5-nitrobenzyl bromide: The alcohol can be converted to the corresponding bromide, a useful alkylating agent.[2]

  • Synthesis of 5-Amino-2-fluorobenzyl alcohol: The nitro group can be reduced to an amine, opening pathways for the synthesis of various heterocyclic compounds.[2]

G cluster_derivatives Potential Derivatives center (2-Fluoro-5-nitrophenyl)methanol bromide 2-Fluoro-5-nitrobenzyl bromide center->bromide Bromination amine 5-Amino-2-fluorobenzyl alcohol center->amine Nitro Reduction

Caption: Key synthetic transformations of the title compound.

Safety and Hazards

(2-Fluoro-5-nitrophenyl)methanol is classified as an irritant. Proper safety precautions must be observed during handling.

GHS Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

GHS Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Users should always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

Spectroscopic Profile of (5-Fluoro-2-nitrophenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for (5-Fluoro-2-nitrophenyl)methanol (CAS No: 63878-73-9), a key intermediate in various synthetic applications within the pharmaceutical and chemical industries. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.43dd6.2, 2.91HAr-H
8.19ddd9.0, 4.5, 2.91HAr-H
7.20dd9.0, 9.01HAr-H
4.85d3.62H-CH₂-
2.12s-1H-OH

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmSplitting (J C-F) HzAssignment
125.0d (10.0)Ar-CH
124.7d (6.9)Ar-CH
116.2d (23.6)Ar-CH
58.2--CH₂OH

Solvent: CDCl₃, Spectrometer Frequency: 75 MHz[1]

Table 3: Mass Spectrometry (GC-MS) Data
Mass-to-Charge Ratio (m/z)Relative Intensity
125Top Peak
1072nd Highest
953rd Highest

Ionization Method: Electron Ionization (EI)

Table 4: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~3400BroadO-H stretch (alcohol)
~3100MediumC-H stretch (aromatic)
~2900MediumC-H stretch (aliphatic)
~1520 & ~1350StrongN-O stretch (nitro group)
~1600 & ~1480Medium-StrongC=C stretch (aromatic ring)
~1250StrongC-F stretch
~1050StrongC-O stretch (primary alcohol)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of this compound was accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (CDCl₃).

  • The solution was transferred to a 5 mm NMR tube.

  • The tube was capped and carefully inverted several times to ensure a homogenous solution.

Data Acquisition:

  • Instrument: A 300 MHz NMR spectrometer was used for ¹H NMR and a 75 MHz spectrometer for ¹³C NMR.

  • Solvent: CDCl₃.

  • Temperature: Standard probe temperature (approximately 298 K).

  • ¹H NMR: Standard pulse sequences were used to acquire the proton spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹³C NMR: Proton-decoupled spectra were acquired. Chemical shifts are reported in ppm relative to the solvent signal of CDCl₃ (δ 77.16).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

  • A small amount of solid this compound was dissolved in a volatile solvent like dichloromethane or acetone.

  • A drop of the resulting solution was applied to a salt plate (e.g., NaCl or KBr).

  • The solvent was allowed to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Mode: Transmittance.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • A background spectrum of the clean salt plate was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • The sample was introduced into the mass spectrometer via a Gas Chromatography (GC) system to ensure purity.

  • In the ion source, the molecules were bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation (Electron Ionization - EI).

Data Acquisition:

  • Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Mass Analyzer: A quadrupole or ion trap analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).

  • Detector: An electron multiplier recorded the abundance of each ion.

  • The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument lock Lock on Deuterium Signal instrument->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum shim->acquire process Fourier Transform & Phasing acquire->process integrate Integrate Peaks process->integrate analyze Analyze Chemical Shifts & Couplings integrate->analyze

Figure 1: NMR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation (Thin Film) cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve Compound in Volatile Solvent apply Apply Solution to Salt Plate dissolve->apply evaporate Evaporate Solvent apply->evaporate background Acquire Background Spectrum evaporate->background sample Acquire Sample Spectrum background->sample identify Identify Characteristic Absorption Bands sample->identify correlate Correlate Bands to Functional Groups identify->correlate

Figure 2: IR Spectroscopy Workflow

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_interp Data Interpretation inject Inject into GC-MS ionize Electron Ionization (EI) inject->ionize separate Separate Ions by m/z ionize->separate detect Detect Ions separate->detect spectrum Generate Mass Spectrum detect->spectrum analyze_parent Identify Molecular Ion Peak spectrum->analyze_parent analyze_frag Analyze Fragmentation Pattern analyze_parent->analyze_frag

Figure 3: Mass Spectrometry Workflow

References

Technical Guide: Safety and Handling of (5-Fluoro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for (5-Fluoro-2-nitrophenyl)methanol and its isomers. Due to the limited availability of specific safety data for this compound (CAS No. 142303-49-1), this guide incorporates data from structurally similar isomers, including (2-Fluoro-5-nitrophenyl)methanol (CAS No. 63878-73-9) and (4-Fluoro-2-nitrophenyl)methanol (CAS No. 1043416-40-5), to provide a thorough understanding of the potential hazards.

Chemical Identification and Physical Properties

While specific quantitative data for this compound is limited, the general properties are expected to be similar to its isomers.

PropertyData for Isomers of this compound
Molecular Formula C₇H₆FNO₃[1][2][3]
Molecular Weight 171.13 g/mol [1][2][3]
Appearance Yellow to brown solid
Purity Typically ≥96%[2][3]
Storage Store at room temperature, in an inert atmosphere (e.g., under Argon)[2]

Hazard Identification and Classification

This compound and its isomers are classified as hazardous substances. The following GHS classification is based on data for the (2-Fluoro-5-nitrophenyl)methanol isomer.[1]

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]

GHS Pictogram:

alt text

Signal Word: Warning

Precautionary Statements: [1]

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER or doctor/physician if you feel unwell.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: Safe Handling Workflow

The following workflow outlines the necessary steps for safely handling this compound and its isomers in a laboratory setting.

G Safe Handling Workflow for this compound cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling A Review Safety Data Sheet (SDS) B Conduct Risk Assessment A->B C Prepare Engineering Controls (Fume Hood, Ventilation) B->C D Select & Inspect Personal Protective Equipment (PPE) C->D E Transfer Chemical in Fume Hood D->E F Weigh and Prepare Solutions E->F G Perform Experiment F->G H Label all Containers G->H I Decontaminate Work Area H->I J Segregate and Store Waste I->J L Remove and Clean/Dispose of PPE I->L K Dispose of Waste via Certified Vendor J->K M Wash Hands Thoroughly L->M

Safe Handling Workflow Diagram

Hierarchy of Safety Controls

To minimize exposure to this compound, a hierarchical approach to safety controls should be implemented.

G Hierarchy of Controls for Chemical Safety A Elimination/Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (Least Effective) C->D

Hierarchy of Safety Controls

Personal Protective Equipment (PPE)

Given the hazardous nature of this chemical, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a high risk of splashing.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are essential. Gloves should be inspected for integrity before each use and changed frequently.

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is required.

Storage and Incompatibility

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. The container should be tightly sealed and stored in an inert atmosphere (e.g., under argon) to prevent degradation.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

  • Spills:

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Fire:

    • Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.

    • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

  • First Aid:

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to arrange for pickup and disposal.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most up-to-date Safety Data Sheet (SDS) for the specific chemical being used.

References

Physical characteristics of (5-Fluoro-2-nitrophenyl)methanol (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physical Properties

(5-Fluoro-2-nitrophenyl)methanol, also known as 5-Fluoro-2-nitrobenzyl alcohol, is a solid organic compound. A summary of its key physical and chemical identifiers is presented below.

PropertyValueSource
Chemical Formula C₇H₆FNO₃PubChem[1]
Molecular Weight 171.13 g/mol PubChem[1]
Physical Form SolidSigma-Aldrich
CAS Number 63878-73-9PubChem[1]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A

Experimental Protocols for Physical Characterization

The following sections detail standard laboratory procedures for determining the melting and boiling points of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.[2]

Methodology: Capillary Tube Method

This is a common and effective method for determining the melting point of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2]

  • Capillary tubes (sealed at one end)[3][4]

  • Thermometer[5]

  • Mortar and pestle (optional, for grinding crystals)[5]

  • Spatula[5]

  • Heating medium (e.g., oil bath for Thiele tube)[3]

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline this compound is placed on a clean, dry surface. The sample should be finely powdered to ensure uniform heating.[4]

  • Loading the Capillary Tube: The open end of a capillary tube is pressed into the powdered sample. The tube is then gently tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[3][4]

  • Apparatus Setup:

    • Mel-Temp Apparatus: The loaded capillary tube is placed in the heating block of the apparatus.

    • Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then inserted into the Thiele tube containing a heating oil.[2][3]

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point. Constant stirring of the oil bath in a Thiele tube setup is necessary to ensure a uniform temperature.[3]

  • Observation and Data Recording: Two temperatures are recorded:

    • T1: The temperature at which the first drop of liquid appears.[4]

    • T2: The temperature at which the entire sample has completely melted.[4] The melting point is reported as the range between T1 and T2.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the transition from liquid to gas.[6][7] This property is highly dependent on atmospheric pressure.[6]

Methodology: Capillary Tube Method (Siwoloboff Method)

Given that this compound is a solid at room temperature, it would first need to be melted to determine its boiling point, assuming it does not decompose at its boiling temperature. This method is suitable for small quantities of a substance.

Apparatus:

  • Small test tube or fusion tube[6][8]

  • Capillary tube (sealed at one end)[6][8]

  • Thermometer[6][8]

  • Heating apparatus (e.g., Thiele tube with oil bath or an aluminum block heater)[6][8]

  • Rubber band or thread to attach the tubes to the thermometer[9]

Procedure:

  • Sample Preparation: A small amount of this compound is placed in the fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inside the fusion tube with its open end submerged in the sample.[8]

  • Apparatus Assembly: The fusion tube is attached to a thermometer. This assembly is then heated in an oil bath or a heating block.[8]

  • Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • Boiling Point Identification: Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[8] The heat is then removed, and the liquid is allowed to cool.

  • Data Recording: The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[9]

Logical Workflow for Physical Characterization

The following diagram illustrates the logical workflow for the physical characterization of a chemical compound like this compound.

G cluster_0 Compound Identification cluster_1 Physical State and Data Review cluster_2 Experimental Determination cluster_3 Final Reporting A Obtain Sample: This compound B Confirm Identity (CAS: 63878-73-9) A->B C Observe Physical State (Solid at STP) B->C D Literature Search for Melting/Boiling Point C->D E Data Available? D->E F Perform Melting Point Determination E->F No G Perform Boiling Point Determination E->G No J Compile Data in Technical Guide E->J Yes H Record Melting Point Range (T1-T2) F->H I Record Boiling Point G->I H->J I->J K Report Known Data and Experimental Protocols J->K

References

A Technical Guide to Determining the Solubility of (5-Fluoro-2-nitrophenyl)methanol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility of the compound (5-Fluoro-2-nitrophenyl)methanol in a range of common organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines a detailed experimental protocol to enable researchers to generate this critical data. The methodologies described are based on established principles of solubility determination and are designed to yield accurate and reproducible results essential for applications in drug discovery, process chemistry, and formulation development.

Theoretical Considerations for Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. The principle of "like dissolves like" provides a qualitative prediction of solubility. This compound possesses several functional groups that will influence its solubility profile:

  • Aromatic Ring: The phenyl ring is nonpolar and will favor interactions with aromatic or nonpolar solvents.

  • Nitro Group (-NO₂): This is a polar, electron-withdrawing group that can participate in dipole-dipole interactions.

  • Hydroxymethyl Group (-CH₂OH): The hydroxyl group is polar and capable of acting as both a hydrogen bond donor and acceptor. This will favor solubility in protic solvents like alcohols.

  • Fluoro Group (-F): The fluorine atom is highly electronegative, contributing to the molecule's overall polarity.

Based on these features, it can be anticipated that this compound will exhibit moderate to good solubility in polar aprotic and protic solvents, and lower solubility in nonpolar solvents. However, precise quantitative data must be determined experimentally.

Quantitative Solubility Data Table

The following table is provided as a template for researchers to populate with their experimentally determined solubility data for this compound at a specified temperature (e.g., 25 °C). Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Solvent Class Solvent Solubility (g/L) at 25 °C Observations
Alcohols MethanolData to be determined
EthanolData to be determined
IsopropanolData to be determined
Ketones AcetoneData to be determined
Methyl Ethyl KetoneData to be determined
Esters Ethyl AcetateData to be determined
Ethers Diethyl EtherData to be determined
Tetrahydrofuran (THF)Data to be determined
Hydrocarbons HexaneData to be determined
TolueneData to be determined
Halogenated DichloromethaneData to be determined
ChloroformData to be determined
Amides Dimethylformamide (DMF)Data to be determined
Other AcetonitrileData to be determined
Dimethyl Sulfoxide (DMSO)Data to be determined

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1] It involves creating a saturated solution by agitating an excess of the solid solute in the solvent until equilibrium is reached.[1]

3.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or small glass test tubes with screw caps

  • Analytical balance

  • Vortex mixer or orbital shaker

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Experimental Workflow Diagram

G prep Preparation: - Add excess this compound to a vial. - Add a known volume of solvent. equilibrate Equilibration: - Seal the vial. - Agitate at a constant temperature (e.g., 24-48 hours). prep->equilibrate Step 1 phase_sep Phase Separation: - Allow solids to settle. - Filter the supernatant through a syringe filter (0.22 µm). equilibrate->phase_sep Step 2 dilute Dilution: - Accurately dilute a known volume of the filtrate with the solvent. phase_sep->dilute Step 3 analyze Analysis: - Quantify the concentration of the diluted sample using a pre-calibrated analytical method (e.g., HPLC). dilute->analyze Step 4 calculate Calculation: - Calculate the original concentration in the saturated solution, accounting for dilution. analyze->calculate Step 5

Caption: Experimental workflow for determining the solubility of this compound.

3.3. Detailed Step-by-Step Procedure

  • Preparation of Standard Solutions for Calibration:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • Perform a series of dilutions to create a set of standard solutions of known concentrations.

    • Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a clean, dry vial. The excess is crucial to ensure that a saturated solution is formed.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a vortex mixer within a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[1]

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed in the constant temperature bath for a short period to allow the excess solid to settle.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe.

    • Attach a syringe filter (e.g., 0.22 µm PTFE) to the syringe and filter the solution into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution and Analysis:

    • Accurately pipette a known volume of the filtered saturated solution into a volumetric flask.

    • Dilute the sample to the final volume with the same solvent. The dilution factor should be chosen to ensure the final concentration falls within the linear range of the calibration curve.

    • Analyze the diluted sample using the pre-calibrated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • The result is the solubility of this compound in the specific solvent at the experimental temperature.

3.4. Considerations for Accuracy

  • Purity of Compound and Solvents: Use high-purity materials to avoid erroneous results.

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature throughout the experiment is crucial.

  • Equilibration Time: Ensure sufficient time is allowed for the system to reach equilibrium. This can be verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) and confirming that the solubility value remains constant.

  • Prevention of Evaporation: Keep vials tightly sealed to prevent changes in concentration due to solvent loss.

  • Analytical Method Validation: The analytical method used for quantification should be validated for linearity, accuracy, and precision.

This guide provides a robust framework for researchers to determine the solubility of this compound in various organic solvents. The generation of this data is a fundamental step in the characterization of this compound and will be invaluable for its application in scientific research and development.

References

A Technical Guide to the Discovery and History of Fluorinated Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated nitroaromatic compounds, a class of molecules combining the strong electron-withdrawing properties of the nitro group with the unique steric and electronic effects of fluorine, have played a pivotal role in the advancement of organic chemistry and biochemistry. From foundational studies in electrophilic aromatic substitution to the development of indispensable reagents for protein sequencing, the history of these compounds is a testament to the pursuit of novel reactivity and analytical methods. This in-depth technical guide explores the core discoveries, key experimental protocols, and the historical evolution of fluorinated nitroaromatic compounds, providing a comprehensive resource for researchers in organic synthesis and drug development.

I. Early Syntheses: The Two Primary Pathways

The historical development of fluorinated nitroaromatic compounds progressed along two main synthetic avenues: the nitration of pre-existing fluoroaromatic compounds and the fluorination of nitroaromatic precursors.

A. Pathway 1: Nitration of Fluorobenzene

One of the earliest approaches to synthesizing fluorinated nitroaromatic compounds was the direct nitration of fluorobenzene. This method, however, presented challenges in controlling the regioselectivity of the reaction.

Key Historical Development: Holleman's Studies on Electrophilic Aromatic Substitution

In the early 20th century, Dutch chemist Arnold Frederick Holleman conducted systematic studies on the electrophilic substitution of benzene derivatives. His work on the nitration of fluorobenzene, published around 1913, was a landmark in understanding the directing effects of the fluorine substituent. Holleman's experiments demonstrated that the nitration of fluorobenzene with a mixture of nitric acid and sulfuric acid predominantly yields a mixture of para- and ortho-fluoronitrobenzene, with the para isomer being the major product.

Experimental Protocol: Nitration of Fluorobenzene (Based on early 20th-century methods)

Objective: To synthesize a mixture of fluoronitrobenzene isomers via the direct nitration of fluorobenzene.

Reagents:

  • Fluorobenzene

  • Concentrated Nitric Acid (d = 1.4 g/mL)

  • Concentrated Sulfuric Acid (d = 1.84 g/mL)

  • Ice

  • Sodium Carbonate solution (10%)

  • Water

  • Drying agent (e.g., anhydrous calcium chloride)

Procedure:

  • In a flask equipped with a dropping funnel and a thermometer, carefully prepare a nitrating mixture by slowly adding a calculated amount of concentrated nitric acid to concentrated sulfuric acid, while cooling the mixture in an ice bath to maintain a low temperature.

  • Slowly add fluorobenzene dropwise to the stirred nitrating mixture, ensuring the temperature does not exceed a predetermined limit (e.g., 30-40 °C) to minimize dinitration.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure the completion of the reaction.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Separate the oily layer of fluoronitrobenzene isomers.

  • Wash the organic layer successively with water, a 10% sodium carbonate solution to neutralize any remaining acid, and finally with water again.

  • Dry the crude product over an anhydrous drying agent.

  • The isomeric mixture can then be separated by fractional distillation under reduced pressure.

Quantitative Data from Early Nitration Studies

Product IsomerTypical Yield RatioBoiling Point (°C)
p-Fluoronitrobenzene~90%205
o-Fluoronitrobenzene~10%215
m-FluoronitrobenzeneTrace197
B. Pathway 2: Halogen Exchange Fluorination of Nitroaromatics

The second major historical route to fluorinated nitroaromatics involves the nucleophilic substitution of a halogen (typically chlorine) with fluoride on a nitro-activated aromatic ring. This method offered better regiocontrol compared to direct nitration.

Key Historical Developments:

  • Gottlieb's Synthesis of 1-Fluoro-2,4-dinitrobenzene (1936): H. B. Gottlieb reported the synthesis of 1-fluoro-2,4-dinitrobenzene, which would later become famously known as Sanger's reagent, by reacting 1-chloro-2,4-dinitrobenzene with potassium fluoride in nitrobenzene. This was a significant early example of a successful halogen exchange fluorination on a highly activated nitroaromatic system.[1][2]

  • Fuller's Use of Sulfolane for 2-Fluoronitrobenzene Synthesis (1975): A major advancement in the synthesis of less activated fluoronitroaromatics was the work of G. Fuller. He disclosed the preparation of 2-fluoronitrobenzene from 2-chloronitrobenzene using potassium fluoride in the polar aprotic solvent sulfolane (tetramethylene sulfone). This method provided a viable route to the ortho isomer, which was difficult to obtain in high purity via nitration.

Experimental Protocol: Synthesis of 1-Fluoro-2,4-dinitrobenzene (Gottlieb, 1936)

Objective: To synthesize 1-fluoro-2,4-dinitrobenzene via halogen exchange.

Reagents:

  • 1-Chloro-2,4-dinitrobenzene

  • Anhydrous Potassium Fluoride

  • Nitrobenzene (as solvent)

Procedure:

  • A mixture of 1-chloro-2,4-dinitrobenzene and a slight excess of finely powdered anhydrous potassium fluoride in nitrobenzene is heated in a reaction vessel equipped with a reflux condenser and a stirrer.

  • The reaction mixture is heated at an elevated temperature (e.g., 190-210 °C) for several hours.

  • After cooling, the reaction mixture is filtered to remove the precipitated potassium chloride and any unreacted potassium fluoride.

  • The nitrobenzene solvent is removed from the filtrate by vacuum distillation.

  • The resulting crude 1-fluoro-2,4-dinitrobenzene is then purified by vacuum distillation.

Quantitative Data for Gottlieb's Synthesis

ProductYieldMelting Point (°C)
1-Fluoro-2,4-dinitrobenzene30%24-25

Experimental Protocol: Synthesis of 2-Fluoronitrobenzene (Fuller, 1975)

Objective: To synthesize 2-fluoronitrobenzene via halogen exchange in sulfolane.

Reagents:

  • 2-Chloronitrobenzene

  • Anhydrous Potassium Fluoride

  • Sulfolane (tetramethylene sulfone)

Procedure:

  • A mixture of 2-chloronitrobenzene, anhydrous potassium fluoride, and sulfolane is charged into a reaction vessel equipped with a mechanical stirrer and a condenser.

  • The mixture is heated to a high temperature (e.g., 240 °C) with vigorous stirring.

  • The reaction is monitored for the disappearance of the starting material (e.g., by gas chromatography). The original report indicates a reaction time of 22 hours.

  • After completion, the reaction mixture is cooled and filtered to remove inorganic salts.

  • The 2-fluoronitrobenzene is isolated from the sulfolane solvent by fractional distillation under reduced pressure.

Quantitative Data for Fuller's Synthesis

ProductYieldReaction TimeReaction Temperature (°C)
2-Fluoronitrobenzene60.5%22 hours240

II. A Landmark Application: Sanger's Reagent and Protein Sequencing

The development of 1-fluoro-2,4-dinitrobenzene (FDNB), or Sanger's reagent, by Frederick Sanger in 1945 represents a monumental milestone in the history of biochemistry and demonstrates the profound impact of fluorinated nitroaromatic compounds.[3][4][5]

Sanger's work on the structure of insulin required a method to identify the N-terminal amino acid of a polypeptide chain. He found that FDNB reacts with the free amino group at the N-terminus under mild alkaline conditions to form a stable, yellow-colored dinitrophenyl (DNP) derivative.[3][4] After acid hydrolysis of the DNP-protein, the DNP-amino acid could be identified by chromatography, thereby revealing the identity of the N-terminal residue. This technique was instrumental in Sanger's successful sequencing of insulin, for which he was awarded the Nobel Prize in Chemistry in 1958.

Experimental Protocol: N-Terminal Amino Acid Analysis using Sanger's Reagent

Objective: To identify the N-terminal amino acid of a peptide or protein.

Reagents:

  • Peptide or protein sample

  • 1-Fluoro-2,4-dinitrobenzene (FDNB) solution in ethanol

  • Sodium bicarbonate solution (e.g., 1 M)

  • Hydrochloric acid (e.g., 6 M)

  • Ether

  • Chromatography system (historically paper chromatography, now more commonly HPLC)

  • DNP-amino acid standards

Procedure:

  • Derivatization: a. Dissolve the peptide or protein sample in a suitable buffer (e.g., sodium bicarbonate solution) to maintain a slightly alkaline pH. b. Add an ethanolic solution of FDNB to the protein solution. c. Allow the reaction to proceed at room temperature for a set period (e.g., 2 hours) with gentle stirring. The N-terminal amino group will react with FDNB to form a DNP-peptide.

  • Hydrolysis: a. After the reaction, precipitate the DNP-protein, wash it with water, ethanol, and ether, and then dry it. b. Hydrolyze the DNP-protein by heating it with 6 M HCl in a sealed tube at an elevated temperature (e.g., 110 °C) for a specified time (e.g., 24 hours). This will cleave all the peptide bonds.

  • Identification: a. After hydrolysis, the DNP-amino acid, which is ether-soluble, is extracted from the aqueous hydrolysate containing the free amino acids. b. The ether extract containing the yellow DNP-amino acid is then analyzed by a suitable chromatographic method. c. The identity of the N-terminal amino acid is determined by comparing the chromatographic behavior of the unknown DNP-amino acid with that of known DNP-amino acid standards.

III. Visualizing the Historical Pathways and Workflows

A. Synthetic Pathways to Fluoronitrobenzenes

Synthesis_Pathways cluster_0 Pathway 1: Nitration cluster_1 Pathway 2: Halogen Exchange Fluorobenzene Fluorobenzene Isomer_Mixture o/p-Fluoronitrobenzene (p-major) Fluorobenzene->Isomer_Mixture Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Chloronitrobenzene Chloronitrobenzene (ortho or para) Fluoronitrobenzene Fluoronitrobenzene Chloronitrobenzene->Fluoronitrobenzene Fluorination KF_Solvent KF / Solvent

Caption: Early synthetic routes to fluoronitrobenzenes.

B. Sanger's Reagent Workflow for N-Terminal Analysis

Sangers_Reagent_Workflow Protein Protein with N-Terminal Amino Group DNP_Protein DNP-Protein (Yellow Derivative) Protein->DNP_Protein Derivatization FDNB 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) Acid_Hydrolysis Acid Hydrolysis (6M HCl, 110°C) DNP_Protein->Acid_Hydrolysis Hydrolysate Mixture of Amino Acids and DNP-Amino Acid Acid_Hydrolysis->Hydrolysate Extraction Ether Extraction Hydrolysate->Extraction DNP_AA_Solution DNP-Amino Acid in Ether (Yellow) Extraction->DNP_AA_Solution Chromatography Chromatography (e.g., HPLC) DNP_AA_Solution->Chromatography Identification Identification by Comparison with Standards Chromatography->Identification

Caption: Workflow for N-terminal analysis using Sanger's reagent.

IV. Conclusion

The discovery and development of fluorinated nitroaromatic compounds have been driven by the dual needs for regioselective synthesis and novel analytical tools. From the early, somewhat uncontrolled nitration of fluorobenzene to the more refined halogen exchange methods, the synthetic toolkit for accessing these valuable molecules has significantly evolved. The crowning achievement in the application of this class of compounds remains Sanger's use of 1-fluoro-2,4-dinitrobenzene, a development that not only revolutionized protein chemistry but also underscored the immense practical utility of fluorinated nitroaromatics. The historical journey of these compounds provides valuable insights into the interplay between synthetic innovation and biochemical discovery, a narrative that continues to inspire contemporary research in medicinal and materials chemistry.

References

The Role of Fluorine in Medicinal Chemistry and Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorine has become an indispensable element in modern medicinal chemistry, fundamentally altering the properties of drug candidates to enhance their therapeutic potential. Its unique characteristics—small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for strategic molecular modifications that can profoundly impact a drug's metabolic stability, binding affinity, lipophilicity, and pKa. These modulations often translate into improved pharmacokinetic profiles, greater target selectivity, and enhanced overall efficacy. This technical guide provides an in-depth exploration of the multifaceted roles of fluorine in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.

The Strategic Impact of Fluorine on Drug Properties

The introduction of fluorine into a drug molecule is a deliberate strategy to fine-tune its physicochemical and biological properties. Unlike other halogens, fluorine is the most electronegative element and has a van der Waals radius (1.47 Å) only slightly larger than that of hydrogen (1.20 Å), allowing it to replace hydrogen with minimal steric perturbation.[1] This bioisosteric replacement is a cornerstone of modern drug design.[2]

1.1. Enhancing Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[3] Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP450) enzymes, which often involves the oxidation of a metabolically labile C-H bond.[3] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it highly resistant to oxidative cleavage by CYP450 enzymes.[1] By strategically replacing a vulnerable hydrogen atom with fluorine, medicinal chemists can effectively "block" sites of metabolism, thereby increasing the drug's half-life and bioavailability.[3][4]

Metabolic_Blocking

Caption: Fluorine blocks sites of oxidative metabolism by CYP450 enzymes.

1.2. Modulating Binding Affinity and Selectivity

Fluorine's high electronegativity creates a strong dipole moment in the C-F bond, which can alter the electronic landscape of a molecule.[1] This can lead to more favorable interactions with the target protein through hydrogen bonds, dipole-dipole interactions, and other electrostatic forces.[5] By changing the charge distribution, fluorination can enhance the binding affinity (potency) and selectivity of a drug for its intended target over off-targets.

Bioisosteric_Replacement Ligand_F Ligand_F Electronics Electronics Ligand_F->Electronics Receptor Receptor Ligand_F->Receptor Stronger Interaction Binding Binding Electronics->Binding PK PK Binding->PK Ligand_H Ligand_H Ligand_H->Receptor Weak Interaction

Caption: Bioisosteric replacement of H with F alters electronic properties.

1.3. Influencing Lipophilicity and pKa

The effect of fluorine on lipophilicity (measured as logP or logD) is context-dependent. While highly fluorinated motifs like a trifluoromethyl (-CF3) group significantly increase lipophilicity, a single fluorine atom can either increase or decrease it, depending on its position and the overall molecular environment.[1][6] This modulation is critical for optimizing a drug's absorption, distribution, and ability to cross cell membranes.

Furthermore, fluorine’s strong electron-withdrawing nature can lower the pKa of nearby basic functional groups (e.g., amines).[5][6] This change in ionization state at physiological pH (typically 7.4) can improve membrane permeability and bioavailability, as the neutral form of a drug is generally more cell-permeable.

Quantitative Impact of Fluorination: Case Studies

The theoretical benefits of fluorination are consistently demonstrated in practice. The following tables summarize quantitative data from comparative studies of fluorinated drugs and their non-fluorinated analogs.

Table 1: Impact of Fluorination on Metabolic Stability

Compound Pair Modification System Half-life (t½, min) Key Finding Reference
Indole Analogues
UT-155 Non-fluorinated Mouse Liver Microsomes 12.35 - [3]
Analog 32c CF3-substituted Mouse Liver Microsomes 53.71 >4-fold increase in stability [3]
Gefitinib Analogues
Gefitinib (Iressa) 3-Cl, 4-F on aniline ring In vivo (human) - Oral Bioavailability: ~59% [7]
2-Fluoro-gefitinib Additional 2-F on quinazoline In vivo (human) - Improved exposure & lower clearance

| 6-Fluoro-gefitinib | Additional 6-F on quinazoline | In vivo (human) | - | Improved exposure & lower clearance | |

Table 2: Impact of Fluorination on Binding Affinity and Physicochemical Properties

Compound Pair Modification Target IC50 (nM) pKa (Predicted) clogP (Predicted) Reference
PARP Inhibitors
Analog 1a Non-fluorinated PARP2 1,200 6.8 2.5 [6]
Analog 1b 7-Fluoro PARP2 800 6.5 2.7 [6]
Fluoroquinolones
Naphthyridine analog Non-fluorinated DNA Gyrase - - -
Enoxacin 6-Fluoro DNA Gyrase - - -
Finding 6-F substitution improves gyrase-complex binding by 2 to 17-fold.
HIV RT Inhibitors
Lamivudine (3TC) Non-fluorinated HIV-1 RT - - - [8]
Emtricitabine (FTC) 5-Fluoro HIV-1 RT - - - [8]

| Finding | Emtricitabine is consistently 4 to 10-fold more potent against HIV-1 in cell culture. | | | | |[9] |

Appendix A: Detailed Experimental Protocols

Reproducible and standardized protocols are essential for accurately assessing the impact of fluorination.

A.1. Determination of Partition Coefficient (logP) by Shake-Flask Method

This method is the gold standard for directly measuring a compound's lipophilicity.[10][11]

Methodology:

  • Preparation of Phases: Prepare a phosphate buffer solution (e.g., 0.01 M, pH 7.4) and saturate it with 1-octanol. Similarly, saturate 1-octanol with the phosphate buffer. Allow the two phases to separate completely.[10]

  • Stock Solution: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[10]

  • Partitioning: In a suitable vessel, add a precise volume of the saturated 1-octanol and the saturated buffer. Add a small aliquot of the compound stock solution.

  • Equilibration: Seal the vessel and shake it vigorously for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.[10]

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the aqueous and octanol phases.

  • Quantification: Carefully sample a precise volume from each phase. Dilute the samples appropriately and determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

A.2. Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

This technique measures the pH of a solution as a titrant is added, allowing for the determination of the pKa at the half-equivalence point.[12][13]

Methodology:

  • Instrument Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[12]

  • Sample Preparation: Dissolve a precise amount of the test compound in deionized water or a suitable co-solvent to a known concentration (e.g., 1 mM).[13] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[12][13]

  • Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature (e.g., 25°C) and stir continuously. Purge the solution with nitrogen to remove dissolved CO2.[13] Immerse the calibrated pH electrode.

  • Titration: For an acidic compound, titrate by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH). For a basic compound, titrate with a standardized strong acid (e.g., 0.1 M HCl).[13]

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/min).[12]

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where 50% of the compound has been neutralized (the inflection point of the titration curve). Perform multiple titrations (at least three) to ensure reproducibility.[12]

A.3. In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay determines a compound's susceptibility to metabolism by Phase I enzymes, primarily CYP450s.[2][14][15]

Methodology:

  • Reagent Preparation:

    • Thaw a vial of pooled Human Liver Microsomes (HLM) at 37°C and dilute to the desired concentration (e.g., 0.5 mg/mL protein) in a phosphate buffer (100 mM, pH 7.4). Keep on ice.[14][15]

    • Prepare a cofactor solution containing NADPH (e.g., 3 mM) in the same buffer. This is the "NADPH regenerating system."[15]

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO) and dilute it in buffer to the working concentration. The final incubation concentration is typically low (e.g., 1-2 µM) to be below the enzyme's Km.[14][15]

  • Incubation:

    • In a 96-well plate, pre-warm the HLM solution and the test compound solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH cofactor solution to the wells containing the HLM and test compound. A negative control is run in parallel where the cofactor solution is replaced with a buffer.[15]

  • Time-Point Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in specific wells.[16]

  • Reaction Quenching: Terminate the reaction by adding a volume of a cold organic solvent, such as acetonitrile, containing an internal standard for analytical quantification.[14]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Calculation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line corresponds to the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693 / k) and the intrinsic clearance (CLint).[14]

HLM_Workflow Thaw_HLM Thaw_HLM Combine Combine Thaw_HLM->Combine Incubate Incubate Combine->Incubate Prep_NADPH Prep_NADPH Prep_NADPH->Combine Prep_Compound Prep_Compound Prep_Compound->Combine Timepoints Timepoints Incubate->Timepoints Centrifuge Centrifuge Timepoints->Centrifuge Analyze Analyze Centrifuge->Analyze Plot Plot Analyze->Plot Calculate Calculate Plot->Calculate

Caption: Experimental workflow for an in vitro metabolic stability assay.

Conclusion

The strategic incorporation of fluorine is a powerful and proven approach in modern drug discovery. By leveraging its unique properties, medicinal chemists can systematically address common challenges in drug development, including poor metabolic stability, low potency, and suboptimal pharmacokinetic profiles. As demonstrated through quantitative data and established case studies, fluorination allows for the fine-tuning of molecular properties to create safer and more effective medicines. The continued development of novel fluorination chemistries promises to further expand the toolkit available to researchers, solidifying fluorine's role as a "magic bullet" in the design of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Use of (5-Fluoro-2-nitrophenyl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Fluoro-2-nitrophenyl)methanol is a valuable and versatile building block in modern organic synthesis, particularly in the development of novel pharmaceuticals and bioactive molecules. Its utility stems from the presence of three key functional groups on the phenyl ring: a hydroxyl group amenable to various transformations, a nitro group that can be readily converted to an amino group, and a fluorine atom which can enhance the metabolic stability and binding affinity of target molecules. The strategic placement of these functionalities allows for the construction of complex molecular architectures, making it a key intermediate in the synthesis of a range of heterocyclic compounds and other pharmacologically relevant scaffolds.

These application notes provide a comprehensive overview of the synthetic utility of this compound, including detailed experimental protocols for its key transformations and its application in the synthesis of bioactive compounds.

Key Synthetic Transformations

This compound can undergo a variety of chemical transformations at its hydroxyl and nitro groups, as well as modifications involving the aromatic ring. The primary reactions include oxidation of the alcohol to an aldehyde, reduction of the nitro group to an amine, etherification, and esterification of the hydroxyl group.

Table 1: Summary of Key Reactions and Typical Conditions
Reaction TypeReagent(s)Solvent(s)ProductTypical Yield (%)
OxidationPyridinium dichromate (PDC), 4Å molecular sievesDichloromethane (DCM)5-Fluoro-2-nitrobenzaldehyde69%
Nitro ReductionStannous chloride (SnCl₂), concentrated HClEthanol or Ethyl Acetate(5-Fluoro-2-aminophenyl)methanolHigh
Nitro ReductionPalladium on carbon (Pd/C), Hydrogen gas (H₂)Ethanol or Ethyl Acetate(5-Fluoro-2-aminophenyl)methanolHigh
EtherificationAlkyl halide, NaHTetrahydrofuran (THF)Alkyl (5-fluoro-2-nitrophenyl)methyl etherVaries
EsterificationCarboxylic acid, DCC, DMAPDichloromethane (DCM)(5-Fluoro-2-nitrophenyl)methyl esterVaries

Experimental Protocols

Protocol 1: Oxidation of this compound to 5-Fluoro-2-nitrobenzaldehyde

This protocol details the oxidation of the primary alcohol to the corresponding aldehyde, a crucial step in many synthetic pathways.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • 4Å Molecular Sieves

  • Pyridinium dichromate (PDC)

  • Silica Gel

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Dissolve this compound (1.0 eq) in dry dichloromethane.

  • Add 4Å molecular sieves to the solution.

  • Add pyridinium dichromate (PDC) (1.2 eq) portion-wise to the stirred suspension.

  • Stir the reaction mixture vigorously at room temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a short pad of silica gel to remove the chromium salts and molecular sieves.

  • Wash the silica gel pad with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether (e.g., 10-20%) to afford 5-Fluoro-2-nitrobenzaldehyde as a solid.[1]

Quantitative Data:

  • Yield: 69%[1]

  • Purity: As determined by chromatographic and spectroscopic methods.

Protocol 2: Reduction of the Nitro Group to Synthesize (5-Fluoro-2-aminophenyl)methanol

The reduction of the nitro group to an amine is a fundamental transformation, opening up a wide range of subsequent derivatization possibilities, such as amide bond formation or the construction of nitrogen-containing heterocycles.

Materials:

  • This compound

  • Ethanol or Ethyl Acetate

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield (5-Fluoro-2-aminophenyl)methanol. The product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.

Alternative Procedure using Stannous Chloride:

  • Dissolve this compound in ethanol.

  • Add a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid.

  • Heat the reaction mixture. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate tin salts.

  • Filter the mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Quantitative Data:

  • Yield: Generally high for both methods.

  • Purity: Dependent on the chosen method and purification.

Application in Bioactive Molecule Synthesis

This compound and its derivatives are key intermediates in the synthesis of various bioactive molecules, including kinase inhibitors and other therapeutic agents. The presence of the fluoro-nitro aromatic motif is a common feature in many modern drug candidates.

Synthetic Pathway Example: A Hypothetical Kinase Inhibitor Scaffold

The following diagram illustrates a plausible synthetic route towards a kinase inhibitor scaffold, starting from this compound. This pathway highlights the strategic use of the functional groups present in the starting material.

G A This compound B 5-Fluoro-2-nitrobenzaldehyde A->B Oxidation (PDC) E (5-Fluoro-2-aminophenyl)methanol A->E Nitro Reduction (Pd/C, H2) C Imine Intermediate B->C Condensation with R-NH2 D Substituted Aminobenzaldehyde C->D Reduction F Cyclized Heterocycle D->F Intramolecular Cyclization E->F Cyclization with a suitable reagent G Final Kinase Inhibitor Scaffold F->G Further Functionalization

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

Conclusion

This compound is a highly valuable synthetic intermediate with broad applications in organic synthesis and drug discovery. Its strategic functionalization allows for the efficient construction of complex molecular architectures. The protocols and data presented here provide a foundation for researchers to utilize this versatile building block in their synthetic endeavors.

References

Synthetic Routes for the Preparation of (5-Fluoro-2-nitrophenyl)methanol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (5-Fluoro-2-nitrophenyl)methanol and its subsequent derivatization into ether and ester analogs. These compounds are of significant interest in medicinal chemistry as potential building blocks for the development of novel therapeutic agents, particularly in oncology and virology, owing to the advantageous physicochemical properties conferred by the fluoro and nitro substituents.

Introduction

The strategic incorporation of fluorine and nitro groups into aromatic scaffolds is a well-established strategy in drug discovery. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the nitro group can be a key pharmacophore or a versatile synthetic handle for further functionalization. This compound serves as a valuable starting material for generating a library of derivatives for structure-activity relationship (SAR) studies. This document outlines the synthesis of the parent alcohol followed by protocols for its conversion to ether and ester derivatives.

Synthesis of the Starting Material: this compound

The most direct route to this compound is the reduction of the corresponding aldehyde, 5-fluoro-2-nitrobenzaldehyde. This reduction can be efficiently achieved using sodium borohydride in a protic solvent like methanol or ethanol.

Protocol 1: Synthesis of this compound

Materials:

  • 5-Fluoro-2-nitrobenzaldehyde

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5-fluoro-2-nitrobenzaldehyde (1.0 eq) in anhydrous methanol (20 mL/g of aldehyde).

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Slowly add sodium borohydride (1.2 eq) portion-wise to the cooled solution. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is acidic (pH ~5-6) and gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water (30 mL) and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford a pale yellow solid.

Derivatization of this compound

The hydroxyl group of this compound is a versatile handle for derivatization. The following protocols describe the synthesis of ether and ester derivatives, which are common modifications in medicinal chemistry to modulate properties such as lipophilicity, solubility, and metabolic stability.

Protocol 2: Etherification via Williamson Ether Synthesis

This protocol describes the synthesis of a methyl ether derivative as an example. Other alkyl ethers can be prepared by using the corresponding alkyl halides.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry two-neck round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.5 eq) in anhydrous THF (15 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF (10 mL) and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired ether.

Protocol 3: Esterification via Acylation

This protocol details the synthesis of an acetate ester derivative. Other esters can be prepared using different acyl chlorides.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Acetyl chloride (CH₃COCl)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (20 mL) in a round-bottom flask.

  • Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM (20 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), water (20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Synthetic Protocol Typical Reaction Time Estimated Yield (%)
This compoundC₇H₆FNO₃171.1311-2 hours85-95
1-Fluoro-2-(methoxymethyl)-4-nitrobenzeneC₈H₈FNO₃185.1524-6 hours70-85
(5-Fluoro-2-nitrophenyl)methyl acetateC₉H₈FNO₄213.1632-4 hours80-95

Visualization of Synthetic Pathways and Applications

The derivatives of this compound are valuable scaffolds for developing new drugs, particularly kinase inhibitors for cancer therapy.[1][2][3][4] The following diagrams illustrate the synthetic workflow and a logical pathway for the discovery of bioactive derivatives.

G cluster_synthesis Synthesis of Starting Material and Derivatives Start 5-Fluoro-2-nitrobenzaldehyde SM This compound Start->SM Reduction (Protocol 1) Ether Ether Derivatives (e.g., Alkyl Ethers) SM->Ether Williamson Ether Synthesis (Protocol 2) Ester Ester Derivatives (e.g., Acetates, Benzoates) SM->Ester Acylation (Protocol 3)

Caption: Synthetic workflow for this compound and its derivatives.

G cluster_workflow Drug Discovery Workflow: Kinase Inhibitors Library Synthesized Derivative Library HTS High-Throughput Screening (Kinase Panel) Library->HTS Hit_ID Hit Identification (Potency & Selectivity) HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen SAR Structure-Activity Relationship (SAR) Studies Lead_Gen->SAR Lead_Opt Lead Optimization (ADME/Tox Properties) SAR->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical

Caption: Logical workflow for the discovery of bioactive kinase inhibitors.

References

Application Notes and Protocols for (5-Fluoro-2-nitrophenyl)methanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific data, including detailed experimental protocols, for the specific compound (5-Fluoro-2-nitrophenyl)methanol is limited. This document provides a comprehensive overview of its predicted applications and synthetic utility based on the known chemistry of structurally similar isomers, such as (2-Fluoro-5-nitrophenyl)methanol and other fluoronitrobenzyl alcohols. The protocols and data presented are representative examples and should be adapted and optimized for specific research applications.

Introduction

This compound is a substituted aromatic compound with significant potential as a versatile building block in the synthesis of pharmaceutical intermediates. The presence of three key functional groups—a fluorine atom, a nitro group, and a primary alcohol—on the phenyl ring makes it a valuable synthon for constructing complex molecular architectures. The fluorine substituent can enhance metabolic stability, binding affinity, and membrane permeability of the final drug molecule. The nitro group and the benzylic alcohol are readily transformable functional handles that allow for a variety of chemical modifications, paving the way for the synthesis of diverse pharmaceutical scaffolds.

Potential Applications in Pharmaceutical Synthesis

Based on the reactivity of analogous compounds, this compound is a promising starting material for the synthesis of various pharmaceutical intermediates, most notably for kinase inhibitors.

  • Intermediate for Kinase Inhibitors: The core structure of this compound is well-suited for the elaboration into heterocyclic systems that are common scaffolds for kinase inhibitors, a major class of anticancer drugs. The functional groups can be manipulated to introduce moieties that interact with the ATP-binding site of kinases.

  • Synthesis of Substituted Anilines: The nitro group can be readily reduced to an amino group, yielding 5-fluoro-2-(hydroxymethyl)aniline derivatives. These anilines are key intermediates for the synthesis of a wide range of biologically active compounds, including those with anti-inflammatory and antiviral properties.

  • Precursor for Aldehydes and Carboxylic Acids: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. These functional groups are versatile handles for various carbon-carbon and carbon-heteroatom bond-forming reactions, essential for building molecular complexity.

  • Etherification for Linker Incorporation: The benzylic alcohol can undergo etherification to introduce linkers or other pharmacophoric groups, which can modulate the pharmacological properties of the target molecule.

Key Synthetic Transformations and Reaction Data

The utility of this compound in pharmaceutical synthesis stems from the selective transformations of its functional groups. The following table summarizes common reactions and typical conditions, extrapolated from data on related isomers.

TransformationReagents and ConditionsProduct Functional Group
Nitro Group Reduction Catalytic Hydrogenation: H₂, Pd/C, Ethanol or Methanol, room temperature, atmospheric or elevated pressure. Chemical Reduction: SnCl₂·2H₂O, Ethanol, reflux; or Fe, NH₄Cl, Ethanol/Water, reflux.Amine (-NH₂)
Alcohol Oxidation To Aldehyde: Pyridinium chlorochromate (PCC), Dichloromethane (DCM), room temperature; or Dess-Martin periodinane (DMP), DCM, room temperature.[1][2] To Carboxylic Acid: Jones reagent (CrO₃, H₂SO₄, acetone); or KMnO₄, NaOH, H₂O, heat.Aldehyde (-CHO) or Carboxylic Acid (-COOH)
O-Alkylation (Etherification) Williamson Ether Synthesis: NaH, THF, followed by addition of an alkyl halide (e.g., R-Br, R-I), 0 °C to room temperature.Ether (-OR)
Conversion to Benzyl Halide To Benzyl Bromide: PBr₃, Diethyl ether, 0 °C; or HBr (aq), heat. To Benzyl Chloride: SOCl₂, Pyridine (cat.), Toluene, room temperature to reflux.Benzyl Halide (-CH₂X)

Experimental Protocols

The following are generalized protocols for key transformations of a fluoronitrophenylmethanol derivative. These should be considered as starting points and may require optimization.

Protocol 1: Reduction of the Nitro Group to an Amine

This protocol describes the reduction of a fluoronitrophenylmethanol to the corresponding aminobenzyl alcohol using catalytic hydrogenation.

Materials:

  • This compound (or related isomer)

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Filtration aid (e.g., Celite®)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., balloon hydrogenation or Parr shaker)

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude (5-Amino-2-fluorophenyl)methanol.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Oxidation of the Alcohol to an Aldehyde

This protocol details the oxidation of a fluoronitrophenylmethanol to the corresponding aldehyde using Pyridinium Chlorochromate (PCC).

Materials:

  • This compound (or related isomer)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a stirred suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes.

  • Pass the mixture through a short plug of silica gel to filter off the chromium residues, eluting with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-fluoro-2-nitrobenzaldehyde.

  • Purify the product by column chromatography on silica gel.

Visualizations

Diagram 1: Synthetic Workflow for Key Transformations

The following diagram illustrates the key synthetic transformations starting from this compound.

Synthetic_Workflow start This compound amine (5-Amino-2-fluorophenyl)methanol start->amine Nitro Reduction (H₂, Pd/C) aldehyde 5-Fluoro-2-nitrobenzaldehyde start->aldehyde Alcohol Oxidation (PCC) ether Alkyl (5-fluoro-2-nitrophenyl)methyl ether start->ether O-Alkylation (NaH, R-X) Kinase_Inhibitor_Synthesis A This compound B 5-Fluoro-2-nitrobenzaldehyde A->B 1. Oxidation (PCC) C Intermediate Imine B->C 2. Condensation D Substituted Quinazoline Scaffold C->D 3. Cyclization/Aromatization E Final Kinase Inhibitor Analog D->E 4. Cross-Coupling reagent1 Amine (R-NH₂) reagent1->C reagent2 Cyclization Reagent reagent2->D reagent3 Coupling Partner reagent3->E

References

Application Note: Protocols for the Reduction of the Nitro Group in (5-Fluoro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a crucial route to primary aromatic amines. These amines are versatile building blocks in the pharmaceutical industry. The target compound, (2-amino-5-fluorophenyl)methanol, is a valuable intermediate for the synthesis of various pharmaceutically active molecules. This document provides detailed protocols for the reduction of the nitro group in (5-Fluoro-2-nitrophenyl)methanol, offering a comparative overview of common methodologies.

The reduction of a nitro group is a highly exothermic process and requires careful monitoring and control to ensure safety, particularly during scale-up operations.[1] The choice of reducing agent is critical and depends on factors such as the presence of other functional groups, desired selectivity, cost, and environmental impact.

Overview of Reduction Methodologies

Several established methods can be employed for the reduction of aromatic nitro groups. The most common approaches include catalytic hydrogenation, metal-mediated reductions in acidic or neutral media, and reductions using metal hydrides with a catalyst.

  • Catalytic Hydrogenation: This is often the cleanest method, typically utilizing catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with hydrogen gas or a transfer hydrogenation source.[2][3] It avoids the use of stoichiometric metal reagents, simplifying product purification.

  • Metal-Mediated Reduction: Reagents such as Tin(II) chloride (SnCl₂), iron (Fe) powder in acidic media, or zinc (Zn) are effective and have been used for over a century.[2][4] Tin(II) chloride is particularly useful for its mild conditions and tolerance of various functional groups.[5][6]

  • Catalytic Hydride Reduction: Sodium borohydride (NaBH₄) alone is generally ineffective at reducing nitroarenes.[7][8] However, its reducing power is significantly enhanced in the presence of transition metal salts like NiCl₂ or FeCl₂, allowing for rapid reductions under mild conditions.[7][9]

Experimental Protocols

The following section details three distinct protocols for the synthesis of (2-amino-5-fluorophenyl)methanol.

Protocol 1: Reduction using Tin(II) Chloride (SnCl₂) in Ethanol/HCl

This classic method is reliable and generally provides high yields. The reaction proceeds via electron transfer from the Sn²⁺ salt.[5]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (e.g., 5M)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Tin(II) chloride dihydrate (4-5 molar equivalents) and ethanol.

  • Stir the mixture and add concentrated HCl. Heat the mixture to approximately 70 °C until a clear solution is obtained.[6]

  • To this hot solution, add this compound (1 molar equivalent) portion-wise over 15-30 minutes. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.[6]

  • After the addition is complete, continue heating the reaction mixture at reflux for 1-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the acidic solution by adding a 5M NaOH solution. Be cautious as this is an exothermic process. Adjust the pH to ~8-9, at which point the tin salts will precipitate as tin hydroxides.

  • Filter the mixture through a pad of Celite® to remove the inorganic precipitate, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude (2-amino-5-fluorophenyl)methanol, which can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This method is highly efficient and atom-economical, producing water as the only major byproduct.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source or a transfer hydrogenation agent like ammonium formate.

Procedure:

  • Dissolve this compound (1 molar equivalent) in methanol or ethanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge the system several times with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm or 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by periodic sampling and analysis via TLC or HPLC. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry. Do not allow the filter cake to dry completely and handle it while wet.

  • Concentrate the filtrate under reduced pressure to obtain the product, (2-amino-5-fluorophenyl)methanol.

Protocol 3: Reduction using Sodium Borohydride and Nickel(II) Chloride

This protocol uses mild conditions and is often very rapid. The combination of NaBH₄ with a transition metal salt generates highly active nickel boride, which catalyzes the reduction.[7]

Materials:

  • This compound

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (catalytic amount, e.g., 0.1-0.2 eq.)

  • Sodium borohydride (NaBH₄) (2-4 molar equivalents)

  • Methanol (MeOH) or a mixture of Acetonitrile (CH₃CN) and water.[7]

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 molar equivalent) and NiCl₂·6H₂O (0.2 molar equivalents) in methanol at room temperature.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (3 molar equivalents) in small portions. A black precipitate (nickel boride) will form, and vigorous hydrogen evolution will occur. Control the rate of addition to manage the effervescence.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature. The reaction is often complete within 15-60 minutes.[7]

  • Monitor the reaction by TLC or HPLC.

  • Once the starting material is consumed, carefully quench the reaction by slowly adding water or dilute HCl to decompose the excess NaBH₄.

  • Add ethyl acetate to the mixture and filter through a pad of Celite® to remove the black nickel precipitate.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the desired product.

Data Presentation: Comparison of Protocols

MethodReagents & CatalystKey ConditionsTypical YieldAdvantagesDisadvantages & Considerations
Tin(II) Chloride SnCl₂·2H₂O, HClEtOH, Reflux, 1-3 h85-95%High yield, reliable, tolerant of many functional groups.[5]Generates large amounts of tin waste, requires stoichiometric reagents, workup can be tedious.[5]
Catalytic Hydrogenation H₂ gas, 10% Pd/CMeOH or EtOH, RT, 1-4 atm, 2-6 h90-99%Atom economical, clean reaction with easy workup, catalyst is recyclable.Requires specialized hydrogenation equipment, catalyst can be pyrophoric, potential for dehalogenation.
NaBH₄ / NiCl₂ NaBH₄, NiCl₂·6H₂OMeOH or CH₃CN/H₂O, 0°C to RT, 15-60 min80-95%Very fast reaction times, mild conditions, avoids high pressure.[7]Vigorous H₂ evolution requires careful addition of NaBH₄, generates nickel waste.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the reduction, work-up, and purification process.

G start_node start_node process_node process_node decision_node decision_node product_node product_node analysis_node analysis_node A Start: this compound B Dissolve in appropriate solvent A->B C Add reducing agent(s) and/or catalyst B->C D Reaction under controlled conditions (temp, time) C->D E Monitor reaction (TLC / HPLC) D->E F Reaction complete? E->F Check Progress F->D No G Reaction Work-up: Quench, Neutralize, Filter F->G Yes H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Purification (Chromatography/Recrystallization) I->J K Final Product: (2-amino-5-fluorophenyl)methanol J->K L Characterization: NMR, MS, Purity K->L

References

Application Notes and Protocols: Reaction of (5-Fluoro-2-nitrophenyl)methanol with Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Fluoro-2-nitrophenyl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The presence of a reactive primary alcohol necessitates the use of protecting groups to prevent unwanted side reactions during subsequent synthetic transformations. This document provides detailed application notes and protocols for the protection and deprotection of the hydroxyl group of this compound using common protecting groups such as methoxymethyl (MOM), benzyl (Bn), and tert-butyldimethylsilyl (TBDMS) ethers.

The selection of an appropriate protecting group is crucial and depends on the stability required for subsequent reaction conditions and the ease of removal. This guide offers a comparative overview of these protecting groups and provides adapted experimental procedures based on established methodologies for similar substrates, given the limited availability of specific protocols for this compound.

Chemical Data Summary

The following table summarizes the key properties of this compound and the predicted properties of its protected derivatives.

PropertyThis compound(5-Fluoro-2-nitrophenyl)methoxymethyl ether (MOM-protected)Benzyl (5-fluoro-2-nitrophenyl)methyl ether (Bn-protected)tert-Butyldimethyl((5-fluoro-2-nitrophenyl)methoxy)silane (TBDMS-protected)
Molecular Formula C₇H₆FNO₃C₉H₁₀FNO₄C₁₄H₁₂FNO₃C₁₃H₂₀FNO₃Si
Molecular Weight 171.13 g/mol [1][2]215.18 g/mol 261.25 g/mol 285.38 g/mol
Appearance Predicted: SolidPredicted: OilPredicted: OilPredicted: Oil
Boiling Point Predicted: 295.5±25.0 °CNot availableNot availableNot available
Solubility Soluble in methanol, ethanol, DCM, THFSoluble in common organic solventsSoluble in common organic solventsSoluble in common organic solvents

Methoxymethyl (MOM) Ether Protection

The methoxymethyl (MOM) group is a widely used protecting group for alcohols due to its ease of introduction and stability under a variety of non-acidic conditions.[3] It is readily cleaved under acidic conditions.[4]

Protection Protocol (MOM-Cl)

This protocol is adapted from general procedures for the MOM protection of benzyl alcohols.[5]

Reaction Scheme:

cluster_reactants Reactants cluster_products Products start This compound product (5-Fluoro-2-nitrophenyl)methoxymethyl ether start->product DCM, 0 °C to rt momcl MOM-Cl momcl->product dipea DIPEA salt DIPEA·HCl dipea->salt

Caption: MOM protection of this compound.

Materials:

  • This compound

  • Chloromethyl methyl ether (MOM-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add DIPEA (2.0-4.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add MOM-Cl (1.5-3.0 eq) dropwise to the stirred solution.[5]

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until completion is confirmed by Thin Layer Chromatography (TLC).[5]

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.[5]

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel to yield the MOM-protected product.[5]

Deprotection Protocol (Acidic Hydrolysis)

This protocol is adapted from general procedures for the acidic cleavage of MOM ethers.[4]

Reaction Scheme:

cluster_reactants Reactants cluster_products Products start (5-Fluoro-2-nitrophenyl)methoxymethyl ether product This compound start->product HCl, MeOH byproduct1 Formaldehyde start->byproduct1 byproduct2 Methanol start->byproduct2

Caption: Deprotection of MOM-protected this compound.

Materials:

  • MOM-protected this compound

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the MOM-protected this compound (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated HCl.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with DCM and neutralize with saturated aqueous NaHCO₃ solution.[4]

  • Separate the layers and extract the aqueous phase with DCM.[4]

  • Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the deprotected alcohol.[4]

Benzyl (Bn) Ether Protection

The benzyl group is a robust protecting group for alcohols, stable to a wide range of acidic and basic conditions. It is typically removed by catalytic hydrogenolysis.[6][7]

Protection Protocol (Williamson Ether Synthesis)

This protocol is adapted from the general Williamson ether synthesis for benzyl ether formation.[8]

Experimental Workflow:

cluster_workflow Bn Protection Workflow A Dissolve alcohol in THF B Add NaH at 0 °C A->B C Add BnBr B->C D Stir at rt C->D E Quench with water D->E F Extract with EtOAc E->F G Purify by chromatography F->G

Caption: Workflow for Benzyl Protection.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq) and allow the reaction to warm to room temperature.

  • Stir for 12-16 hours or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the mixture with EtOAc.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to afford the benzylated product.

Deprotection Protocol (Catalytic Hydrogenolysis)

This protocol is a standard procedure for the cleavage of benzyl ethers.[6]

Experimental Workflow:

cluster_workflow Bn Deprotection Workflow A Dissolve Bn-ether in EtOH B Add Pd/C A->B C Stir under H₂ atmosphere B->C D Filter through Celite C->D E Concentrate filtrate D->E

Caption: Workflow for Benzyl Deprotection.

Materials:

  • Benzyl (5-fluoro-2-nitrophenyl)methyl ether

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve the benzyl-protected alcohol (1.0 eq) in EtOH or EtOAc.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the suspension under an atmosphere of H₂ (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC. Note that the nitro group may also be reduced under these conditions.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product.

tert-Butyldimethylsilyl (TBDMS) Ether Protection

Silyl ethers, such as TBDMS, are common protecting groups for alcohols.[9] They are stable to a wide range of reaction conditions but are readily cleaved by fluoride ion sources.[9]

Protection Protocol

This protocol is a standard procedure for the silylation of alcohols.[10]

Reaction Scheme:

cluster_reactants Reactants cluster_products Products start This compound product tert-Butyldimethyl((5-fluoro-2-nitrophenyl)methoxy)silane start->product DMF, rt tbdmscl TBDMS-Cl tbdmscl->product imidazole Imidazole salt Imidazole·HCl imidazole->salt

Caption: TBDMS protection of this compound.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add TBDMS-Cl (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 12-16 hours or until completion is indicated by TLC.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to give the silyl ether.

Deprotection Protocol (Fluoride-mediated)

This protocol uses a fluoride source to cleave the silyl ether.[11]

Reaction Scheme:

cluster_reactants Reactants cluster_products Products start tert-Butyldimethyl((5-fluoro-2-nitrophenyl)methoxy)silane product This compound start->product THF, rt tbaf TBAF byproduct TBDMS-F tbaf->byproduct

Caption: Deprotection of TBDMS-protected this compound.

Materials:

  • tert-Butyldimethyl((5-fluoro-2-nitrophenyl)methoxy)silane

  • Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected alcohol (1.0 eq) in THF.

  • Add a 1 M solution of TBAF in THF (1.2 eq) at room temperature.

  • Stir the mixture and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography if necessary.

Summary of Reaction Conditions

Protecting GroupProtection Reagents & ConditionsDeprotection Reagents & ConditionsOrthogonality Notes
MOM MOM-Cl, DIPEA, DCM, 0 °C to rtHCl, MeOH, rtStable to bases and nucleophiles. Cleaved by acid.
Bn NaH, BnBr, THF, 0 °C to rtH₂, Pd/C, EtOH, rtStable to most acidic and basic conditions. Cleaved by hydrogenolysis.
TBDMS TBDMS-Cl, Imidazole, DMF, rtTBAF, THF, rtStable to non-acidic and non-fluoride conditions. Cleaved by acid and fluoride.

Conclusion

The choice of protecting group for this compound is dictated by the planned synthetic route. The MOM group offers a balance of stability and ease of removal under acidic conditions. The benzyl group provides greater stability but requires hydrogenolysis for removal, which may affect other functional groups like the nitro group. The TBDMS group is easily introduced and removed under mild conditions, offering orthogonality to many other protecting groups. The provided protocols, adapted from general procedures, serve as a valuable starting point for the successful protection and deprotection of this compound in a research and development setting. It is recommended to perform small-scale trials to optimize the reaction conditions for this specific substrate.

References

Application Note: Oxidation of (5-Fluoro-2-nitrophenyl)methanol to 5-Fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the oxidation of (5-Fluoro-2-nitrophenyl)methanol to its corresponding aldehyde, 5-Fluoro-2-nitrobenzaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other fine chemicals.[1] The presented method utilizes Pyridinium Dichromate (PDC) as the oxidizing agent in dichloromethane (DCM), a procedure noted for its efficiency in oxidizing primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid.[1] Alternative mild oxidation methods, such as those employing Dess-Martin periodinane (DMP) or Swern oxidation conditions, are also briefly discussed.[2][3][4][5][6][7]

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The target molecule, 5-Fluoro-2-nitrobenzaldehyde, is a valuable building block in medicinal chemistry and materials science.[1] The presence of both a fluorine atom and a nitro group on the aromatic ring makes the substrate sensitive to harsh reaction conditions, necessitating the use of mild and selective oxidizing agents. While various reagents are known for this purpose, including chromium-based reagents like Pyridinium Chlorochromate (PCC) and PDC, as well as non-metal-based reagents like Dess-Martin periodinane and those used in Swern oxidations, this protocol will focus on a proven method using PDC.[1][8][9] PDC is often favored for its relative stability and selectivity in oxidizing primary alcohols to aldehydes in the presence of other functional groups.[1]

Experimental Protocol

This protocol is adapted from a known synthesis of 5-Fluoro-2-nitrobenzaldehyde.[1]

Materials:

  • This compound

  • Pyridinium Dichromate (PDC)

  • 4Å Molecular Sieves

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Short path distillation apparatus or rotary evaporator

  • Chromatography column and accessories

  • Thin Layer Chromatography (TLC) plates and developing chamber

Equipment:

  • Fume hood

  • Magnetic stir plate

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (13.92 g, 81.08 mmol) in anhydrous dichloromethane (284 mL) in a round-bottom flask, add 4Å molecular sieves (73 g).

  • To this stirred suspension, add Pyridinium Dichromate (PDC) (36.58 g, 97.3 mmol) in one portion.

  • Stir the reaction mixture vigorously at room temperature for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pass the crude reaction mixture through a short pad of silica gel to filter out the solid residues.

  • Wash the silica gel pad with additional dichloromethane to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the residue by column chromatography on silica gel using a gradient of 10-20% ethyl acetate in petroleum ether to afford the pure 5-Fluoro-2-nitrobenzaldehyde.[1]

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product as a pale yellow to light reddish-yellow solid.[1]

Data Presentation

ParameterValueReference
Starting MaterialThis compound[1]
Mass of Starting Material13.92 g[1]
Moles of Starting Material81.08 mmol[1]
Oxidizing AgentPyridinium Dichromate (PDC)[1]
Mass of Oxidizing Agent36.58 g[1]
Moles of Oxidizing Agent97.3 mmol[1]
SolventDichloromethane (DCM)[1]
Volume of Solvent284 mL[1]
Additive4Å Molecular Sieves[1]
Mass of Additive73 g[1]
Reaction Time6 hours[1]
Reaction TemperatureRoom Temperature[1]
Purification MethodColumn Chromatography[1]
Eluent System10-20% Ethyl Acetate/Petroleum Ether[1]
Product5-Fluoro-2-nitrobenzaldehyde[1]
Yield9.43 g (69%)[1]

Mandatory Visualization

experimental_workflow start This compound in Dichloromethane reagents Addition of PDC and 4Å Molecular Sieves start->reagents Step 1 & 2 reaction Stir at Room Temperature for 6 hours reagents->reaction Step 3 workup Filtration through Silica Gel reaction->workup Step 4 & 5 concentration Solvent Removal (Rotary Evaporation) workup->concentration Step 6 & 7 purification Column Chromatography (10-20% EtOAc/Petroleum Ether) concentration->purification Step 8 product Pure 5-Fluoro-2-nitrobenzaldehyde purification->product Step 9

Caption: Experimental workflow for the oxidation of this compound.

Discussion

The provided protocol offers a reliable method for the synthesis of 5-Fluoro-2-nitrobenzaldehyde with a good reported yield of 69%.[1] The use of 4Å molecular sieves is crucial for adsorbing water, which can interfere with the reaction and potentially lead to the formation of byproducts. The workup procedure involving filtration through a short pad of silica gel is an effective way to remove the chromium salts and other solid residues before final purification.

For substrates that may be sensitive to chromium-based reagents, other mild oxidation methods could be considered. The Dess-Martin periodinane (DMP) oxidation is performed under neutral conditions at room temperature and is known for its high selectivity and tolerance of various functional groups.[2][3][10] The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, is another excellent alternative that avoids the use of heavy metals.[5][6][7] The choice of oxidant will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, scale, and safety considerations.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Pyridinium Dichromate (PDC) and other chromium (VI) compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Proper waste disposal procedures for chromium-containing residues and chlorinated solvents must be followed.

This application note provides a comprehensive and detailed protocol for the oxidation of this compound, intended to be a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (5-Fluoro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of (5-Fluoro-2-nitrophenyl)methanol as a versatile building block in the synthesis of novel kinase inhibitors. This compound's unique combination of functional groups—a hydroxymethyl, a nitro group, and a fluorine atom—offers a valuable scaffold for medicinal chemists to develop potent and selective kinase inhibitors for therapeutic use.

The strategic placement of a fluorine atom can significantly enhance the pharmacological properties of a drug candidate, including metabolic stability and binding affinity to the target kinase.[1] The nitro group serves as a versatile synthetic handle, which can be readily reduced to an amine, providing a key point for diversification and the introduction of various pharmacophoric elements. The primary alcohol allows for further modifications, such as etherification or oxidation, to explore structure-activity relationships (SAR).

Rationale for Use in Kinase Inhibitor Synthesis

Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Small molecule kinase inhibitors have emerged as a major class of targeted therapies. The this compound scaffold is particularly well-suited for the synthesis of ATP-competitive kinase inhibitors. The core structure can be elaborated to mimic the hinge-binding motif of ATP, forming crucial hydrogen bond interactions within the kinase's active site.[3]

Data Presentation

The following table summarizes the key physicochemical properties of this compound and its isomers, which are also relevant as starting materials in medicinal chemistry.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reference
This compoundNot availableC₇H₆FNO₃171.13[4]
(2-Fluoro-5-nitrophenyl)methanol63878-73-9C₇H₆FNO₃171.13[4]
(4-Fluoro-2-nitrophenyl)methanol1043416-40-5C₇H₆FNO₃171.13[5]
(3-Amino-5-fluoro-2-nitrophenyl)methanolNot availableC₇H₇FN₂O₃186.14[2]
(5-Amino-2-nitrophenyl)methanol77376-03-5C₇H₈N₂O₃168.15[6]

Hypothetical Kinase Inhibitor Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a hypothetical kinase inhibitor, "KI-FNM-01," starting from this compound. This workflow is based on common synthetic strategies employed in kinase inhibitor development.

G start This compound step1 Step 1: Protection of Hydroxymethyl Group (e.g., TBDMSCl, Imidazole) start->step1 intermediate1 Protected Intermediate step1->intermediate1 step2 Step 2: Reduction of Nitro Group (e.g., SnCl2·2H2O, EtOH) intermediate1->step2 intermediate2 Aniline Intermediate step2->intermediate2 step3 Step 3: Coupling with Heterocycle (e.g., Buchwald-Hartwig amination) intermediate2->step3 intermediate3 Coupled Product step3->intermediate3 step4 Step 4: Deprotection (e.g., TBAF, THF) intermediate3->step4 final_product Final Kinase Inhibitor (KI-FNM-01) step4->final_product

Caption: Synthetic workflow for KI-FNM-01.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of "KI-FNM-01." These protocols are based on established synthetic methodologies for analogous compounds.[3][7]

Step 1: Synthesis of ((5-Fluoro-2-nitrophenyl)methoxy)(tert-butyl)dimethylsilane (Protected Intermediate)
  • Materials: this compound, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Dichloromethane (DCM), Saturated aqueous NaHCO₃ solution, Brine, Anhydrous MgSO₄.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add imidazole (1.5 eq) and stir until fully dissolved.

    • Add TBDMSCl (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify by flash column chromatography on silica gel to obtain the protected intermediate.

Step 2: Synthesis of 4-Fluoro-2-(((tert-butyldimethylsilyl)oxy)methyl)aniline (Aniline Intermediate)
  • Materials: Protected Intermediate, Stannous chloride dihydrate (SnCl₂·2H₂O), Ethanol (EtOH), Saturated aqueous NaHCO₃ solution, Ethyl acetate (EtOAc), Brine, Anhydrous Na₂SO₄.

  • Procedure:

    • Dissolve the protected intermediate (1.0 eq) in EtOH in a round-bottom flask.

    • Add SnCl₂·2H₂O (5.0 eq) and heat the mixture to reflux for 3-5 hours, monitoring by TLC.

    • Cool the reaction to room temperature and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is ~8.

    • Extract the aqueous layer with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude aniline intermediate, which can often be used in the next step without further purification.

Step 3: Buchwald-Hartwig Amination
  • Materials: Aniline Intermediate, Heterocyclic halide (e.g., 2-chloropyrimidine, 1.1 eq), Palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), Ligand (e.g., Xantphos, 0.1 eq), Base (e.g., Cs₂CO₃, 2.0 eq), Anhydrous toluene or dioxane.

  • Procedure:

    • To a flame-dried Schlenk flask, add the aniline intermediate, heterocyclic halide, base, palladium catalyst, and ligand.

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add the degassed anhydrous solvent.

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by LC-MS.

    • Cool the reaction to room temperature and filter through a pad of Celite, washing with EtOAc.

    • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Step 4: Deprotection to Yield Final Kinase Inhibitor (KI-FNM-01)
  • Materials: Coupled Product, Tetrabutylammonium fluoride (TBAF) solution (1M in THF), Tetrahydrofuran (THF), Saturated aqueous NH₄Cl solution, EtOAc, Brine, Anhydrous Na₂SO₄.

  • Procedure:

    • Dissolve the coupled product (1.0 eq) in THF in a plastic flask.

    • Add TBAF solution (1.2 eq) dropwise at 0 °C.

    • Stir at room temperature for 1-2 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate under reduced pressure and purify by recrystallization or flash column chromatography to obtain the final kinase inhibitor.

Target Signaling Pathway: PI3K/AKT/mTOR

Many kinase inhibitors target the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[8] Dysregulation of this pathway is a common event in various cancers. The hypothetical inhibitor "KI-FNM-01" could be designed to target a kinase within this cascade, such as mTOR or PI3K.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription mTORC2 mTORC2 mTORC2->AKT Phosphorylation S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 S6K1->Transcription Protein Synthesis EIF4EBP1->Transcription Protein Synthesis Inhibitor KI-FNM-01 Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway.

References

Green Chemistry in Action: Synthesizing 5-Fluorouracil Derivatives for a Sustainable Future in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy for decades, effectively treating a range of cancers. However, its synthesis and the preparation of its derivatives often involve harsh reagents, hazardous solvents, and energy-intensive processes, posing environmental and safety concerns. The principles of green chemistry offer a transformative approach to mitigate these issues, focusing on the design of products and processes that minimize the use and generation of hazardous substances. This document provides detailed application notes and protocols for several green chemistry approaches to the synthesis of 5-fluorouracil derivatives, aiming to guide researchers in adopting more sustainable practices in drug development.

I. Greener Synthetic Approaches: An Overview

Several innovative strategies have emerged that align with the principles of green chemistry for the synthesis of 5-FU derivatives. These methods prioritize the use of safer solvents, reduction of waste, energy efficiency, and atom economy. Key approaches include:

  • Co-crystal Formation: A solvent-free or minimal-solvent approach that involves the formation of crystalline structures composed of 5-FU and a pharmacologically safe co-former. This method can improve the physicochemical properties of the drug.

  • Nanoparticle Encapsulation: Utilizing biocompatible and biodegradable materials to encapsulate 5-FU, often through green synthetic methods, to enhance drug delivery and reduce systemic toxicity.

  • Mechanochemical Synthesis: A solvent-free technique that uses mechanical energy, such as ball milling, to drive chemical reactions. This method can lead to higher yields, shorter reaction times, and reduced waste.

  • Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate chemical reactions, often leading to significantly reduced reaction times and energy consumption compared to conventional heating methods.[1]

  • One-Pot Synthesis: Designing a reaction sequence where multiple steps are carried out in a single reactor, avoiding the need for purification of intermediates and reducing solvent usage and waste.

II. Experimental Protocols

A. Co-crystal Formation with 5-Fluorouracil

This section details two green methods for the preparation of 5-FU co-crystals with various co-formers such as urea, thiourea, acetanilide, and aspirin.[2][3][4][5] These methods are environmentally friendly, require no specialized equipment, and produce no by-products.[4]

1. Solid-State Grinding (Solvent-Free)

  • Principle: This mechanochemical method involves the direct grinding of 5-FU and a co-former in a mortar and pestle to induce co-crystal formation.

  • Materials:

    • 5-Fluorouracil (API)

    • Co-former (e.g., Urea, Thiourea, Acetanilide, Aspirin)

    • Mortar and Pestle

  • Protocol:

    • Weigh equimolar amounts of 5-FU and the chosen co-former.

    • Combine the powders in a clean, dry mortar.

    • Grind the mixture vigorously with a pestle for 15-20 minutes.

    • The resulting fine powder is the 5-FU co-crystal.

    • Characterize the product using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Powder X-Ray Diffraction (PXRD) to confirm co-crystal formation.

2. Solution-Based Method

  • Principle: This method involves dissolving 5-FU and a co-former in a minimal amount of a green solvent (e.g., methanol) and allowing the co-crystals to form upon slow evaporation.

  • Materials:

    • 5-Fluorouracil (API)

    • Co-former (e.g., Urea, Thiourea, Acetanilide, Aspirin)

    • Methanol (or another suitable green solvent)

    • Beakers or flasks

    • Magnetic stirrer and stir bar

  • Protocol:

    • Prepare separate saturated solutions of 5-FU and the co-former in methanol at room temperature.

    • Mix the two solutions in a 1:1 molar ratio in a clean beaker.

    • Stir the mixture for 2 hours at room temperature.

    • Allow the solvent to evaporate slowly at room temperature until co-crystals are formed.

    • Collect the crystals by filtration and air dry.

    • Characterize the product using FTIR and PXRD to confirm co-crystal formation.

B. Green Synthesis of 5-Fluorouracil Loaded Chromium Nanoparticles

This protocol describes an eco-friendly biosynthesis of 5-FU loaded chromium nanoparticles (CrNPs) using a plant extract as a reducing and capping agent.[6]

  • Principle: An aqueous extract of Harpullia pendula is used for the green synthesis of CrNPs from a chromium salt. The synthesized nanoparticles are then loaded with 5-FU.

  • Materials:

    • Chromium chloride hexahydrate (CrCl₃·6H₂O)

    • 5-Fluorouracil

    • Harpullia pendula leaves

    • Deionized water

    • Water bath shaker

    • Ultrafiltration unit (50 kDa pore size)

  • Protocol:

    • Preparation of Harpullia pendula extract:

      • Boil 100 g of air-dried, powdered leaves of H. pendula in 250 mL of distilled water for 20 minutes.

      • Cool and filter the extract.

    • Green Synthesis of Chromium Nanoparticles (CrNPs):

      • Mix the aqueous extract with a solution of CrCl₃·6H₂O.

      • The formation of CrNPs is indicated by a color change.

      • Collect the biosynthesized CrNPs by centrifugation and wash with deionized water.

    • Loading of 5-FU onto CrNPs:

      • Prepare aqueous solutions of 5-FU at desired concentrations (e.g., 0.25%, 0.5%, 0.75%).

      • Add a specific weight of CrNPs (e.g., 250 mg, 500 mg, 750 mg) to 200 mL of the 5-FU solution.

      • Place the mixture in a thermostatically controlled water bath shaker at a specific temperature (e.g., 20°C, 25°C, 30°C) and agitate at 500 rpm for 24 hours.

      • Separate the 5-FU loaded CrNPs (5-FuCrNPs) from the solution by ultrafiltration.

C. Mechanochemical Synthesis of 5-Fluorouracil Polymorphs via Ball Milling

While not a synthesis of a derivative, this protocol demonstrates a green, solvent-free method for controlling the polymorphic form of 5-FU using a ball mill.[2] This technique can be adapted for the synthesis of 5-FU derivatives by including a second reactant.

  • Principle: High-energy ball milling is used to induce solid-state phase transformations in 5-FU, resulting in different polymorphs.

  • Materials:

    • Raw 5-Fluorouracil (RFU)

    • Planetary ball mill with stainless steel jars and balls

    • Ethanol (optional, for liquid-assisted grinding)

  • Protocol:

    • Place a known amount of raw 5-FU into a stainless steel grinding jar along with stainless steel balls.

    • For neat grinding, seal the jar and mill at a specified speed (e.g., 400 rpm) for a set duration (e.g., 1-2 hours).

    • For liquid-assisted grinding, add a small amount of ethanol to the jar before milling.

    • After milling, collect the powdered sample.

    • Analyze the product using PXRD to determine the polymorphic form.

III. Data Presentation

Table 1: Summary of Quantitative Data for Green Synthesis Approaches of 5-FU Derivatives

Synthesis MethodDerivative/ProductReaction TimeTemperatureSolventYield/EfficiencyReference
Solid-State Grinding 5-FU Co-crystals15-20 minRoom Temp.None (Solvent-free)Not reported[4]
Solution-Based Co-crystallization 5-FU Co-crystals2 hours (stirring) + evaporation timeRoom Temp.MethanolNot reported[4]
Nanoparticle Loading 5-FU Loaded CrNPs24 hours20-30°CWaterLoading Efficiency: 15.92% - 21.90%[6]
One-Pot Synthesis (5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl derivatives6 hours (step 1) + 48-72 hours (step 2)60°C (step 1) + Room Temp. (step 2)Water, Acetonitrile20.0% - 71.5%[7][8]
Conventional Synthesis 2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid2 hoursRefluxWater65%
Conventional Synthesis Ethyl 4-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)benzoate5 days0°C to Room Temp.DMF, Chloroform72%

IV. Visualizations

Experimental Workflows

solid_state_grinding cluster_start Starting Materials cluster_process Process cluster_product Product FU 5-Fluorouracil Grinding Vigorous Grinding (15-20 min) FU->Grinding Coformer Co-former Coformer->Grinding CoCrystal 5-FU Co-crystal Grinding->CoCrystal solution_based_method cluster_start Starting Materials cluster_process Process cluster_product Product FU 5-Fluorouracil Dissolve_FU Dissolve 5-FU FU->Dissolve_FU Coformer Co-former Dissolve_Coformer Dissolve Co-former Coformer->Dissolve_Coformer Solvent Methanol Solvent->Dissolve_FU Solvent->Dissolve_Coformer Mix Mix Solutions (1:1) Dissolve_FU->Mix Dissolve_Coformer->Mix Stir Stir (2 hours) Mix->Stir Evaporate Slow Evaporation Stir->Evaporate CoCrystal 5-FU Co-crystal Evaporate->CoCrystal nanoparticle_synthesis cluster_step1 Step 1: Green Synthesis of CrNPs cluster_step2 Step 2: Loading of 5-FU Plant H. pendula Extract Mix1 Mix Plant->Mix1 CrCl3 CrCl3 Solution CrCl3->Mix1 CrNPs Chromium Nanoparticles Mix1->CrNPs Mix2 Mix & Shake (24h, 20-30°C) CrNPs->Mix2 FU_sol 5-FU Solution FU_sol->Mix2 Filter Ultrafiltration Mix2->Filter Product 5-FU Loaded CrNPs Filter->Product

References

Application Notes and Protocols: Methanol as a C1 Building Block in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanol, a readily available and inexpensive bulk chemical, is emerging as a sustainable and versatile C1 building block in organic synthesis.[1][2][3] Its utilization in the synthesis of heterocyclic compounds is of particular interest to the pharmaceutical and agrochemical industries, as these scaffolds are prevalent in a vast array of bioactive molecules.[4][5] Traditional methods for incorporating a single carbon atom often rely on toxic and hazardous reagents like methyl iodide or carbon monoxide.[3] In contrast, synthetic strategies employing methanol as a C1 source offer a greener and more atom-economical alternative, often generating only water and/or hydrogen gas as byproducts.[6][7]

This document provides detailed application notes and experimental protocols for the synthesis of various heterocycles using methanol as a C1 building block. The methodologies highlighted primarily involve transition-metal-catalyzed reactions operating through a "borrowing hydrogen" or "acceptorless dehydrogenative coupling" (ADC) mechanism.[7][8] In this paradigm, the catalyst transiently dehydrogenates methanol to form an in-situ electrophilic formaldehyde equivalent, which then participates in the heterocycle-forming cascade before the borrowed hydrogen is returned to a later intermediate in the reaction sequence.[7]

I. Synthesis of N-Methylated Heterocycles

The N-methylation of amines is a fundamental transformation in the synthesis of many pharmaceuticals.[9] The use of methanol as a methylating agent, facilitated by transition metal catalysts, provides a sustainable alternative to conventional methods.[10]

Catalytic Systems and Performance

A variety of ruthenium-based catalysts have demonstrated high efficacy in the N-methylation of amines using methanol. The choice of catalyst and reaction conditions can be tailored to the specific substrate.

CatalystBaseTemperature (°C)Time (h)Substrate ScopeRepresentative Yield (%)Reference
(DPEPhos)RuCl₂PPh₃Cs₂CO₃ (0.5 equiv)14012Anilines95[10]
Ru(II) complexes with tridentate ligands--16-28Amines, Amides-[6]
Bidentate cymene-Ru catalystCs₂CO₃ (1.0 equiv)--Amines-[10]
Experimental Protocol: Ruthenium-Catalyzed N-Methylation of Anilines

This protocol is adapted from the work of Li et al. and provides a general procedure for the N-methylation of anilines using (DPEPhos)RuCl₂PPh₃ as the catalyst.[10]

Materials:

  • (DPEPhos)RuCl₂PPh₃ catalyst (0.5 mol%)

  • Substituted aniline (1.0 mmol, 1.0 equiv)

  • Cesium carbonate (Cs₂CO₃) (0.5 equiv)

  • Anhydrous methanol (1 mL)

  • 10 mL Schlenk tube

  • Magnetic stir bar

Procedure:

  • To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the Ru catalyst (0.5 mol %), the desired aniline (1.0 mmol), and cesium carbonate (0.5 equiv).

  • Under an inert atmosphere (e.g., argon), add anhydrous methanol (1 mL).

  • Seal the Schlenk tube and place it in a preheated oil bath at 140 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired N-methylaniline product.[10]

Reaction Workflow

Workflow for Ru-Catalyzed N-Methylation reagents Aniline, Ru-catalyst, Cs2CO3, Methanol schlenk Add to Schlenk Tube reagents->schlenk reaction Heat at 140 °C for 12h schlenk->reaction workup Solvent Evaporation reaction->workup purification Silica Gel Chromatography workup->purification product N-Methylated Aniline purification->product

Caption: General workflow for the N-methylation of anilines using a ruthenium catalyst.

II. Synthesis of Quinazolinones and Related N-Heterocycles

Methanol can serve as a C1 source for the construction of more complex heterocyclic scaffolds, such as quinazolinones, which are important pharmacophores.[6][11] These syntheses often proceed via an acceptorless dehydrogenative coupling of an appropriate amino-functionalized precursor with methanol.

Catalytic Systems and Performance

Both iridium and cobalt-based catalytic systems have been successfully employed for the synthesis of quinazolinones from 2-aminobenzonitriles or o-aminobenzamides and methanol.[7][11]

CatalystPrecursorBaseTemperature (°C)Time (h)Representative Yield (%)Reference
[Cp*Ir(2,2'-bpyO)(H₂O)]o-AminobenzamideCs₂CO₃--up to 91[11]
Co/PP₃2-Aminobenzonitrile--16-28-[6][7]
Experimental Protocol: Iridium-Catalyzed Synthesis of Quinazolinones

This protocol is based on the work of Li and coworkers for the synthesis of quinazolinones from o-aminobenzamides and methanol.[11]

Materials:

  • [Cp*Ir(2,2'-bpyO)(H₂O)] catalyst (1 mol%)

  • Substituted o-aminobenzamide (1.0 equiv)

  • Cesium carbonate (Cs₂CO₃) (0.3 equiv)

  • Methanol (as solvent and reagent)

Procedure:

  • In a suitable reaction vessel, combine the iridium catalyst (1 mol%), the o-aminobenzamide substrate, and cesium carbonate (0.3 equiv).

  • Add methanol to the reaction mixture.

  • Seal the vessel and heat the reaction mixture for the required time and at the appropriate temperature to drive the reaction to completion (specific conditions may vary depending on the substrate).

  • Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • The crude product can be purified by standard techniques such as crystallization or column chromatography.

Proposed Reaction Mechanism

The reaction is believed to proceed through a "borrowing hydrogen" mechanism. The iridium catalyst first dehydrogenates methanol to formaldehyde. The formaldehyde then condenses with the o-aminobenzamide, and subsequent intramolecular cyclization and rearomatization, with the return of hydrogen from the catalyst, yields the quinazolinone product.

Mechanism for Quinazolinone Synthesis cluster_cat_cycle Catalytic Cycle Ir-H2 [Ir]-H2 Ir [Ir] Ir-H2->Ir H2 release Methanol CH3OH Formaldehyde CH2O Methanol->Formaldehyde Dehydrogenation (+ [Ir]) Intermediate Cyclization Intermediate Formaldehyde->Intermediate Condensation o_aminobenzamide o-Aminobenzamide o_aminobenzamide->Intermediate Quinazolinone Quinazolinone Intermediate->Quinazolinone Cyclization & Dehydration Catalytic Cycle for 1,3-Polyheterocycle Synthesis Cu_II Cu(II) Cu_methanolate Cu-methanolate complex Cu_II->Cu_methanolate + CH3OH Cu_I Cu(I) Cu_methanolate->Cu_I Oxidation Formaldehyde Formaldehyde Cu_methanolate->Formaldehyde Cu_I->Cu_II + H2O2 Iminium_ion Iminium Ion Intermediate Formaldehyde->Iminium_ion + Substrate (Aminoalcohol/Diamine) Heterocycle 1,3-Polyheterocycle Iminium_ion->Heterocycle Intramolecular Nucleophilic Attack

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude (5-Fluoro-2-nitrophenyl)methanol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude (5-Fluoro-2-nitrophenyl)methanol via recrystallization. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound by recrystallization?

A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[1][2] In this case, crude this compound is dissolved in a hot solvent until the solution is saturated. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Soluble impurities remain in the solvent (mother liquor), while insoluble impurities can be removed by filtration of the hot solution.[1][2]

Q2: What are the most suitable solvents for the recrystallization of this compound?

A2: Based on the purification of structurally similar compounds, polar protic solvents such as ethanol and methanol are recommended for initial screening.[3] A mixture of solvents, for instance, ethanol-water, can also be effective, particularly if the compound is highly soluble in the primary solvent even at low temperatures.[4] The ideal solvent will dissolve the compound sparingly at room temperature but show high solubility at its boiling point.[3]

Q3: What are the common impurities in crude this compound?

A3: The impurity profile can vary depending on the synthetic route. However, common impurities may include:

  • Unreacted Starting Materials: Such as 5-fluoro-2-nitrobenzaldehyde if the synthesis involves its reduction.[5]

  • Side-Reaction Products: This can include products from hydrolysis of the fluoro group or over-reduction of the nitro group.[5]

  • Residual Solvents: Solvents used in the preceding synthetic steps.[5]

Q4: How can I improve the recovery yield of the purified crystals?

A4: To maximize the yield, several factors are crucial:

  • Use the minimum amount of hot solvent necessary to dissolve the crude product.[1]

  • Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and prevents premature precipitation.

  • Minimize the amount of cold solvent used to wash the crystals during filtration.[1]

  • Consider concentrating the mother liquor and cooling it again to obtain a second crop of crystals.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. The solution is not saturated (too much solvent was used).- Boil off some of the solvent to concentrate the solution and then allow it to cool again.[6]- If crystals still do not form, try scratching the inside of the flask with a glass stirring rod just below the surface of the liquid to induce crystallization.[1]- Add a seed crystal of pure this compound, if available.[7]
The product "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent, or there is a high concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[6][7]- Consider using a solvent with a lower boiling point.- If significant colored impurities are present, treat the hot solution with a small amount of activated charcoal before filtration.[6]
The yield of purified crystals is very low. Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.[6]- Before filtration, ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product.[3]- Use a minimal amount of ice-cold solvent to wash the crystals on the filter paper.[1]- The filtrate can be concentrated by evaporation and cooled to obtain a second crop of crystals.
The purified crystals are colored. Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution before the hot filtration step. Be aware that activated charcoal can also adsorb some of the desired product, potentially reducing the yield.[4]
Crystallization happens too quickly, resulting in small, impure crystals. The solution is cooling too rapidly, or the flask is too large for the volume of solvent.[6]- Allow the flask to cool to room temperature on a surface that does not draw away heat too quickly (e.g., a cork ring or paper towels).[6]- Use a smaller flask to reduce the surface area-to-volume ratio, which will slow down the cooling process.[6]- Cover the flask with a watch glass during cooling to retain heat.[4]

Experimental Protocols

Solvent Selection Screening

Before performing a large-scale recrystallization, it is advisable to determine the optimal solvent through small-scale tests.

  • Place approximately 50 mg of the crude this compound into several test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, water) dropwise at room temperature, observing the solubility.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Allow the solutions to cool to room temperature and then place them in an ice bath.

  • The ideal solvent is one in which the compound is sparingly soluble at room temperature but completely soluble when hot, and which yields a good quantity of crystals upon cooling.

Single-Solvent Recrystallization Protocol (Using Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture on a hot plate, swirling gently, until it reaches the boiling point. Continue adding small portions of hot ethanol until all the solid has just dissolved.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.[4]

  • Hot Filtration: If activated charcoal or other solid impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[4]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Crystal formation should be observed.

  • Cooling: Once crystal growth appears to have stopped at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[4]

  • Drying: Allow the crystals to dry thoroughly under vacuum on the filter funnel, and then transfer them to a watch glass to air dry.

Data Presentation

SolventPolaritySolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Comments
WaterHighVery LowLowNot a suitable single solvent. May be used as an anti-solvent with a more soluble solvent like ethanol.
MethanolHighModerateHighA good candidate for recrystallization.
EthanolHighLow to ModerateHighA good candidate for recrystallization.[3]
IsopropanolMediumLowModerate to HighA potential candidate for recrystallization.
AcetoneMediumHighVery HighMay be too soluble at room temperature, leading to poor recovery.
Ethyl AcetateMediumModerateHighA potential candidate for recrystallization.
TolueneLowLowModerateMay be a suitable solvent, but care should be taken as the compound could "oil out".
HexaneLowVery LowVery LowNot a suitable solvent for recrystallization.

Visualizations

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot filtration (optional, for insoluble impurities) dissolve->hot_filtration cool Slowly cool to room temperature hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filtration Vacuum filtration to collect crystals ice_bath->vacuum_filtration wash Wash crystals with ice-cold solvent vacuum_filtration->wash dry Dry purified crystals wash->dry end Pure this compound dry->end

Caption: A generalized workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic start Recrystallization Issue no_crystals No crystals form start->no_crystals oiling_out Product oils out start->oiling_out low_yield Low yield start->low_yield concentrate Concentrate solution no_crystals->concentrate Too much solvent? scratch Scratch flask / Add seed crystal no_crystals->scratch Supersaturated? add_solvent Reheat, add more solvent, cool slowly oiling_out->add_solvent check_cooling Ensure thorough cooling low_yield->check_cooling minimize_wash Use minimal cold wash solvent low_yield->minimize_wash cool_again Cool again concentrate->cool_again Then

References

Technical Support Center: Synthesis of (5-Fluoro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of (5-Fluoro-2-nitrophenyl)methanol. This document offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for the synthesis of this compound is the reduction of 5-fluoro-2-nitrobenzaldehyde. This is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) in a suitable alcoholic solvent.

Q2: What are the critical parameters to control for optimizing the yield?

A2: To maximize the yield of this compound, it is crucial to control the following parameters:

  • Reaction Temperature: Lower temperatures (0-5 °C) are generally preferred to minimize side reactions.

  • Molar Ratio of Reducing Agent: A slight excess of the reducing agent is often used, but a large excess can lead to unwanted side reactions.

  • Solvent Choice: Methanol or ethanol are common solvents for sodium borohydride reductions.

  • Reaction Time: The reaction should be monitored (e.g., by TLC) to determine the optimal time for completion.

Q3: Are there any common side reactions to be aware of?

A3: Yes, potential side reactions include:

  • Over-reduction: While less common with mild reducing agents like NaBH₄, stronger reducing agents could potentially reduce the nitro group.

  • Formation of Impurities: The purity of the starting 5-fluoro-2-nitrobenzaldehyde is critical, as impurities can lead to the formation of undesired byproducts.

Q4: How can I purify the final product?

A4: The most common purification methods for this compound are recrystallization and column chromatography. The choice of method depends on the purity of the crude product and the nature of the impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction.- Degradation of the product during workup or purification.- Suboptimal reaction conditions (temperature, solvent, stoichiometry).- Monitor the reaction progress using TLC to ensure completion.- Perform workup and purification at lower temperatures if the product is sensitive.- Systematically optimize reaction parameters. Start with a 1.1 to 1.5 molar equivalent of NaBH₄ at 0 °C.
Incomplete Reaction - Insufficient amount of reducing agent.- Low reaction temperature leading to slow kinetics.- Deactivated reducing agent.- Increase the molar equivalents of the reducing agent incrementally.- Allow the reaction to stir for a longer period or gradually increase the temperature, while monitoring for side product formation.- Use a fresh batch of the reducing agent.
Presence of Unreacted Aldehyde - Incomplete reaction (as above).- See "Incomplete Reaction" solutions.
Formation of Multiple Products (observed by TLC/NMR) - Reaction temperature is too high.- Use of a too-powerful reducing agent.- Impure starting materials.- Maintain the reaction temperature at 0-5 °C.- Ensure the use of a mild and selective reducing agent like NaBH₄.- Verify the purity of the 5-fluoro-2-nitrobenzaldehyde before starting the reaction.
Difficulty in Isolating the Product - Product is highly soluble in the reaction solvent.- Formation of an emulsion during workup.- After quenching the reaction, remove the organic solvent under reduced pressure before extraction.- Use a brine wash to break up emulsions during the extraction process.
Product is an Oil Instead of a Solid - Presence of impurities.- Residual solvent.- Purify the product using column chromatography.- Ensure all solvent is removed under high vacuum. Attempting to induce crystallization by scratching the flask with a glass rod or adding a seed crystal may be effective.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 5-fluoro-2-nitrobenzaldehyde

This protocol details the reduction of 5-fluoro-2-nitrobenzaldehyde using sodium borohydride.

Materials:

  • 5-Fluoro-2-nitrobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoro-2-nitrobenzaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Slowly add deionized water to quench the excess sodium borohydride.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with deionized water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes. Note that actual results may vary depending on the specific experimental conditions and the scale of the reaction.

ParameterValue
Starting Material 5-Fluoro-2-nitrobenzaldehyde
Reducing Agent Sodium Borohydride (NaBH₄)
Molar Ratio (Aldehyde:NaBH₄) 1 : 1.1 - 1.5
Solvent Methanol
Reaction Temperature 0 - 5 °C
Reaction Time 1 - 2 hours
Typical Yield 85 - 95%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification dissolution Dissolve Aldehyde in Methanol cooling Cool to 0°C dissolution->cooling addition Add NaBH4 cooling->addition reaction Stir at 0°C addition->reaction quenching Quench with Water reaction->quenching solvent_removal Remove Methanol quenching->solvent_removal extraction Extract with Ethyl Acetate solvent_removal->extraction washing Wash with Water and Brine extraction->washing drying Dry Organic Layer washing->drying concentration Concentrate drying->concentration purification Recrystallization or Column Chromatography concentration->purification final_product Pure Product purification->final_product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues during the synthesis.

troubleshooting_logic start Low Yield or Incomplete Reaction check_reaction_time Reaction Time Sufficient? start->check_reaction_time check_reagent_amount Sufficient Reducing Agent? check_reaction_time->check_reagent_amount Yes optimize_conditions Optimize Conditions: - Increase Time - Increase Reagent - Use Fresh Reagent - Adjust Temperature check_reaction_time->optimize_conditions No check_reagent_quality Fresh Reducing Agent? check_reagent_amount->check_reagent_quality Yes check_reagent_amount->optimize_conditions No check_temperature Optimal Temperature? check_reagent_quality->check_temperature Yes check_reagent_quality->optimize_conditions No check_temperature->optimize_conditions No side_products Side Products Observed? check_temperature->side_products Yes side_products->optimize_conditions No purification_issue Difficulty in Purification? side_products->purification_issue Yes column_chromatography Perform Column Chromatography purification_issue->column_chromatography Yes recrystallization Optimize Recrystallization Solvent System purification_issue->recrystallization No

Caption: Troubleshooting decision tree for optimizing the synthesis of this compound.

Technical Support Center: Synthesis of (5-Fluoro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of (5-Fluoro-2-nitrophenyl)methanol. It provides troubleshooting advice and answers to frequently asked questions regarding common impurities and their management.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The impurities in the synthesis of this compound are highly dependent on the synthetic route chosen. However, some common impurities that can be anticipated include unreacted starting materials, intermediates from multi-step syntheses, byproducts from side reactions, and residual solvents.[1]

Q2: Can you provide more specific examples of potential impurities based on a likely synthetic pathway?

A2: A common and direct route to this compound is the reduction of 5-fluoro-2-nitrobenzaldehyde. In this case, specific impurities could include:

  • Unreacted 5-fluoro-2-nitrobenzaldehyde: Incomplete reduction will leave the starting material in your product.

  • 5-Fluoro-2-nitrobenzoic acid: Oxidation of the starting aldehyde can occur if air is not excluded from the reaction.

  • 2-Amino-5-fluorobenzyl alcohol: Over-reduction of the nitro group to an amine can be a significant side reaction depending on the reducing agent and reaction conditions used.[1]

  • Isomeric impurities: If the synthesis of the precursor, 5-fluoro-2-nitrobenzaldehyde, started from 4-fluorotoluene, you might have isomeric impurities such as (2-Fluoro-5-nitrophenyl)methanol.

Q3: What are some common residual solvents that might be present?

A3: Residual solvents are often present from the reaction or purification steps. Common solvents that may be found as impurities include methanol, ethanol, ethyl acetate, and toluene.[1]

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

ProblemPotential CauseRecommended Solution
Low Purity of Final Product Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting material is consumed.
Inefficient purification.Optimize the recrystallization solvent system or the mobile phase for column chromatography to improve separation.
Presence of Unreacted Starting Aldehyde Insufficient reducing agent.Use a slight excess of the reducing agent (e.g., sodium borohydride).
Low reaction temperature or short reaction time.Ensure the reaction is carried out at the recommended temperature and for a sufficient duration.
Formation of 2-Amino-5-fluorobenzyl alcohol Use of a strong reducing agent.Opt for a milder reducing agent that selectively reduces the aldehyde over the nitro group.
Harsh reaction conditions.Control the reaction temperature and avoid prolonged reaction times.
Product is an Oil Instead of a Solid Presence of impurities.Purify the product using column chromatography to remove impurities that may be inhibiting crystallization.
Residual solvent.Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.

Quantitative Data on Common Impurities

ImpurityPotential SourceTypical Analytical Method
5-Fluoro-2-nitrobenzaldehydeUnreacted starting materialHPLC, GC-MS
5-Fluoro-2-nitrobenzoic acidOxidation of starting materialHPLC, LC-MS
2-Amino-5-fluorobenzyl alcoholOver-reduction of the nitro groupHPLC, LC-MS
Isomeric Nitrophenyl MethanolsImpurities in starting materials or side reactions during nitrationHPLC, Chiral HPLC if applicable
Residual Solvents (e.g., Methanol, Toluene)Reaction or purification stepsGC-MS

Experimental Protocols

General Protocol for the Reduction of 5-Fluoro-2-nitrobenzaldehyde

This protocol is a general guideline and may require optimization.

  • Dissolution: Dissolve 5-fluoro-2-nitrobenzaldehyde in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add a mild reducing agent, such as sodium borohydride, portion-wise to the cooled solution. Maintain the temperature below 5 °C during the addition.

  • Reaction: Stir the reaction mixture at 0 °C for a specified time (e.g., 1-2 hours) and then allow it to warm to room temperature. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of a weak acid, such as dilute hydrochloric acid or acetic acid, until the effervescence ceases.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of ethyl acetate and hexanes is often a good starting point.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Synthesis_Impurities A 5-Fluoro-2-nitrobenzaldehyde (Starting Material) B This compound (Target Product) A->B Reduction (e.g., NaBH4) C Unreacted Starting Material A->C Incomplete Reaction D 5-Fluoro-2-nitrobenzoic acid (Oxidation Side-Product) A->D Oxidation E 2-Amino-5-fluorobenzyl alcohol (Over-reduction Side-Product) B->E Further Reduction

Caption: Synthetic pathway and potential impurities.

Troubleshooting_Workflow Start Crude Product Obtained CheckPurity Analyze Purity by HPLC/TLC Start->CheckPurity HighPurity Product Meets Specification CheckPurity->HighPurity Yes LowPurity Identify Impurities CheckPurity->LowPurity No End Pure Product HighPurity->End UnreactedSM Unreacted Starting Material? LowPurity->UnreactedSM SideProduct Side-Products Present? UnreactedSM->SideProduct No OptimizeReaction Optimize Reaction Conditions (Time, Temp, Reagent Stoichiometry) UnreactedSM->OptimizeReaction Yes OptimizePurification Optimize Purification (Recrystallization, Chromatography) SideProduct->OptimizePurification Yes SideProduct->End No (Re-evaluate Synthesis) OptimizeReaction->Start OptimizePurification->Start

Caption: Troubleshooting workflow for product purification.

References

Technical Support Center: Purifying Fluorinated Compounds with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of fluorinated compounds using column chromatography techniques.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of fluorinated compounds.

Question: Why am I observing poor peak shape (tailing or fronting) for my fluorinated analyte?

Answer: Poor peak shape is a common issue that can arise from several factors:

  • Secondary Interactions: Strong interactions can occur between polar fluorinated analytes and residual silanols on silica-based stationary phases.[1] To mitigate this, use a deactivated, end-capped column.[1]

  • Mobile Phase pH: If the mobile phase pH is too close to the pKa of your compound, it may exist in multiple ionic forms, leading to peak distortion.[1] Adjust the mobile phase pH to be at least two units away from the analyte's pKa.[1]

  • Column Overload: Injecting too much sample can saturate the column.[1] Try reducing the sample load by decreasing the concentration or volume of the injection.[1]

  • Inappropriate Solvent: The choice of solvent can influence peak shape. Check the solubility of your compound in various diluents like Methanol, Acetonitrile (ACN), and THF, and use the best solvent as the organic modifier in your mobile phase.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Poor Peak Shape (Tailing or Fronting) cause1 Secondary Interactions problem->cause1 cause2 Incorrect Mobile Phase pH problem->cause2 cause3 Column Overload problem->cause3 sol1a Use End-Capped Column cause1->sol1a sol1b Add Mobile Phase Modifier (e.g., TFA) cause1->sol1b sol2 Adjust pH > 2 units from analyte pKa cause2->sol2 sol3 Reduce Sample Concentration/Volume cause3->sol3

Caption: Troubleshooting workflow for common peak shape issues.

Question: My fluorinated compound is eluting in the void volume in reversed-phase chromatography. What should I do?

Answer: Elution in the void volume indicates that the compound is too polar to be retained by the non-polar stationary phase.[1] Consider the following solutions:

  • Use a More Retentive Column: Switch to a reversed-phase column with a higher carbon load or one with an embedded polar group for better retention of polar analytes.[1]

  • Switch to HILIC: Hydrophilic Interaction Chromatography (HILIC) is specifically designed for retaining and separating highly polar compounds.[1]

  • Use a 100% Aqueous Mobile Phase: If your column is compatible, starting with a 100% aqueous mobile phase can improve retention.[1]

  • Consider a Fluorinated Stationary Phase: These phases can offer unique selectivity and enhanced retention for fluorinated compounds.[1]

Question: I am getting low or no recovery of my compound from the column. What is happening?

Answer: This issue often points to irreversible adsorption or compound instability.

  • Irreversible Adsorption: Highly polar compounds may bind irreversibly to the stationary phase.[1] In such cases, switching to a different stationary phase like alumina, Florisil, or a HILIC column can be effective.[1] For flash chromatography, dry loading the sample can also help.

  • Compound Instability: The compound might be degrading on the column.[1][2] It is crucial to test your compound's stability on silica gel beforehand.[2] If it's unstable, consider using a less acidic stationary phase like deactivated silica, or alternative methods like purification on Florisil or alumina.[2]

  • Insufficient Elution Strength: The mobile phase may be too weak to elute the compound.[1] Gradually increase the percentage of the polar solvent in your mobile phase. For highly polar compounds, a system containing methanol and ammonium hydroxide in dichloromethane can be effective.[1][2]

Question: How can I separate my target fluorinated compound from co-eluting impurities?

Answer: Co-elution occurs when the chosen conditions do not provide sufficient resolution. To improve separation, you need to optimize selectivity.

  • Change the Stationary Phase: Switching to a column with different chemistry (e.g., from a standard C18 to a phenyl-hexyl or a dedicated fluorinated phase) can alter selectivity and resolve the co-elution.[1]

  • Change the Mobile Phase Modifier: Switching the organic component of the mobile phase, for instance from acetonitrile to methanol, can change the interactions and improve separation.[1]

  • Utilize Mobile Phase Additives: Adding modifiers like trifluoroacetic acid (TFA) or trifluoroethanol (TFE) can enhance separation.[1][3]

  • Employ an Orthogonal Technique: If co-elution persists, use a purification technique with a different separation mechanism, such as switching from reversed-phase HPLC to HILIC or Supercritical Fluid Chromatography (SFC).[1]

Data Presentation: Stationary Phase Selection

The choice of stationary phase is critical for the successful separation of fluorinated compounds. Retention depends on the analyte's hydrophobicity and its fluorine content; more hydrophobic and more highly fluorinated molecules are generally better retained on fluorinated phases.[4][5]

Stationary Phase TypePrimary Use & SelectivityRecommended For
Standard Reversed-Phase (C8, C18) General purpose, separates based on hydrophobicity.[6]Moderately polar fluorinated compounds. Can be paired with a fluorinated eluent (e.g., TFE) for improved separation.[3]
Pentafluorophenyl (PFP) Multiple retention mechanisms (hydrophobic, dipole-dipole, π-π interactions).[6] High selectivity for aromatic and halogenated compounds.[5][6][7]Separation of fluorinated molecules, including non-fluorous compounds like Taxol and its derivatives.[5]
Perfluoroalkyl (e.g., TDF) Primarily used to separate fluorinated molecules from each other and from non-fluorous ones.[4][5] The higher the fluorine content, the more selective it is for fluorinated molecules.[5]Compounds with a high degree of fluorination; fluorous solid-phase extraction (FSPE).[4][5]
HILIC (Amide, Zwitterionic, Silica) Separation of highly polar, water-soluble compounds.[1]Highly polar fluorinated compounds that show poor retention in reversed-phase chromatography.[1]
Alumina / Florisil Alternatives to silica gel, especially for compounds sensitive to the acidic nature of silica.[1][2]Base-sensitive or acid-sensitive fluorinated compounds.[2]

Frequently Asked Questions (FAQs)

Question: What is the best starting point for developing a purification method for a new fluorinated compound?

Answer: The ideal starting point is to assess the compound's polarity and solubility.[1] This initial assessment will guide your choice of chromatographic technique.

G cluster_pathways cluster_methods start Assess Compound Polarity & Solubility mod_polar Moderately Polar Soluble in Organic Solvents start->mod_polar high_polar Highly Polar Water-Soluble start->high_polar complex Thermally Labile or Complex Mixture start->complex rp_hplc Reversed-Phase HPLC (C18 Column) mod_polar->rp_hplc hilic HILIC (Amide or Silica Column) high_polar->hilic sfc Supercritical Fluid Chromatography (SFC) complex->sfc

Caption: Decision workflow for selecting an initial chromatography method.

  • For moderately polar compounds soluble in organic solvents: Reversed-phase HPLC is a versatile first choice. Begin with a C18 column and a water/acetonitrile gradient, both containing 0.1% formic acid or TFA.[1]

  • For highly polar, water-soluble compounds: HILIC is often more suitable. A polar stationary phase (e.g., amide, silica) with a gradient from high organic content to a higher aqueous content is a good starting point.[1]

  • For thermally labile or complex mixtures: Supercritical Fluid Chromatography (SFC) can be a powerful alternative, offering high efficiency and faster separations.[1]

Question: How can I monitor the purification of my fluorinated compound during column chromatography?

Answer: Thin-Layer Chromatography (TLC) is the most common method for monitoring column progress.

  • Develop a Solvent System: Find a solvent system that gives your target compound an Rf value of approximately 0.3-0.4.[8]

  • Prepare the Plate: Spot three lanes on a TLC plate: your starting material (reactant), the reaction mixture, and a "co-spot" containing both.[9] The co-spot is crucial for confirming if the reactant has been consumed, especially if the product's Rf is very similar.[8][9]

  • Collect and Analyze Fractions: As the column runs, collect fractions and spot a small amount from each onto a TLC plate to track the elution of your compound.[10]

  • Visualize: Use a UV lamp to see UV-active spots.[8] If your compound is not UV-active, use a stain (e.g., iodine or potassium permanganate) to visualize the spots.[8]

G start 1. Find Solvent System (Target Rf ~0.3) spot 2. Spot TLC Plate (Reactant | Co-spot | Mixture) start->spot run 3. Run Column & Collect Fractions spot->run analyze 4. Spot Fractions on TLC Plate run->analyze visualize 5. Visualize Plate (UV Lamp or Stain) analyze->visualize end 6. Combine Pure Fractions visualize->end

Caption: General experimental workflow for monitoring a column with TLC.

Question: Some smaller fluorinated compounds can be volatile. How should I handle them?

Answer: Handle volatile compounds in a well-ventilated area, such as a fume hood. For analysis and storage, consider using sealed vials to prevent loss of the compound.[1]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for a Moderately Polar Fluorinated Compound

This protocol provides a starting point for method development.

ParameterSetting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL

(Based on a general protocol).[1]

Protocol 2: General HILIC Method for a Highly Polar Fluorinated Compound

This protocol is suitable for compounds with poor retention in reversed-phase chromatography.

ParameterSetting
Column Amide or Zwitterionic HILIC, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 13 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD)
Injection Volume 5 µL

(Based on a general protocol).[1]

References

Technical Support Center: Synthesis of Substituted Nitrophenyl Methanols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted nitrophenyl methanols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted nitrophenyl methanols?

A1: The two primary synthetic routes are the reduction of the corresponding substituted nitrobenzaldehyde and the Grignard reaction of a suitable organometallic reagent with a nitro-substituted aldehyde or ketone. The choice of method often depends on the availability of starting materials and the specific substitution pattern of the target molecule.

Q2: Why is the reduction of the aldehyde group challenging in the presence of a nitro group?

A2: The nitro group is also susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the aldehyde and the nitro group, leading to the formation of the corresponding aminobenzyl alcohol. Therefore, chemoselective reducing agents that preferentially reduce the aldehyde are required. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its milder nature.[1][2]

Q3: What are the main challenges when using Grignard reagents for this synthesis?

A3: Grignard reagents are highly reactive and can react with the nitro group, leading to a complex mixture of products. This is a significant limitation, and protecting the nitro group or using alternative organometallic reagents may be necessary. Additionally, Grignard reactions are extremely sensitive to moisture and require strictly anhydrous conditions.[3][4]

Q4: How can I purify my synthesized substituted nitrophenyl methanol, especially if it contains isomeric impurities?

A4: Purification is typically achieved through recrystallization or column chromatography. For separating ortho- and para-isomers, steam distillation can be an effective technique, as the ortho-isomer is often more volatile due to intramolecular hydrogen bonding.[5][6][7][8] Preparative HPLC can be an option for challenging separations.[5]

Troubleshooting Guides

Issue 1: Low Yield in the Reduction of Substituted Nitrobenzaldehydes
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting material Incomplete reaction due to insufficient reducing agent or reaction time.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the starting material persists, incrementally add more reducing agent.- Extend the reaction time.
Low reactivity of the substituted nitrobenzaldehyde.- Electron-withdrawing groups on the aromatic ring can decrease the reactivity of the aldehyde. Consider a more potent reducing agent or harsher reaction conditions (e.g., increased temperature), but be mindful of potential side reactions.
Formation of multiple products Over-reduction of the nitro group to an amine or intermediate species (e.g., hydroxylamine).- Use a milder, more selective reducing agent like NaBH₄.[2]- Maintain a low reaction temperature to minimize over-reduction.- Carefully control the stoichiometry of the reducing agent.
Cannizzaro reaction as a side product (disproportionation of the aldehyde).- This can occur under basic conditions. Ensure the reaction medium is not strongly basic. Add the reducing agent to a neutral or slightly acidic solution of the aldehyde.
Issue 2: Difficulties with Grignard Reactions
Symptom Possible Cause Troubleshooting Steps
Reaction fails to initiate Inactive magnesium surface due to oxidation.- Activate the magnesium turnings before the reaction. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[4]- Ensure all glassware is flame-dried and the solvent is anhydrous.
Low yield of the desired alcohol and formation of byproducts Reaction of the Grignard reagent with the nitro group.- This is a fundamental challenge. Consider using a protecting group for the nitro functionality if possible.- Alternatively, explore other organometallic reagents that may be more compatible with the nitro group.
Wurtz coupling (formation of a biphenyl byproduct).- Add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide.[9]- Control the reaction temperature to avoid excessive heat generation.
Reaction mixture turns dark Decomposition of the Grignard reagent or side reactions.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Impurities in the reagents or solvent can catalyze decomposition. Use high-purity starting materials and anhydrous solvents.[3]

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of Substituted Nitrophenyl Methanols

Starting MaterialReducing AgentSolventReaction TimeTemperatureYield (%)Reference
4-NitrobenzaldehydeNaBH₄Ethanol30 minWarmNot specified[1]
2-NitrobenzaldehydeNaBH₄EthanolNot specifiedNot specifiedHigh[10]
2-Chloro-5-nitrobenzaldehydeNot specifiedNot specifiedNot specifiedNot specified>90[11]
4-NitrobenzaldehydeNaBH₄Methanol/THF1 hRoom Temp.Not specified[12]

Note: Yields are highly dependent on the specific reaction conditions and substrate.

Experimental Protocols

Protocol 1: Reduction of 4-Nitrobenzaldehyde using Sodium Borohydride[1]
  • Dissolution: Dissolve 1.5 g of 4-nitrobenzaldehyde in 15 mL of ethanol in a round-bottom flask.

  • Warming: Gently warm the solution on a hot plate.

  • Addition of Reducing Agent: Add 0.75 g of sodium borohydride (NaBH₄) in small portions over 5 minutes with stirring.

  • Reaction: Continue warming the mixture for 30 minutes.

  • Quenching: Slowly pour the reaction mixture into 30 mL of cold water to precipitate the product.

  • Isolation and Purification: Collect the yellow precipitate by filtration and recrystallize from a 50:50 ethanol/water mixture.

Protocol 2: General Procedure for Grignard Synthesis of Triphenylmethanol (as an illustrative example)[13]

This protocol illustrates the general setup and precautions for a Grignard reaction. Direct application to nitro-substituted substrates is challenging due to side reactions.

  • Preparation of Grignard Reagent:

    • Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. A small crystal of iodine can be added to initiate the reaction.

    • Once the reaction starts, continue the addition of the bromobenzene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Carbonyl Compound:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of benzophenone in anhydrous diethyl ether dropwise with stirring.

    • After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (indicated by a color change).

  • Work-up:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude triphenylmethanol by recrystallization from a suitable solvent.

Mandatory Visualizations

experimental_workflow cluster_reduction Reduction of Nitrobenzaldehyde start_reduction Dissolve Nitrobenzaldehyde in Ethanol add_nabh4 Add NaBH4 in portions start_reduction->add_nabh4 react_reduction Warm for 30 minutes add_nabh4->react_reduction quench_reduction Pour into cold water react_reduction->quench_reduction isolate_reduction Filter and Recrystallize quench_reduction->isolate_reduction product_reduction Substituted Nitrophenyl Methanol isolate_reduction->product_reduction grignard_workflow cluster_grignard Grignard Reaction (General) start_grignard Prepare Grignard Reagent (Aryl-MgBr) add_carbonyl Add Carbonyl Compound in Anhydrous Ether start_grignard->add_carbonyl react_grignard Stir at Room Temperature add_carbonyl->react_grignard quench_grignard Quench with aq. NH4Cl solution react_grignard->quench_grignard extract_grignard Extract with Ether and Dry quench_grignard->extract_grignard purify_grignard Purify by Recrystallization extract_grignard->purify_grignard product_grignard Substituted Phenyl Methanol purify_grignard->product_grignard reduction_mechanism cluster_mechanism Simplified Reduction Pathway of a Nitro Group nitro R-NO2 (Nitroalkane) nitroso R-NO (Nitrosoalkane) nitro->nitroso +2e-, +2H+ hydroxylamine R-NHOH (Hydroxylamine) nitroso->hydroxylamine +2e-, +2H+ amine R-NH2 (Amine) hydroxylamine->amine +2e-, +2H+

References

Improving the stability and storage of (5-Fluoro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on improving the stability and storage of (5-Fluoro-2-nitrophenyl)methanol for researchers, scientists, and professionals in drug development. The following information is based on the chemical properties of the molecule and best practices for handling structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is refrigerated (2-8 °C). It should be kept in a tightly sealed, opaque container, preferably under an inert atmosphere such as argon or nitrogen to prevent oxidation and moisture absorption.

Q2: I've noticed a color change in my sample of this compound. What could be the cause?

A2: A color change, such as yellowing or darkening, is a common indicator of chemical degradation. This can be caused by exposure to light (photodegradation), air (oxidation), or elevated temperatures. The nitro group and the benzyl alcohol moiety are susceptible to such degradation. It is advisable to verify the purity of the sample using an appropriate analytical method like HPLC or NMR spectroscopy.

Q3: Is this compound sensitive to moisture?

A3: Yes, like many benzyl alcohols, this compound can be hygroscopic.[1] The presence of moisture can potentially lead to hydrolysis or other degradation reactions. Storing the compound in a desiccator or in a dry box can help mitigate moisture-related issues.

Q4: What are the potential degradation pathways for this compound?

A4: Based on its chemical structure, the primary degradation pathways are likely:

  • Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde (5-fluoro-2-nitrobenzaldehyde) and further to the carboxylic acid (5-fluoro-2-nitrobenzoic acid).[2][3] This process is often accelerated by exposure to air and light.

  • Photodegradation: Aromatic nitro compounds are often light-sensitive and can undergo various photochemical reactions upon exposure to UV or visible light.

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can be initiated by certain contaminants or reaction conditions.[4]

Q5: How can I check the purity of my this compound sample if I suspect degradation?

A5: The most reliable method to assess purity is High-Performance Liquid Chromatography (HPLC) with a UV detector. A C18 reverse-phase column is typically suitable. You can also use Nuclear Magnetic Resonance (NMR) spectroscopy to check for the appearance of new signals corresponding to degradation products. A freshly prepared sample should be used as a reference standard.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound leading to lower effective concentration or interfering byproducts.1. Verify the purity of your this compound sample using HPLC or NMR. 2. If degradation is confirmed, use a fresh, unopened sample or purify the existing stock. 3. Review your storage conditions against the recommended guidelines.
Sample discoloration (e.g., yellowing) Oxidation or photodegradation.1. Store the compound in an amber or opaque vial to protect it from light. 2. Purge the container with an inert gas (e.g., argon) before sealing to minimize oxidation. 3. Store at refrigerated temperatures (2-8 °C).
Poor solubility or presence of particulates Absorption of moisture leading to clumping, or formation of insoluble degradation products.1. Store the compound in a desiccator. 2. If the material is clumpy, it may have absorbed water. Gentle drying under vacuum may be attempted, but purity should be re-verified. 3. If particulates are observed in solution, they are likely degradation products. The solution should be discarded and a fresh one prepared from a pure sample.
Unexpected side products in a reaction Use of a degraded starting material. The degradation products (e.g., the aldehyde) may participate in side reactions.1. Always use a sample of confirmed purity for your reactions. 2. Prepare solutions of this compound fresh for each experiment if possible.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to an appropriate concentration (e.g., 0.1 mg/mL).

  • HPLC System and Conditions:

    • System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient should be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (this should be determined by a UV scan).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a freshly prepared sample to establish a baseline chromatogram and retention time.

    • Inject the sample suspected of degradation and compare the chromatograms. Look for the appearance of new peaks or a decrease in the area of the main peak.

Data Presentation

Table 1: Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)To minimize thermal degradation and slow down potential chemical reactions.[4]
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation of the benzylic alcohol.[5]
Light Protect from light (Amber vial)To prevent photodegradation of the nitroaromatic compound.[4]
Humidity Low humidity (Store with desiccant)To prevent moisture absorption and potential hydrolysis.[1][4]

Visualizations

G cluster_storage Optimal Storage Workflow start Receive Compound store Store at 2-8 °C in opaque, sealed container under inert atmosphere start->store use Use in Experiment store->use recheck Re-check Purity (e.g., HPLC) store->recheck After long-term storage or if degradation is suspected use->store If portion remains

Caption: Workflow for optimal storage and handling.

G cluster_degradation Potential Degradation Pathways compound This compound oxidation Oxidation (Air, Light) compound->oxidation photodegradation Photodegradation (UV/Visible Light) compound->photodegradation hydrolysis Hydrolysis (Moisture) compound->hydrolysis aldehyde 5-Fluoro-2-nitrobenzaldehyde oxidation->aldehyde other Other Degradants photodegradation->other hydrolysis->other acid 5-Fluoro-2-nitrobenzoic acid aldehyde->acid Further Oxidation

Caption: Potential degradation pathways for the compound.

G cluster_troubleshooting Troubleshooting Logic issue Inconsistent Experimental Results check_purity Check Purity (HPLC/NMR) issue->check_purity purity_ok Purity OK? check_purity->purity_ok degraded Sample Degraded purity_ok->degraded No other_issue Investigate Other Experimental Parameters purity_ok->other_issue Yes use_fresh Use Fresh/Purified Sample degraded->use_fresh review_storage Review Storage Conditions degraded->review_storage

Caption: Troubleshooting workflow for experimental issues.

References

Troubleshooting guide for the reduction of 5-fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the chemical reduction of 5-fluoro-2-nitrobenzaldehyde to 2-amino-5-fluorobenzaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reduction of 5-fluoro-2-nitrobenzaldehyde is giving a low yield. What are the common causes?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Verify this by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If starting material remains, consider extending the reaction time or increasing the temperature (within the limits of the protocol).

  • Reagent Quality: The purity and activity of your reducing agent are critical. For instance, when using stannous chloride (SnCl₂), ensure it is the dihydrate form and of high purity, as technical grades can lead to lower yields.[1] Similarly, the activity of catalytic hydrogenation catalysts like Palladium on carbon (Pd/C) can degrade over time or be poisoned.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include the formation of azo compounds or partial reduction to hydroxylamine intermediates.

  • Work-up and Purification Issues: The desired product, 2-amino-5-fluorobenzaldehyde, can be unstable.[2] Improper work-up conditions (e.g., pH too high or low) or harsh purification methods can lead to product loss.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: Besides the unreacted starting material and the desired product, other spots could represent:

  • Hydroxylamine Intermediate: Incomplete reduction can lead to the formation of 2-hydroxylamino-5-fluorobenzaldehyde.

  • Azo Compounds: These can form from the reaction between the nitroso intermediate and the aniline product.[3] This is more common with certain reducing agents like metal hydrides.

  • Over-reduction of the Aldehyde: Strong reducing agents or harsh conditions can reduce the aldehyde group to a benzyl alcohol.

  • Dehalogenation: In catalytic hydrogenation, the fluorine atom can sometimes be removed (hydrodehalogenation), especially with catalysts like Pd/C. Using a catalyst like Raney Nickel may mitigate this.

  • Polymerization/Condensation Products: 2-aminobenzaldehydes can be unstable and prone to self-condensation, especially if left for extended periods or under acidic/basic conditions.[2]

Q3: How can I selectively reduce the nitro group without affecting the aldehyde and fluoro functionalities?

A3: Chemoselectivity is a key challenge. Here are some strategies:

  • Mild Reducing Agents: Use of mild and selective reducing agents is crucial. Iron powder in the presence of an acid like acetic acid (Fe/AcOH) or a salt like ammonium chloride (Fe/NH₄Cl) is a classic and effective method for selectively reducing nitro groups in the presence of other reducible functionalities.[4]

  • Catalytic Transfer Hydrogenation: This method, using a hydrogen donor like formic acid in the presence of a catalyst (e.g., Pd/C), can be a milder alternative to high-pressure catalytic hydrogenation and often shows good selectivity.

  • Stannous Chloride (SnCl₂): This is a well-established method for the reduction of aromatic nitro compounds and is generally compatible with aldehyde groups.[1]

Q4: My catalytic hydrogenation reaction is not working or is very slow. What should I check?

A4: For issues with catalytic hydrogenation:

  • Catalyst Activity: The catalyst (e.g., Pd/C) may be old or deactivated. Use fresh catalyst for optimal results.

  • Catalyst Poisoning: The starting material or solvent may contain impurities that poison the catalyst. Ensure high purity of all reagents and solvents.

  • Hydrogen Pressure and Delivery: Ensure the system is properly sealed and that there is adequate hydrogen pressure. For reactions at atmospheric pressure, ensure good agitation to facilitate gas-liquid mixing.

  • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Common solvents include ethanol, methanol, and ethyl acetate.

Q5: What is a reliable method for purifying the final product, 2-amino-5-fluorobenzaldehyde?

A5: The purification of 2-amino-5-fluorobenzaldehyde requires care due to its potential instability.

  • Extraction: After the reaction work-up, the product is typically extracted into an organic solvent like dichloromethane or ethyl acetate.

  • Column Chromatography: If necessary, purification by column chromatography on silica gel is a common method. A mixture of petroleum ether and ethyl acetate is a typical eluent system.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification technique.

Comparative Data on Reduction Methods

Reducing Agent/MethodSubstrateYield of Amino-benzaldehydeNotes
SnCl₂·2H₂O / HClm-Nitrobenzaldehyde75-79%A reliable and high-yielding method.[1]
Fe / AcOH5-Fluoro-2-nitrobenzaldehyde- (Used in a subsequent reaction)A mild and selective method suitable for this substrate.[4]
Na₂S₂O₄ / Na₂CO₃5-Chloro-2-nitrobenzaldehyde60%An alternative method, though the yield may be moderate.
Catalytic Hydrogenation (Pd/C)5-Chloro-2-nitrobenzaldehyde>95% (crude)High yielding, but potential for dehalogenation.

Key Experimental Protocols

Protocol 1: Reduction using Iron and Ammonium Chloride (Fe/NH₄Cl)

This protocol is adapted from general procedures for the reduction of nitroarenes.

Materials:

  • 5-fluoro-2-nitrobenzaldehyde

  • Iron powder (<100 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 5-fluoro-2-nitrobenzaldehyde (1 equivalent) in a 4:1 mixture of ethanol and water.

  • Add iron powder (10 equivalents) and ammonium chloride (10 equivalents) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethyl acetate.

  • Combine the filtrate and the washings, and remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Reduction using Stannous Chloride (SnCl₂)

This protocol is based on the reduction of m-nitrobenzaldehyde.[1]

Materials:

  • 5-fluoro-2-nitrobenzaldehyde

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane

Procedure:

  • In a beaker equipped with a mechanical stirrer, prepare a solution of stannous chloride dihydrate (3 equivalents) in concentrated hydrochloric acid.

  • Cool the solution to 5 °C in an ice bath.

  • Add 5-fluoro-2-nitrobenzaldehyde (1 equivalent) in one portion with vigorous stirring. The temperature will rise.

  • After the initial vigorous reaction subsides, continue stirring and allow the reaction to proceed to completion (monitor by TLC).

  • Cool the reaction mixture in an ice-salt bath.

  • Carefully neutralize the mixture with a cold aqueous solution of sodium hydroxide to precipitate the tin salts and dissolve the amino-benzaldehyde.

  • Extract the product with dichloromethane (3 times).

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Visual Troubleshooting Guide

Troubleshooting_Reduction start Start: Reduction of 5-fluoro-2-nitrobenzaldehyde check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Action: Extend Reaction Time or Increase Temperature incomplete->extend_time extend_time->check_completion check_yield Low Yield? complete->check_yield good_yield Good Yield - Proceed to Purification check_yield->good_yield No low_yield Low Yield check_yield->low_yield Yes investigate_cause Investigate Cause low_yield->investigate_cause side_reactions Side Reactions? (Multiple Spots on TLC) investigate_cause->side_reactions no_side_reactions No Significant Side Reactions side_reactions->no_side_reactions No yes_side_reactions Side Reactions Present side_reactions->yes_side_reactions Yes reagent_quality Check Reagent Quality (Purity, Activity) no_side_reactions->reagent_quality workup_issue Review Work-up and Purification Procedure reagent_quality->workup_issue optimize_conditions Optimize Conditions: - Milder Reagents - Lower Temperature - Different Catalyst yes_side_reactions->optimize_conditions

Caption: Troubleshooting workflow for the reduction of 5-fluoro-2-nitrobenzaldehyde.

This guide aims to provide a starting point for troubleshooting common issues encountered during the reduction of 5-fluoro-2-nitrobenzaldehyde. Successful synthesis often requires careful optimization of reaction conditions and purification procedures.

References

Side reactions to avoid when working with (5-Fluoro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Fluoro-2-nitrophenyl)methanol. The information is designed to help you anticipate and mitigate potential side reactions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites of this compound and what are the expected primary reactions?

A1: this compound has three primary reactive sites: the benzylic alcohol, the aromatic nitro group, and the fluorine-substituted aromatic ring.

  • Benzylic Alcohol: The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., halide) for nucleophilic substitution, or undergo etherification or esterification.

  • Nitro Group: The nitro group is readily reduced to an amine, hydroxylamine, or other partially reduced intermediates depending on the reaction conditions.

  • Aromatic Ring: The fluorine atom can be susceptible to nucleophilic aromatic substitution under specific conditions, although this is generally less common than reactions at the other two sites.

Q2: How does the presence of the nitro and fluoro groups affect the reactivity of the benzylic alcohol?

A2: The electron-withdrawing nature of the nitro group, positioned ortho to the methanol group, can influence the reactivity of the alcohol. For instance, in oxidation reactions, the nitro group can stabilize the resulting aldehyde, potentially reducing the likelihood of over-oxidation to the carboxylic acid compared to electron-rich systems. Conversely, in reactions proceeding through a carbocation intermediate, the electron-withdrawing nitro group can be destabilizing.

Q3: What are the general storage recommendations for this compound to avoid degradation?

A3: Like many nitroaromatic compounds, this compound can be sensitive to light, heat, and moisture.[1] To ensure its stability, it is recommended to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[2] Exposure to acidic or basic conditions could also lead to hydrolysis or other degradation pathways.[1]

Troubleshooting Guides for Common Reactions

Oxidation to 5-Fluoro-2-nitrobenzaldehyde

Issue: Low yield of the desired aldehyde and formation of side products.

Potential Side Reaction Troubleshooting/Avoidance Strategy
Over-oxidation to Carboxylic Acid Use a mild and selective oxidizing agent such as Pyridinium Dichromate (PDC) or Pyridinium Chlorochromate (PCC).[3] Carefully control the reaction stoichiometry, temperature, and time. Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction upon completion.
Incomplete Reaction Ensure the oxidizing agent is fresh and active. Optimize the reaction temperature and time; some oxidations may require gentle heating. Ensure the starting material is fully dissolved in the chosen solvent.

Experimental Protocol: Oxidation using PDC

  • Dissolve this compound in a suitable solvent like dichloromethane (DCM).[3]

  • Add Pyridinium Dichromate (PDC) (typically 1.2-1.5 equivalents) to the solution.[3]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of silica gel to remove chromium salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.[3]

Reduction of the Nitro Group to 5-Amino-2-fluorobenzyl alcohol

Issue: Formation of multiple reduction products or incomplete reaction.

Potential Side Reaction Troubleshooting/Avoidance Strategy
Formation of Intermediates (e.g., hydroxylamine, nitroso) Choose a robust reducing system known for complete reduction of nitro groups, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl, Fe/HCl). Ensure sufficient equivalents of the reducing agent and adequate reaction time.
Reaction with Other Functional Groups For substrates with other reducible functional groups (e.g., halogens), a chemoselective reducing agent may be necessary. For instance, catalytic transfer hydrogenation can be a mild and effective method.

Experimental Protocol: Catalytic Hydrogenation

  • Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the desired amine.

Etherification/Esterification via Mitsunobu Reaction

Issue: Low yield of the desired ether/ester and difficult purification.

Potential Side Reaction Troubleshooting/Avoidance Strategy
Formation of Triphenylphosphine Oxide and Hydrazodicarboxylate Byproducts These byproducts are inherent to the Mitsunobu reaction.[4] Purification can be challenging. Consider using polymer-bound triphenylphosphine or modified azodicarboxylates to simplify byproduct removal.[5][6]
Reaction with the Azodicarboxylate If the nucleophile (e.g., carboxylic acid) is not sufficiently acidic, the azodicarboxylate can act as a nucleophile, leading to undesired side products.[4][7][8] Ensure your nucleophile has an appropriate pKa.
Inversion of Stereochemistry For chiral secondary alcohols, the Mitsunobu reaction proceeds with inversion of stereochemistry.[7][8] This is a key feature of the reaction and should be anticipated in stereoselective syntheses.

Experimental Protocol: Mitsunobu Esterification

  • Dissolve this compound, the carboxylic acid (1.1-1.5 equivalents), and triphenylphosphine (1.1-1.5 equivalents) in an anhydrous solvent like THF or DCM under an inert atmosphere.[8]

  • Cool the solution to 0 °C.

  • Slowly add the azodicarboxylate (e.g., DEAD or DIAD, 1.1-1.5 equivalents) dropwise to the cooled solution.[8]

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Concentrate the reaction mixture and purify by column chromatography to separate the desired product from the byproducts.

Visualizing Reaction Pathways

Below are diagrams illustrating key transformations and potential side reactions.

oxidation_pathway reactant This compound product 5-Fluoro-2-nitrobenzaldehyde reactant->product Mild Oxidation (e.g., PDC) side_product 5-Fluoro-2-nitrobenzoic Acid product->side_product Over-oxidation

Caption: Oxidation of this compound.

reduction_pathway reactant This compound intermediate1 Nitroso Intermediate reactant->intermediate1 Partial Reduction intermediate2 Hydroxylamine Intermediate intermediate1->intermediate2 Reduction product 5-Amino-2-fluorobenzyl alcohol intermediate2->product Full Reduction

Caption: Stepwise reduction of the nitro group.

mitsunobu_workflow start Start: this compound + Nucleophile (Nu-H) reagents Add PPh3 and DEAD/DIAD start->reagents reaction Mitsunobu Reaction reagents->reaction product Desired Product (R-Nu) reaction->product byproducts Byproducts (Ph3P=O, reduced DEAD/DIAD) reaction->byproducts purification Chromatographic Purification product->purification byproducts->purification final_product Isolated Product purification->final_product

Caption: General workflow for a Mitsunobu reaction.

References

Technical Support Center: Purification of Aromatic Nitro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing colored impurities from aromatic nitro compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of colored impurities in aromatic nitro compounds?

Colored impurities in aromatic nitro compounds often arise from side reactions during the nitration process. Common impurities include nitrophenols, polynitrated compounds, and oxidation byproducts.[1][2] The formation of these byproducts can be influenced by reaction conditions such as temperature and acid concentration. Incomplete nitration can also leave colored starting materials or intermediates in the product mixture.

Q2: What is the first step I should take to purify my crude aromatic nitro compound?

An initial alkaline wash is often a good first step, particularly if phenolic impurities are suspected.[2][3] Washing the crude product with a dilute solution of sodium carbonate or sodium hydroxide can help remove acidic impurities like nitrophenols by converting them into their water-soluble salts.[3][4]

Q3: How do I choose the best purification method for my compound?

The choice of purification method depends on the nature of your aromatic nitro compound (solid or liquid), the types of impurities present, and the desired level of purity. For solid compounds, recrystallization is a common and effective technique.[5][6] If recrystallization is insufficient or your compound is a liquid, column chromatography is a powerful tool for separating compounds with different polarities.[7][8][9] For removing colored impurities that are present in small amounts, treatment with activated carbon can be very effective.[10][11]

The following diagram illustrates a general decision-making process for selecting a purification method:

Purification Method Selection start Crude Aromatic Nitro Compound is_solid Is the compound solid? start->is_solid alkaline_wash Alkaline Wash for Acidic Impurities start->alkaline_wash recrystallization Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_solid->chromatography No further_purification Further Purification Needed? recrystallization->further_purification chromatography->further_purification alkaline_wash->is_solid activated_carbon Activated Carbon Treatment pure_product Pure Product activated_carbon->pure_product further_purification->activated_carbon Yes, for color further_purification->pure_product No

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides

Recrystallization

Q: My compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is supersaturated.

  • Solution 1: Re-dissolve and cool slowly. Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool more slowly. Insulating the flask can help.[12]

  • Solution 2: Change the solvent. If slow cooling doesn't work, you may need to choose a solvent with a lower boiling point.[12]

Q: No crystals are forming, even after the solution has cooled. What can I do?

This is a common issue that can often be resolved with a few simple techniques.

  • Solution 1: Induce crystallization. Try scratching the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a surface for crystal nucleation.[13]

  • Solution 2: Add a seed crystal. If you have a small amount of the pure compound, add a tiny crystal to the solution. This will act as a template for further crystal growth.[13]

  • Solution 3: Reduce the solvent volume. You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then try to crystallize it again.[12][13]

  • Solution 4: Cool to a lower temperature. Place the flask in an ice bath to further decrease the solubility of your compound.[6]

Q: The recrystallized product is still colored. How can I fix this?

If the colored impurity has similar solubility properties to your product, it may co-crystallize.

  • Solution 1: Use activated carbon. Before the hot filtration step in your recrystallization, add a small amount of activated carbon to the hot solution to adsorb the colored impurities. Be careful not to add it to a boiling solution to avoid bumping.[14]

  • Solution 2: Perform a second recrystallization. A second recrystallization in the same or a different solvent may be necessary to achieve the desired purity.

Activated Carbon Treatment

Q: How much activated carbon should I use?

A general guideline is to use 1-5% of the weight of your compound. However, the optimal amount can vary. It's best to start with a small amount and add more if needed, as using too much can lead to the loss of your desired product through adsorption.

Q: At what temperature should I perform the activated carbon treatment?

Activated carbon treatment is typically more effective at elevated temperatures, often between 75-80°C.[10] The increased temperature enhances the solubility of the compound and can improve the adsorption of impurities.

Quantitative Data on Activated Carbon Treatment

Aromatic Nitro CompoundImpurityTreatment ConditionsColor Removal Efficiency
NitrobenzeneUnspecified colored impuritiesActivated carbon (wood-based), refluxing ethanol solution, H2 atmosphere[15]Significant decolorization reported
p-NitrophenolSelfZIF-8-PhIm adsorbent, 298 K[16]Adsorption capacity of 828.29 mg/g

Note: The effectiveness of activated carbon is highly dependent on the specific compound, impurities, solvent, and type of activated carbon used.

Column Chromatography

Q: I'm not getting good separation of my compound from the impurities. What can I do?

Poor separation in column chromatography can be due to several factors.

  • Solution 1: Optimize your solvent system. Use Thin Layer Chromatography (TLC) to test different solvent systems before running your column. The ideal solvent system will give your desired compound an Rf value of around 0.3-0.5 and show good separation from the impurities.[17]

  • Solution 2: Use a finer mesh silica gel. A smaller particle size of the stationary phase can provide a larger surface area and lead to better separation.[7]

  • Solution 3: Use a longer column. Increasing the length of the column can improve the separation of compounds with similar polarities.

  • Solution 4: Try a different stationary phase. If you are using silica gel, you could try alumina or a reverse-phase C18 silica gel, depending on the properties of your compounds.[18]

Q: My compound is streaking on the TLC plate and the column. Why is this happening?

Streaking can occur for a few reasons:

  • Reason 1: The sample is overloaded. You may be applying too much compound to the TLC plate or column. Try using a more dilute solution.[18][19][20]

  • Reason 2: The compound is highly polar. Highly polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to your eluent can sometimes resolve this issue.[18]

  • Reason 3: The compound is not stable on silica. Some compounds can decompose on the acidic surface of silica gel. In this case, you could try using a more neutral stationary phase like alumina or deactivating the silica gel with a base like triethylamine.

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[21]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[14]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If you used activated carbon or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Do not disturb the flask during this time.[6]

  • Cooling: Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[14]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

General Protocol for Column Chromatography
  • Solvent System Selection: Use TLC to determine the optimal mobile phase (solvent system) for separation.[17]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into a vertical glass column with a stopcock at the bottom, ensuring there are no air bubbles in the packing.[7][17]

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluting solvent and carefully add it to the top of the silica gel bed. Alternatively, for "dry loading," adsorb the sample onto a small amount of silica gel and add the dry powder to the top of the column.[7][17]

  • Elution: Add the mobile phase to the top of the column and begin to collect fractions as the solvent flows through. You can start with a less polar solvent and gradually increase the polarity (gradient elution) to elute compounds with different polarities.[7]

  • Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain your pure product.[17]

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified compound.[7][17]

The following diagram illustrates a typical experimental workflow for purification:

Experimental Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude Aromatic Nitro Compound alkaline_wash Alkaline Wash (Optional) crude_product->alkaline_wash recrystallization Recrystallization alkaline_wash->recrystallization column_chromatography Column Chromatography alkaline_wash->column_chromatography pure_product Pure Product recrystallization->pure_product tlc_analysis TLC Analysis column_chromatography->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions solvent_evaporation Solvent Evaporation combine_fractions->solvent_evaporation solvent_evaporation->pure_product

Caption: General experimental workflow for purification.

References

Scaling up the synthesis of (5-Fluoro-2-nitrophenyl)methanol for pilot production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the pilot-scale synthesis of (5-Fluoro-2-nitrophenyl)methanol.

Experimental Workflow Overview

The primary route for the synthesis of this compound at a pilot scale involves the reduction of 5-Fluoro-2-nitrobenzaldehyde. The following diagram illustrates the general workflow.

cluster_0 Synthesis Stage cluster_1 Purification Stage Start 5-Fluoro-2-nitrobenzaldehyde (Starting Material) Reaction Reduction with Sodium Borohydride (NaBH4) in a suitable solvent Start->Reaction Step 1 Quenching Reaction Quenching (e.g., with dilute acid) Reaction->Quenching Step 2 Workup Aqueous Workup & Extraction Quenching->Workup Step 3 Purification Purification (e.g., Recrystallization or Column Chromatography) Workup->Purification Step 4 Drying Drying of Pure Product Purification->Drying Final_Product This compound (Final Product) Drying->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Reduction of 5-Fluoro-2-nitrobenzaldehyde

This protocol is a general guideline for the pilot-scale reduction of 5-fluoro-2-nitrobenzaldehyde using sodium borohydride.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Typical PurityNotes
5-Fluoro-2-nitrobenzaldehyde169.11>98%Starting material.
Sodium Borohydride (NaBH4)37.83>98%Reducing agent. Handle with care, moisture sensitive.
Methanol (MeOH)32.04AnhydrousSolvent for the reaction.
Dichloromethane (DCM)84.93Reagent GradeExtraction solvent.
Hydrochloric Acid (HCl)36.461M solutionFor quenching the reaction.
Anhydrous Sodium Sulfate (Na2SO4)142.04GranularDrying agent.
Water18.02DeionizedFor workup and washing.
Brine (Saturated NaCl solution)--For washing the organic layer.

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve 5-Fluoro-2-nitrobenzaldehyde (1.0 eq) in methanol (10-15 volumes). Cool the solution to 0-5 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution, maintaining the internal temperature below 10 °C. The addition should be controlled to manage any exotherm.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly add 1M hydrochloric acid to the reaction mixture at 0-5 °C to quench the excess sodium borohydride and neutralize the reaction. Be cautious as hydrogen gas may be evolved. Adjust the pH to ~6-7.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extraction: To the resulting aqueous residue, add dichloromethane and water. Stir for 15-20 minutes. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 5 volumes).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[1]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the pilot-scale synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction - Insufficient amount of sodium borohydride.- Low reaction temperature or short reaction time.- Poor quality of sodium borohydride (degraded by moisture).- Increase the equivalents of NaBH4 slightly (e.g., to 1.5 eq).- Allow the reaction to stir for a longer duration and monitor by TLC/HPLC.- Use freshly opened or properly stored NaBH4.
Formation of Side Products - Over-reduction of the nitro group (less common with NaBH4).- Reaction temperature too high.- Sodium borohydride is generally chemoselective for aldehydes and ketones over nitro groups.[2] If this is observed, consider a milder reducing agent or stricter temperature control.- Maintain the reaction temperature below 10 °C during the addition of NaBH4.
Low Yield after Workup - Incomplete extraction of the product.- Product loss during solvent removal or transfers.- Perform multiple extractions with the organic solvent.- Ensure efficient phase separation during the workup.- Handle the product carefully during concentration and transfers.
Product is an Oil and Difficult to Purify - Presence of impurities that inhibit crystallization.- Attempt purification by column chromatography.- Try different solvent systems for recrystallization.
Exothermic Reaction is Difficult to Control - Too rapid addition of sodium borohydride.- Add the sodium borohydride in small portions over a longer period.- Ensure efficient cooling and stirring of the reaction mixture.

Logical Troubleshooting Flow

cluster_solutions Potential Solutions Start Problem Encountered IncompleteReaction Incomplete Reaction? Start->IncompleteReaction LowYield Low Yield? Start->LowYield SideProducts Side Products Observed? Start->SideProducts Sol_Incomplete Increase NaBH4 eq. Extend reaction time Check NaBH4 quality IncompleteReaction->Sol_Incomplete Sol_LowYield Optimize extraction Improve material handling LowYield->Sol_LowYield Sol_SideProducts Strict temperature control Consider alternative reagents SideProducts->Sol_SideProducts

Caption: A logical flow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Why is sodium borohydride chosen as the reducing agent for this synthesis?

A1: Sodium borohydride (NaBH4) is a mild and selective reducing agent. It effectively reduces aldehydes and ketones to their corresponding alcohols while typically not affecting other functional groups like nitro groups, which is desirable in this synthesis.[2] It is also safer and easier to handle on a larger scale compared to more powerful reducing agents like lithium aluminum hydride (LiAlH4).

Q2: What are the critical safety precautions to consider when scaling up this reaction?

A2: The addition of sodium borohydride can be exothermic, and quenching with acid evolves hydrogen gas, which is flammable. Therefore, it is crucial to have adequate cooling, controlled addition of reagents, and good ventilation. Personnel should wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Q3: How can I effectively monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be taken at regular intervals and compared with the starting material to determine the extent of conversion.

Q4: What are the best methods for purifying the final product on a pilot scale?

A4: For solid products, recrystallization is often the most cost-effective and scalable purification method.[1] If the product is an oil or contains impurities that are difficult to remove by recrystallization, column chromatography may be necessary, although this can be less practical for very large quantities.

Q5: Can other solvents be used for this reaction?

A5: While methanol is commonly used, other alcoholic solvents like ethanol or isopropanol can also be employed. The choice of solvent can affect reaction time and solubility. It is important to ensure the starting material is soluble in the chosen solvent.

Q6: What is the purpose of the brine wash during the workup?

A6: The brine wash helps to remove any remaining water from the organic layer and aids in breaking up any emulsions that may have formed during the aqueous workup, leading to a cleaner separation of the organic and aqueous phases.

References

Validation & Comparative

1H NMR and 13C NMR analysis of (5-Fluoro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the Nuclear Magnetic Resonance (NMR) spectral data of (5-Fluoro-2-nitrophenyl)methanol and its structural analogues is presented for researchers, scientists, and professionals in drug development. This guide details a comparative analysis of ¹H and ¹³C NMR data, offering insights into the structural nuances of these compounds.

Comparative ¹H NMR Data

The ¹H NMR spectra of substituted benzyl alcohols are characterized by signals from the methylene protons (-CH₂OH) and the aromatic protons. The chemical shifts and multiplicities of these protons are highly sensitive to the nature and position of the substituents on the aromatic ring.

CompoundAromatic Protons (δ, ppm, Multiplicity, J Hz)-CH₂OH (δ, ppm, Multiplicity, J Hz)-OH (δ, ppm, Multiplicity)Solvent
(2-Fluoro-5-nitrophenyl)methanol 8.43 (dd, J = 6.2, 2.9 Hz, 1H, H-6), 8.19 (ddd, J = 9.0, 4.5, 2.9 Hz, 1H, H-4), 7.20 (t, J = 9.0 Hz, 1H, H-3)4.85 (d, J = 3.6 Hz, 2H)2.12 (s, 1H)CDCl₃
2-Nitrobenzyl alcohol 8.05 (d, J=8.4Hz, 1H), 7.84-7.74 (m, 2H), 7.55 (t, 1H)4.83 (d, J=5.6Hz, 2H)5.55 (t, 1H)DMSO-d₆[1]
Benzyl alcohol 7.46–7.22 (m, 5H)4.67 (s, 2H)2.66 (s, 1H)CDCl₃[2]

Comparative ¹³C NMR Data

The ¹³C NMR spectra provide information on the carbon framework of the molecules. The chemical shifts of the aromatic carbons are particularly influenced by the electronic effects of the substituents.

CompoundAromatic Carbons (δ, ppm, J Hz)-CH₂OH (δ, ppm)Solvent
(2-Fluoro-5-nitrophenyl)methanol 125.0 (d, J = 10.0 Hz), 124.7 (d, J = 6.9 Hz), 116.2 (d, J = 23.6 Hz)58.2CDCl₃
Benzyl alcohol 140.86, 128.55, 127.63, 127.0465.17CDCl₃[2]

Note: Complete ¹³C NMR data for 2-nitrobenzyl alcohol was not available in the searched results.

Experimental Protocols

Standard NMR Sample Preparation and Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general procedure for the analysis of small organic molecules like the ones compared in this guide.

  • Sample Preparation :

    • Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • The choice of solvent is critical and should dissolve the compound well without reacting with it.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup :

    • The experiments are typically performed on a 300 MHz or 500 MHz NMR spectrometer.[2]

    • Before data acquisition, the magnetic field homogeneity is optimized by shimming the spectrometer.

    • The probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

  • ¹H NMR Acquisition :

    • A standard single-pulse experiment is used.

    • Key parameters include a 90° pulse angle, a spectral width of approximately 12-15 ppm, and a relaxation delay of 1-2 seconds.

    • Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • A proton-decoupled pulse sequence is commonly used to simplify the spectrum to singlets for each unique carbon.

    • A wider spectral width (e.g., 0-220 ppm) is required compared to ¹H NMR.

    • Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans (often several hundred to thousands) and a longer relaxation delay (2-5 seconds) are necessary.

  • Data Processing :

    • The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

    • The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS).

    • For ¹H NMR spectra, the signals are integrated to determine the relative number of protons.

Visualization of NMR Analysis Workflow

The following diagram illustrates the general workflow for NMR analysis, from sample preparation to final data interpretation.

NMR_Workflow General Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh Compound Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Insert into Spectrometer Tube->Spectrometer Setup Tune & Shim Spectrometer->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Correction Phase & Baseline Correction FT->Correction Reference Reference to Standard Correction->Reference Integration Integration (1H) Reference->Integration Assignment Peak Assignment Integration->Assignment Structure Structure Elucidation Assignment->Structure

Caption: A flowchart of the standard NMR analysis process.

Structure-Spectra Correlation

The positions of the fluoro and nitro groups on the benzene ring have predictable effects on the chemical shifts of the aromatic protons and carbons. This diagram shows the logical relationship for the target molecule, this compound.

Structure_Spectra Structure-Spectra Correlation for this compound cluster_structure Chemical Structure cluster_signals Expected NMR Signals mol H_arom Aromatic Protons (H3, H4, H6) - Deshielded by NO2 - Coupled to each other and F mol->H_arom H_ch2 Methylene Protons (-CH2OH) - Singlet or doublet - Adjacent to OH and ring mol->H_ch2 H_oh Hydroxyl Proton (-OH) - Broad singlet, variable shift mol->H_oh C_arom Aromatic Carbons - C-F shows large coupling - C-NO2 and C-CH2OH are deshielded mol->C_arom C_ch2 Methylene Carbon (-CH2OH) - ~60-65 ppm mol->C_ch2

Caption: Predicted NMR signals for this compound.

References

Mass Spectrometry Fragmentation: A Comparative Guide to (5-Fluoro-2-nitrophenyl)methanol and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of (5-Fluoro-2-nitrophenyl)methanol and its related isomers, 4-Nitrobenzyl alcohol and 3-Nitrobenzyl alcohol. Understanding these fragmentation pathways is crucial for the structural elucidation and identification of these compounds in complex matrices.

Comparative Fragmentation Analysis

The mass spectrometry fragmentation of nitroaromatic compounds is characterized by specific losses of the nitro group and subsequent rearrangements. The presence of a fluorine atom and a hydroxymethyl group in this compound introduces additional fragmentation pathways, which are compared here with its non-fluorinated and positional isomers.

Aromatic nitro compounds typically exhibit fragmentation through the loss of nitro (NO₂) and nitric oxide (NO) radicals. The stability of the aromatic ring often leads to a strong molecular ion peak.[1] For benzyl alcohol derivatives, cleavage of the C-C bond adjacent to the oxygen is also a common fragmentation pathway.[1]

CompoundMolecular Ion (M+) [m/z]Key Fragment Ions [m/z]Proposed Fragment Identity
This compound 171154[M-OH]+
141[M-NO]+
125[M-NO₂]+
123[M-H₂O-NO]+
95[C₆H₃F]+
4-Nitrobenzyl alcohol 153[2]136[M-OH]+
123[M-NO]+
107[2][M-NO₂]+
106[C₇H₆O]+
77[2][C₆H₅]+
3-Nitrobenzyl alcohol 153[3]136[M-OH]+
123[M-NO]+
107[M-NO₂]+
106[C₇H₆O]+
77[C₆H₅]+

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound is initiated by electron ionization, leading to the formation of a molecular ion (M+•) at m/z 171. Subsequent fragmentation is proposed to occur via the following pathways:

  • Loss of a hydroxyl radical (•OH): This results in the formation of the ion at m/z 154.

  • Loss of nitric oxide (NO): A common fragmentation for nitroaromatics, leading to the ion at m/z 141.

  • Loss of a nitro radical (•NO₂): This characteristic fragmentation produces the ion at m/z 125.

  • Sequential loss of water and nitric oxide: Loss of H₂O from the molecular ion followed by the loss of NO results in the fragment at m/z 123.

  • Formation of a fluorophenyl cation: Cleavage of the C-C bond and loss of the remaining substituents can lead to the fluorophenyl cation at m/z 95.

Fragmentation of this compound M C₇H₆FNO₃ This compound m/z = 171 F1 [M-OH]⁺ m/z = 154 M->F1 -OH F2 [M-NO]⁺ m/z = 141 M->F2 -NO F3 [M-NO₂]⁺ m/z = 125 M->F3 -NO₂ F4 [M-H₂O-NO]⁺ m/z = 123 M->F4 -H₂O, -NO F5 [C₆H₃F]⁺ m/z = 95 F3->F5 -CO

Figure 1: Proposed fragmentation pathway of this compound.

Comparative Fragmentation Pathways

The fragmentation patterns of 4-Nitrobenzyl alcohol and 3-Nitrobenzyl alcohol share similarities, primarily involving the loss of the nitro group and fragments from the benzyl alcohol moiety.

Comparative Fragmentation cluster_4NBA 4-Nitrobenzyl alcohol cluster_3NBA 3-Nitrobenzyl alcohol M_4NBA C₇H₇NO₃ m/z = 153 F1_4NBA [M-OH]⁺ m/z = 136 M_4NBA->F1_4NBA -OH F2_4NBA [M-NO₂]⁺ m/z = 107 M_4NBA->F2_4NBA -NO₂ F3_4NBA [C₆H₅]⁺ m/z = 77 F2_4NBA->F3_4NBA -CH₂O M_3NBA C₇H₇NO₃ m/z = 153 F1_3NBA [M-OH]⁺ m/z = 136 M_3NBA->F1_3NBA -OH F2_3NBA [M-NO₂]⁺ m/z = 107 M_3NBA->F2_3NBA -NO₂ F3_3NBA [C₆H₅]⁺ m/z = 77 F2_3NBA->F3_3NBA -CH₂O

Figure 2: Key fragmentation pathways for 4-Nitrobenzyl alcohol and 3-Nitrobenzyl alcohol.

Experimental Protocols

The following is a general protocol for the analysis of this compound and its isomers using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

1. Sample Preparation:

  • Dissolve 1 mg of the analytical standard in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Perform serial dilutions to achieve a final concentration of 10-100 µg/mL.

  • If analyzing complex matrices, perform appropriate sample extraction and clean-up procedures (e.g., liquid-liquid extraction or solid-phase extraction).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:

    • Injector: Split/splitless, operated in splitless mode.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

3. Data Acquisition and Analysis:

  • Acquire the mass spectrum of the chromatographic peak corresponding to the analyte.

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained spectrum with reference spectra or the predicted fragmentation pattern for structural confirmation.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve Sample Dilute Serial Dilution Dissolve->Dilute Extract Extraction (if needed) Dilute->Extract Inject Inject into GC Extract->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect Acquire Acquire Spectrum Detect->Acquire Identify Identify Peaks Acquire->Identify Compare Compare to Reference Identify->Compare

References

Purity Assessment of (5-Fluoro-2-nitrophenyl)methanol: A Comparative Guide to HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like (5-Fluoro-2-nitrophenyl)methanol is a critical step in the quality control process. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides a detailed comparison of these methods, including experimental protocols and data presentation, to aid in selecting the most suitable technique for your analytical needs.

Comparison of HPLC and GC-MS for Purity Assessment

The choice between HPLC and GC-MS for the purity assessment of this compound depends on several factors, including the volatility and thermal stability of the compound and its potential impurities, as well as the desired sensitivity and specificity of the analysis.[1][2]

FeatureHPLCGC-MS
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Applicability Well-suited for a wide range of compounds, including those that are non-volatile or thermally labile.Ideal for the analysis of volatile and thermally stable compounds.[1][2]
Sample Preparation Typically involves dissolving the sample in a suitable solvent compatible with the mobile phase.May require derivatization to increase the volatility of polar analytes.
Sensitivity High sensitivity, often in the parts-per-million (ppm) to parts-per-billion (ppb) range, depending on the detector.Very high sensitivity and specificity, especially with selected ion monitoring (SIM), allowing for detection at trace levels.[1]
Specificity UV detectors provide good selectivity for chromophoric compounds. Mass spectrometric detectors (LC-MS) offer higher specificity.The mass spectrometer provides definitive identification of compounds based on their mass spectra and fragmentation patterns.[3]
Instrumentation Consists of a pump, injector, column, detector (e.g., UV, DAD, MS), and data acquisition system.Comprises an injector, a temperature-controlled oven, a capillary column, a mass spectrometer detector, and a data system.
Potential Issues Peak tailing, co-elution of impurities, and matrix effects.Thermal degradation of the analyte, column bleed, and matrix interference.

Experimental Protocols

Below are representative experimental protocols for the analysis of this compound using HPLC and GC-MS. These should be considered as starting points and may require optimization for specific samples and instrumentation.

HPLC Method Protocol

This protocol outlines a reverse-phase HPLC method suitable for the separation and quantification of this compound and related impurities.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • This compound reference standard

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30-80% B

    • 15-18 min: 80% B

    • 18-20 min: 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

4. Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution as needed to fall within the linear range of the calibration curve.

5. Data Analysis:

  • Identify the peak for this compound based on the retention time of the reference standard.

  • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks detected.

GC-MS Method Protocol

This protocol describes a GC-MS method for the analysis of this compound, particularly useful for identifying and quantifying volatile impurities.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Chemicals and Reagents:

  • Methanol (GC grade) or another suitable solvent

  • This compound reference standard

3. Chromatographic and Spectrometric Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

4. Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in methanol.

  • Ensure the sample is fully dissolved before injection.

5. Data Analysis:

  • Identify the peak corresponding to this compound by its retention time and mass spectrum.

  • Compare the mass spectrum with a reference library (e.g., NIST) for confirmation.

  • Quantify the purity by calculating the peak area percentage of the main component.

Workflow and Decision Making

The selection of an appropriate analytical method is a critical first step in the purity assessment workflow. The following diagrams illustrate the decision-making process and the general analytical workflow.

analytical_method_selection start Start: Purity Assessment of This compound compound_properties Assess Compound Properties: - Volatility - Thermal Stability start->compound_properties is_volatile Volatile & Thermally Stable? compound_properties->is_volatile gcms GC-MS is a suitable primary method is_volatile->gcms Yes hplc HPLC is a more appropriate primary method is_volatile->hplc No impurities Consider potential impurities: - Volatile (e.g., residual solvents) - Non-volatile gcms->impurities hplc->impurities both_methods Use both HPLC and GC-MS for comprehensive analysis impurities->both_methods

Caption: Decision tree for selecting an analytical method.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation sample_prep Dissolve sample in appropriate solvent hplc_analysis HPLC Analysis sample_prep->hplc_analysis gcms_analysis GC-MS Analysis sample_prep->gcms_analysis data_processing Chromatogram & Spectrum Processing hplc_analysis->data_processing gcms_analysis->data_processing purity_calc Purity Calculation (Area %) data_processing->purity_calc report Final Report purity_calc->report

Caption: General workflow for purity assessment.

References

Comparative Analysis of (5-Fluoro-2-nitrophenyl)methanol and its Isomers: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of (5-Fluoro-2-nitrophenyl)methanol and its various isomers. While direct experimental data on the biological activities of these specific compounds are limited, this document serves as a foundational resource for researchers, scientists, and drug development professionals. By examining their physicochemical properties and drawing parallels with structurally related molecules, we propose a framework for their potential as novel therapeutic agents, particularly as inhibitors of bacterial quorum sensing.

Physicochemical Properties of (Fluoro-2-nitrophenyl)methanol Isomers

A thorough understanding of the physicochemical properties of a compound is fundamental to drug design and development. The following table summarizes the key properties of this compound and its isomers, facilitating a preliminary comparison of their potential ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound446-36-6 (phenol)C₇H₆FNO₃171.1334-37 (phenol)[1]195.8 (flash point, phenol)[1]
(2-Fluoro-3-nitrophenyl)methanol946126-95-0[2][3][4]C₇H₆FNO₃171.13Not AvailableNot Available
(2-Fluoro-4-nitrophenyl)methanol660432-43-9[5][6]C₇H₆FNO₃171.13103-105[5]Not Available
(2-Fluoro-5-nitrophenyl)methanol63878-73-9[7][8]C₇H₆FNO₃171.1368-71[9]319.0 (Predicted)[9]
(3-Fluoro-2-nitrophenyl)methanol1214323-11-1C₇H₆FNO₃171.13Not AvailableNot Available
(3-Fluoro-4-nitrophenyl)methanol503315-74-0[10][11][12]C₇H₆FNO₃171.13Not Available328.6 (Predicted)[10]
(4-Fluoro-2-nitrophenyl)methanol1043416-40-5[13]C₇H₆FNO₃171.13Not AvailableNot Available
(4-Fluoro-3-nitrophenyl)methanol20274-69-5[14][15]C₇H₆FNO₃171.1339-44[15]Not Available

Proposed Biological Activity: Inhibition of Pseudomonas aeruginosa Quorum Sensing

While direct biological data for the title compounds are scarce, literature on the parent scaffold, (2-nitrophenyl)methanol, provides a compelling starting point for investigation. Derivatives of (2-nitrophenyl)methanol have been identified as inhibitors of PqsD, a key enzyme in the Pseudomonas aeruginosa quorum sensing (QS) pathway.[16] The PqsD enzyme is crucial for the biosynthesis of quinolone signal molecules, which regulate the expression of numerous virulence factors and are essential for biofilm formation.[16][17][18][19][20] Therefore, it is hypothesized that this compound and its isomers may act as PqsD inhibitors, thereby attenuating the pathogenicity of P. aeruginosa.

The introduction of a fluorine atom can significantly modulate a molecule's biological activity by altering its lipophilicity, metabolic stability, and binding interactions with the target protein. A comparative study of the different fluoro-isomers would be invaluable in elucidating the structure-activity relationship (SAR) and identifying the most potent PqsD inhibitors within this chemical series.

Below is a diagram illustrating the proposed mechanism of action.

PqsD_Inhibition_Pathway cluster_P_aeruginosa Pseudomonas aeruginosa PqsA PqsA PqsD PqsD PqsA->PqsD Anthraniloyl-AMP HHQ HHQ PqsD->HHQ PqsH PqsH PQS PQS PqsH->PQS PqsR PqsR Virulence Virulence Factor Expression (e.g., pyocyanin, elastase) PqsR->Virulence Biofilm Biofilm Formation PqsR->Biofilm Anthranilate Anthranilate Anthranilate->PqsA HHQ->PqsH PQS->PqsR Isomers This compound and its Isomers Isomers->PqsD Inhibition

Caption: Proposed inhibition of the PqsD enzyme in the P. aeruginosa quorum sensing pathway.

Experimental Design for Comparative Analysis

To validate the hypothesized biological activity and perform a robust comparative analysis, a systematic experimental workflow is proposed. This workflow encompasses the synthesis or acquisition of the isomers, followed by a tiered screening approach to evaluate their enzyme inhibition, cytotoxicity, and antimicrobial properties.

Experimental_Workflow start Start: Isomer Acquisition/Synthesis physchem Physicochemical Characterization start->physchem stock Stock Solution Preparation physchem->stock pqsD_assay PqsD Enzyme Inhibition Assay stock->pqsD_assay cytotoxicity Cytotoxicity Assay (e.g., MTT) stock->cytotoxicity mic_assay Antimicrobial MIC Assay stock->mic_assay sar Structure-Activity Relationship (SAR) Analysis pqsD_assay->sar cytotoxicity->sar mic_assay->sar lead_id Lead Compound Identification sar->lead_id end_point End lead_id->end_point

Caption: A generalized experimental workflow for the comparative analysis of the isomers.

Experimental Protocols

The following are detailed protocols for the key experiments proposed in the workflow.

PqsD Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the (fluoro-2-nitrophenyl)methanol isomers against the P. aeruginosa PqsD enzyme.

Methodology:

  • Expression and Purification of PqsD: Recombinantly express and purify His-tagged PqsD from an E. coli expression system.

  • Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5% glycerol).

  • Compound Preparation: Prepare stock solutions of the test isomers in DMSO (e.g., 10 mM). Create a serial dilution of each isomer in the assay buffer.

  • Enzyme Reaction:

    • In a 96-well plate, add 50 µL of the PqsD enzyme solution (final concentration, e.g., 1 µM) to each well.

    • Add 2 µL of the serially diluted test compounds or DMSO (vehicle control).

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of a solution containing the substrates, anthraniloyl-CoA and malonyl-CoA (final concentrations, e.g., 100 µM each).

  • Detection: Monitor the reaction progress by measuring the decrease in absorbance of anthraniloyl-CoA at 365 nm or by using a coupled assay to detect the release of Coenzyme A.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the in vitro cytotoxicity of the isomers against a human cell line (e.g., HEK293 or HepG2) to assess their potential for host toxicity.

Methodology:

  • Cell Culture: Culture the selected human cell line in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test isomers (prepared by serial dilution from a DMSO stock) for 24 or 48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[21]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[22]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[22]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the CC₅₀ value (the concentration of the compound that causes 50% cell death) from the dose-response curve.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the isomers that inhibits the visible growth of P. aeruginosa.

Methodology:

  • Bacterial Culture: Grow P. aeruginosa in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

  • Inoculum Preparation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL.[23]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth medium.[23]

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[23]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[23]

Conclusion

This comparative guide provides a foundational framework for the investigation of this compound and its isomers as a novel class of antimicrobial agents. Based on the activity of the parent scaffold, these compounds are promising candidates for the inhibition of the PqsD enzyme in P. aeruginosa, a key regulator of virulence and biofilm formation. The provided experimental protocols offer a clear path for the systematic evaluation of these isomers to establish a structure-activity relationship and identify lead compounds for further development. The data presented herein, coupled with the proposed experimental strategy, will aid researchers in unlocking the therapeutic potential of this underexplored chemical space.

References

A Comparative Guide to the Reactivity of (5-Fluoro-2-nitrophenyl)methanol and Other Nitrobenzyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of (5-Fluoro-2-nitrophenyl)methanol alongside other common nitrobenzyl alcohols. The reactivity of these compounds is crucial in various applications, including their use as photolabile protecting groups in organic synthesis and the development of caged compounds for controlled release in biological systems. This document summarizes key reactivity data, outlines experimental protocols for assessing reactivity, and provides a mechanistic overview.

Introduction to Nitrobenzyl Alcohol Reactivity

Nitrobenzyl alcohols are a class of aromatic compounds whose reactivity is significantly influenced by the position of the nitro group on the benzene ring and the presence of other substituents. Two primary areas of reactivity are of interest: photochemical cleavage (photolysis) and chemical reduction of the nitro group.

The photochemical reactivity of ortho-nitrobenzyl derivatives is particularly notable. Upon irradiation with UV light, an intramolecular redox reaction occurs, leading to the cleavage of the benzylic C-O bond. This property is widely exploited for the protection and controlled release of alcohols, amines, and other functional groups. The efficiency of this photocleavage is quantified by the quantum yield (Φ), which represents the number of molecules undergoing a specific event per photon absorbed.

The chemical reactivity, particularly the reduction of the nitro group, is another important aspect. The electron-withdrawing nature of the nitro group influences the electron density of the aromatic ring and the benzylic position, thereby affecting the rates of various reactions, including enzymatic and chemical reductions.

Comparative Reactivity Data

The following tables summarize available quantitative data on the photocleavage and enzymatic reduction of various nitrobenzyl alcohols. Due to the limited availability of direct quantitative data for this compound, a qualitative assessment based on electronic effects is provided.

Table 1: Photocleavage Quantum Yields of Substituted Nitrobenzyl Alcohols

CompoundSubstituent(s)Quantum Yield (Φ)Wavelength
2-Nitrobenzyl alcohol2-NO₂~0.6[1]Not Specified
Nitrobenzyl derivative (NB 1)Not Specified0.16365 nm
Nitrobenzyl derivative (NB 1)Not Specified0.11405 nm
1-(2-Nitrophenyl)ethyl phosphate esters2-NO₂, α-CH₃0.49 - 0.63Not Specified

Qualitative Assessment of this compound Photocleavage:

  • Nitro Group: The ortho-nitro group is the key driver of the photocleavage reaction.

  • Fluoro Group: Fluorine is a strongly electronegative atom and thus an electron-withdrawing group via the inductive effect (-I). It is also a weak π-donor through resonance (+R effect). When positioned para to the nitro group, the electron-withdrawing inductive effect of fluorine would likely enhance the electron deficiency of the nitro group in its excited state, potentially influencing the rate of the initial hydrogen abstraction step. The overall effect on the quantum yield is complex and would require experimental determination.

Table 2: Kinetic Parameters for the Enzymatic Metabolism of Nitrobenzyl Alcohols by Rat Hepatic Enzymes

CompoundEnzymeVmax (nmol/min/mg protein)Km (µM)V/K (nmol/min/mg protein/µM) x 10⁻³
2-Nitrobenzyl alcohol Microsomal Glucuronyltransferase3.5937311.28
3-Nitrobenzyl alcohol Microsomal Glucuronyltransferase~3.59~746~5.64
4-Nitrobenzyl alcohol Microsomal Glucuronyltransferase~1.44Not Specified~5.64
3-Nitrobenzyl alcohol Cytosolic Alcohol Dehydrogenase1.485033.15
4-Nitrobenzyl alcohol Cytosolic Alcohol Dehydrogenase~1.48Not Specified~1.89
4-Nitrobenzyl alcohol Cytosolic Sulfotransferase1.694837.21
2-Nitrobenzyl alcohol Cytosolic Sulfotransferase~1.69~192~4.10
3-Nitrobenzyl alcohol Cytosolic Sulfotransferase~1.69~192~4.10

Qualitative Assessment of this compound Reduction:

The presence of a strongly electron-withdrawing nitro group makes the aromatic ring electron-deficient, which generally facilitates reduction. The additional fluorine atom, also an electron-withdrawing group, is expected to further increase the electron deficiency of the nitro group. This would likely make the reduction of this compound more favorable (i.e., occur at a less negative potential) compared to unsubstituted 2-nitrobenzyl alcohol. However, the precise impact on the kinetics of enzymatic or chemical reduction would depend on the specific reaction mechanism and steric factors.

Experimental Protocols

Protocol 1: General Procedure for Photocleavage of a Nitrobenzyl Alcohol

This protocol provides a general method for the photolytic cleavage of a nitrobenzyl-protected compound.

Materials:

  • Nitrobenzyl alcohol derivative

  • Appropriate solvent (e.g., acetonitrile, methanol, buffered aqueous solution)

  • Quartz reaction vessel or cuvette

  • UV light source (e.g., mercury lamp, UV LED) with appropriate filters for wavelength selection (e.g., 365 nm)

  • Stirring apparatus

  • Analytical instrument for monitoring the reaction (e.g., HPLC, UV-Vis spectrophotometer, TLC)

Procedure:

  • Sample Preparation: Prepare a solution of the nitrobenzyl alcohol derivative in the chosen solvent at a known concentration. The concentration should be optimized to ensure adequate light absorption.

  • Photolysis: Transfer the solution to the quartz reaction vessel. While stirring, irradiate the solution with the UV light source at the desired wavelength. The irradiation time will depend on the quantum yield of the compound, its concentration, and the intensity of the light source.

  • Reaction Monitoring: At regular intervals, withdraw aliquots from the reaction mixture and analyze them using a suitable analytical technique (e.g., HPLC) to monitor the disappearance of the starting material and the appearance of the cleavage products.

  • Work-up and Isolation: Once the reaction is complete, the solvent can be removed under reduced pressure, and the products can be isolated and purified using standard chromatographic techniques.

Protocol 2: General Procedure for the Reduction of a Nitrobenzyl Alcohol

This protocol describes a general method for the chemical reduction of a nitrobenzyl alcohol to the corresponding aminobenzyl alcohol.

Materials:

  • Nitrobenzyl alcohol derivative

  • Reducing agent (e.g., Sodium borohydride (NaBH₄) with a catalyst, catalytic hydrogenation with Pd/C)

  • Appropriate solvent (e.g., methanol, ethanol, ethyl acetate)

  • Reaction flask

  • Stirring apparatus

  • Analytical instrument for monitoring the reaction (e.g., TLC, LC-MS)

Procedure:

  • Reaction Setup: Dissolve the nitrobenzyl alcohol derivative in the chosen solvent in a reaction flask equipped with a stirrer.

  • Addition of Reducing Agent:

    • For NaBH₄ reduction: In a separate flask, prepare a solution of the reducing agent. Add the reducing agent solution to the solution of the nitrobenzyl alcohol, often at a controlled temperature (e.g., 0 °C).

    • For Catalytic Hydrogenation: Add a catalytic amount of Palladium on carbon (Pd/C) to the solution. Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation:

    • For NaBH₄ reduction: Quench the reaction by the slow addition of water or a dilute acid. Extract the product with an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

    • For Catalytic Hydrogenation: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite with the solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure aminobenzyl alcohol.

Mechanistic Visualization

The following diagram illustrates the generally accepted mechanism for the photocleavage of 2-nitrobenzyl alcohol.

G cluster_0 Photocleavage of 2-Nitrobenzyl Alcohol A 2-Nitrobenzyl Alcohol (Ground State) B Excited State A->B hν (UV light) C Aci-nitro Intermediate B->C Intramolecular H-abstraction D Cyclic Intermediate (Benzisoxazoline derivative) C->D Cyclization E 2-Nitrosobenzaldehyde + Released Alcohol D->E Rearrangement

References

A Spectroscopic Showdown: Unraveling the Structural Nuances of (5-Fluoro-2-nitrophenyl)methanol and (5-Fluoro-2-nitrophenol)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive spectroscopic comparison of (5-Fluoro-2-nitrophenyl)methanol and (5-Fluoro-2-nitrophenol) reveals key structural and electronic differences crucial for researchers in drug discovery and organic synthesis. This guide provides an objective analysis of their spectral data, offering insights into how the substitution of a hydroxyl group with a hydroxymethyl group on the phenyl ring influences their spectroscopic properties.

The distinction between a phenol and a benzyl alcohol, while seemingly minor, imparts significant changes to the electron distribution within the molecules. These differences are readily observable through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Understanding these spectral signatures is paramount for unambiguous identification and characterization in complex research and development settings.

Structural and Spectroscopic Overview

This compound and (5-Fluoro-2-nitrophenol) share a common fluoronitrophenyl scaffold but differ in the functional group attached at the C1 position. The former possesses a methanol group (-CH₂OH), while the latter has a phenolic hydroxyl group (-OH) directly attached to the aromatic ring. This fundamental difference dictates the electronic environment of the entire molecule, leading to distinct spectroscopic fingerprints.

dot

Caption: Molecular structures of the two compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and (5-Fluoro-2-nitrophenol).

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms.

Table 1: ¹H and ¹³C NMR Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound *Aromatic Protons: ~7.5-8.2 (m), CH₂OH Protons: ~4.8 (s), OH Proton: ~2.0-3.0 (br s)Aromatic Carbons: ~115-160, CH₂OH Carbon: ~60
(5-Fluoro-2-nitrophenol) Aromatic Protons: 7.08 (dd, J=9.2, 2.0 Hz, 1H), 7.21-7.27 (m, 1H), 8.12 (dd, J=9.2, 4.4 Hz, 1H), OH Proton: 10.6 (br s)111.4 (d, J=23.5 Hz), 115.8 (d, J=8.0 Hz), 128.0 (d, J=2.0 Hz), 140.8, 153.9, 158.0 (d, J=242.0 Hz)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Key IR Absorptions (cm⁻¹)

Functional Group This compound (5-Fluoro-2-nitrophenol)
O-H Stretch ~3400 (broad)~3200 (very broad)
C-H Stretch (Aromatic) ~3100~3100
C-H Stretch (Aliphatic) ~2900N/A
NO₂ Stretch (Asymmetric) ~1520~1530
NO₂ Stretch (Symmetric) ~1350~1350
C-O Stretch ~1050~1250
C-F Stretch ~1200~1200

The O-H stretching in the phenol is typically broader and at a lower wavenumber compared to the alcohol due to stronger intermolecular hydrogen bonding. The presence of aliphatic C-H stretching bands confirms the -CH₂OH group in the methanol derivative.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

Table 3: Mass Spectrometry Data (m/z)

Compound Molecular Ion [M]⁺ Key Fragments
This compound 171.03154 [M-OH]⁺, 141 [M-CH₂O]⁺, 125 [M-NO₂]⁺
(5-Fluoro-2-nitrophenol) 157.02127 [M-NO]⁺, 111 [M-NO₂]⁺, 99 [M-CO, -NO]⁺

The molecular ion peaks confirm the respective molecular weights. The fragmentation patterns are distinct, with the methanol derivative showing a characteristic loss of the hydroxyl or formaldehyde group.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Table 4: UV-Vis Absorption Data

Compound λmax (nm) Solvent
This compound ~270Methanol
(5-Fluoro-2-nitrophenol) ~260, ~350Methanol

The phenolic compound is expected to have a more extended conjugation due to the direct attachment of the hydroxyl group to the aromatic ring, which can result in a bathochromic (red) shift of the absorption maximum compared to the benzyl alcohol.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this comparison.

dot

G General Spectroscopic Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Sample Pure Compound Dissolve Dissolve in Deuterated Solvent (for NMR) Sample->Dissolve Dilute Dilute in UV-Vis Grade Solvent Sample->Dilute Prepare_IR Prepare KBr Pellet or Nujol Mull Sample->Prepare_IR Prepare_MS Dissolve in Volatile Solvent Sample->Prepare_MS NMR NMR Spectrometer Dissolve->NMR UV_Vis UV-Vis Spectrophotometer Dilute->UV_Vis IR_Spec FT-IR Spectrometer Prepare_IR->IR_Spec MS_Spec Mass Spectrometer Prepare_MS->MS_Spec Process_NMR Process FID (Fourier Transform, Phasing, Baseline Correction) NMR->Process_NMR Process_UV_Vis Plot Absorbance vs. Wavelength UV_Vis->Process_UV_Vis Process_IR Plot Transmittance vs. Wavenumber IR_Spec->Process_IR Process_MS Plot Intensity vs. m/z MS_Spec->Process_MS

Caption: A generalized workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 16-64 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (1024 or more) is usually required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method: Inject a small volume (e.g., 1 µL) of the solution into the GC. The sample is vaporized and separated on a capillary column with a suitable temperature program.

  • MS Method: As the components elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions.

  • Data Analysis: The mass spectrum of the compound is recorded, showing the molecular ion and fragmentation pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion

The spectroscopic data presented provides a clear and objective comparison between this compound and (5-Fluoro-2-nitrophenol). The key differentiating features are found in the ¹H NMR spectra with the presence of benzylic protons in the former and a downfield phenolic proton in the latter. Distinctive IR absorptions for the aliphatic C-H and C-O stretches, as well as unique fragmentation patterns in mass spectrometry, further aid in their differentiation. These data are invaluable for quality control, reaction monitoring, and structural elucidation in various scientific disciplines.

A Comparative Guide to the Synthesis of Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorinated functional groups can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative analysis of common synthesis protocols for key fluorinated building blocks, offering experimental data and detailed methodologies to assist researchers in selecting the optimal synthetic route.

Trifluoromethylated Building Blocks

The trifluoromethyl (CF3) group is one of the most frequently installed fluorinated motifs. A variety of methods have been developed for its introduction, broadly categorized into electrophilic, nucleophilic, and radical trifluoromethylation.

Comparison of Electrophilic Trifluoromethylation Reagents

Electrophilic trifluoromethylating reagents are widely used for the trifluoromethylation of a broad range of nucleophiles. The most prominent among these are the hypervalent iodine compounds (e.g., Togni's reagents) and sulfonium salts (e.g., Umemoto's reagents).[1]

Reagent ClassCommon ExamplesKey CharacteristicsTypical SubstratesReported YieldsReference
Hypervalent Iodine Togni's Reagents I & IICommercially available, broad functional group tolerance. Reagent II is generally more stable but less reactive than Reagent I.[1][2]Alcohols, phenols, thiophenols, β-ketoesters, silyl enol ethers, arenes, heterocycles.[1][3]60-95%[1][3]
Sulfonium Salts Umemoto's ReagentsHighly reactive, effective for a wide range of nucleophiles. Some derivatives can be less stable.[4][5]β-ketoesters, silyl enol ethers, arenes, heterocycles.[4]70-90%[4]
Sulfoximinium Salts Shibata's ReagentShelf-stable and commercially available.β-ketoesters.Moderate to high

Detailed Experimental Protocol: Trifluoromethylation of Indole with Togni's Reagent II

This protocol describes the direct C-H trifluoromethylation of indole, a common heterocyclic core in pharmaceuticals.

Materials:

  • Indole

  • Togni's Reagent II

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon atmosphere

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • To a solution of indole (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere, add Togni's Reagent II (1.2 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3-trifluoromethylindole.

Difluoromethylated Building Blocks

The difluoromethyl (CF2H) group is valued as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amino groups.[6]

Comparison of Difluoromethylation Methods

Various methods exist for the synthesis of difluoromethylated compounds, with photocatalytic and carbene-based approaches being prominent.

MethodReagentSubstrate ScopeKey AdvantagesReported YieldsReference
Photocatalytic C-H Difluoromethylation NaSO2CF2HHeterocycles (e.g., quinoxalinones, xanthine, uracil).[7]Mild reaction conditions, high functional group tolerance, scalable.[7]Up to 91%[7]
Difluorocarbene-based (from Sodium Chlorodifluoroacetate) ClCF2COONaPhenols, thiophenols, N-heterocycles.[8]Readily available and stable reagent, often chromatography-free workup.[8]80-95%[8]
Photocatalytic (from BrCF2CO2H) BrCF2CO2HPhenols, thiophenols.[9]Mild conditions using visible light.[9]Moderate to high[9]
Nucleophilic (from TMS-CF2Br) TMS-CF2Br / KOAcSilyl-protected nucleosides.[10]Chemoselective for specific hydroxyl groups on nucleosides.[10]40-70%[10]

Detailed Experimental Protocol: Difluoromethylation of 4-Hydroxyacetophenone using Sodium Chlorodifluoroacetate

This procedure details a practical method for the synthesis of an aryl difluoromethyl ether from a phenol.[8]

Materials:

  • 1-(4-hydroxyphenyl)ethan-1-one

  • Cesium carbonate (Cs2CO3)

  • Sodium chlorodifluoroacetate (ClCF2COONa)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Hexanes

  • Sodium sulfate (Na2SO4), anhydrous

Procedure:

  • In a round-bottomed flask, combine 1-(4-hydroxyphenyl)ethan-1-one (1.00 equiv), cesium carbonate (1.50 equiv), and anhydrous DMF.

  • Add sodium chlorodifluoroacetate (1.50 equiv) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 3 hours.

  • After cooling to room temperature, add deionized water to the reaction mixture.

  • Extract the aqueous layer with hexanes (3 x volume of DMF).

  • Combine the organic layers and wash with deionized water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[8]

Fluoroaromatic Building Blocks

Fluoroaromatics are crucial components in many pharmaceuticals and agrochemicals. Their synthesis often involves nucleophilic aromatic substitution (SNAr) or diazotization-based methods like the Balz-Schiemann reaction.

Comparison of Fluoroaromatic Synthesis Protocols
MethodStarting MaterialReagentsKey FeaturesReported YieldsReference
Balz-Schiemann Reaction Aromatic aminesNaNO2, HBF4Classical method, often requires thermal decomposition of the diazonium salt.50-80%[No specific reference from results]
Nucleophilic Aromatic Substitution (SNAr) Activated aryl halides/sulfonatesFluoride source (e.g., KF, CsF)Requires electron-withdrawing groups on the aromatic ring.60-95%[No specific reference from results]

Detailed Experimental Protocol: A Note on Fluoroaromatic Synthesis

Detailed, step-by-step modern protocols for the synthesis of fluoroaromatics were not extensively covered in the provided search results with specific quantitative comparisons. Researchers are encouraged to consult specialized literature for detailed procedures tailored to their specific substrates.

Visualizing Synthesis and Validation Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows in the synthesis and validation of fluorinated building blocks.

General Experimental Workflow for Synthesis Protocol Validation

G cluster_0 Protocol Design & Execution cluster_1 Product Isolation & Characterization cluster_2 Data Analysis & Comparison A Select Fluorinated Building Block and Synthesis Protocol B Define Reaction Parameters (Reagents, Solvent, Temp, Time) A->B C Perform Synthesis and Work-up B->C D Purification (e.g., Chromatography, Recrystallization) C->D E Structural Confirmation (NMR, MS) D->E F Purity Assessment (HPLC, qNMR) E->F G Calculate Yield and Assess Reproducibility F->G H Compare with Alternative Protocols (Yield, Purity, Cost, Safety) G->H I Document Findings H->I

Caption: General workflow for the synthesis and validation of a fluorinated building block.

Decision Logic for Selecting a Trifluoromethylation Method

G cluster_0 Substrate Type cluster_1 Recommended Method start Starting Material is_nucleophile Nucleophilic Substrate? start->is_nucleophile is_radical_precursor Radical Precursor? is_nucleophile->is_radical_precursor No electrophilic Electrophilic Trifluoromethylation (e.g., Togni's, Umemoto's reagents) is_nucleophile->electrophilic Yes nucleophilic Nucleophilic Trifluoromethylation (e.g., Ruppert-Prakash reagent) is_radical_precursor->nucleophilic No (Carbonyl, etc.) radical Radical Trifluoromethylation is_radical_precursor->radical Yes

Caption: Decision tree for selecting a trifluoromethylation strategy based on the starting material.

References

Comparative study of the biological activity of fluorinated versus non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into how a single atom can revolutionize drug efficacy. This guide provides a comparative analysis of fluorinated versus non-fluorinated drug analogs, offering researchers, scientists, and drug development professionals a comprehensive look at the supporting experimental data, detailed methodologies, and the underlying impact on cellular pathways.

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance the pharmacological profile of a molecule.[1][2] Fluorination can lead to improved metabolic stability, increased binding affinity, and better membrane permeability.[2][3] This guide presents a comparative study of fluorinated and non-fluorinated analogs, showcasing the tangible benefits of this chemical modification through quantitative data and detailed experimental protocols.

Data Presentation: Quantitative Comparison of Analogs

The following tables summarize the comparative biological activity of fluorinated versus non-fluorinated analogs across different target classes.

Table 1: In Vitro Cytotoxicity of Fluorinated vs. Non-Fluorinated Gefitinib Analogs in Human Lung Cancer Cell Lines

CompoundModificationNCI-H1299 IC50 (µM)A549 IC50 (µM)NCI-H1437 IC50 (µM)
Gefitinib Non-fluorinated Parent14.23 ± 0.0815.11 ± 0.0520.44 ± 1.43
Analog 4b Fluorinated Derivative4.42 ± 0.243.94 ± 0.011.56 ± 0.06
Analog 4c Fluorinated Derivative4.60 ± 0.184.00 ± 0.083.51 ± 0.05

Data adapted from a study on Gefitinib-1,2,3-triazole derivatives.[4] The fluorinated analogs demonstrate significantly enhanced potency against these cancer cell lines compared to the non-fluorinated parent compound, Gefitinib.

Table 2: In Vitro COX-2 Inhibition of Fluorinated vs. Non-Fluorinated Pyrazole Derivatives

CompoundModificationCOX-2 IC50 (µM)Selectivity Index (SI)
Celecoxib Non-fluorinated Parent0.2719.7
Analog 4a Fluorinated (meta-F)0.2818.6
Analog (R1=naphthalen-1-yl; R2=F) Fluorinated0.22179.18

Data adapted from reviews on selective COX-2 inhibitors.[5] The introduction of fluorine can maintain or even enhance COX-2 inhibitory activity and, in some cases, dramatically improve selectivity.

Table 3: Anti-inflammatory Activity of Fluorinated vs. Non-Fluorinated Celecoxib Analogs

CompoundModificationAnti-inflammatory Activity ED50 (mg/kg po)
Celecoxib Non-fluorinated Parent10.8
Ibuprofen Non-fluorinated Reference67.4
Analog Fluorinated27.7

Data adapted from a study on Celecoxib analogues.[6] This fluorinated analog, while less potent than Celecoxib, shows significantly better in vivo anti-inflammatory activity than Ibuprofen.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the design of similar comparative studies.

In Vitro Kinase Inhibition Assay (TR-FRET)

This assay determines the potency of a compound in inhibiting a specific kinase.[7]

Materials:

  • Kinase enzyme of interest

  • Biotinylated peptide substrate

  • ATP

  • Terbium-labeled anti-phospho-specific antibody

  • Streptavidin-conjugated XL665

  • Assay buffer (e.g., 1X Kinase Buffer A)

  • Test compounds (fluorinated and non-fluorinated analogs)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute into the assay buffer to achieve the final desired concentrations.

  • Kinase Reaction:

    • Add the diluted compounds to the wells of a 384-well plate.

    • Add the kinase enzyme to all wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding a detection solution containing the terbium-labeled antibody and streptavidin-conjugated XL665 in a buffer with EDTA.

    • Incubate for 60 minutes at room temperature to allow for the development of the detection signal.

  • Data Acquisition:

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to control wells (with and without enzyme).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cell lines.[2][8]

Materials:

  • Cancer cell lines (e.g., NCI-H1299, A549)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)

  • 96-well plates

  • Test compounds

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated and non-fluorinated analogs and incubate for 72 hours.

  • MTT Addition: Remove the medium and add 28 µL of MTT solution to each well. Incubate for 1.5 hours at 37°C.[9]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9] Incubate for 15 minutes with shaking.[9]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[9]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each treatment group compared to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

In Vivo Pharmacokinetic Study in Rats

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.[10][11]

Animals:

  • Male Wistar or Sprague Dawley rats.[10]

Procedure:

  • Dosing:

    • Administer the test compound via intravenous (IV) and oral (PO) routes to different groups of rats.[10]

    • A typical study might involve 6 time points for each route and 4 animals per time point.[10]

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes for IV; 15, 30, 60, 120, 240, 360 minutes for PO).[10]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.[10]

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%) using appropriate pharmacokinetic modeling software.

Mandatory Visualization

The following diagrams illustrate key concepts related to the comparative study of fluorinated and non-fluorinated analogs.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_analysis Data Analysis non_fluorinated Non-Fluorinated Analog kinase_assay Kinase Inhibition (IC50) non_fluorinated->kinase_assay cell_viability Cell Viability (MTT Assay) non_fluorinated->cell_viability pk_study Pharmacokinetics (Rat Model) non_fluorinated->pk_study fluorinated Fluorinated Analog fluorinated->kinase_assay fluorinated->cell_viability fluorinated->pk_study comparison Comparative Analysis kinase_assay->comparison cell_viability->comparison pk_study->comparison

Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated analogs.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Fluorinated/ Non-Fluorinated Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a common target for fluorinated kinase inhibitors.[12]

References

A Researcher's Guide to the Purification of Substituted Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isolation and purification of substituted nitroaromatic compounds is a critical step in ensuring the quality, safety, and efficacy of final products. These compounds are pivotal intermediates in the synthesis of a wide range of materials, including pharmaceuticals, dyes, and explosives. This guide provides an objective comparison of common purification techniques, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate method for your specific research needs.

Performance Benchmarking of Purification Techniques

The selection of a purification technique is often a trade-off between purity, yield, and throughput. The following table summarizes the performance of common purification methods for substituted nitroaromatic compounds based on available experimental data.

Purification TechniqueTarget Compound(s)Purity/RecoveryYieldThroughputKey AdvantagesLimitations
Solid-Phase Extraction (SPE) 2,4-Dinitrotoluene (2,4-DNT) and other nitroaromatic explosives>79% recovery[1]Not explicitly stated, but high recovery suggests good yield.Fast processing times (<30 min)[2]High selectivity, especially with molecularly imprinted sorbents; effective for sample clean-up and pre-concentration.[1]Capacity of the sorbent can be a limiting factor (e.g., >3.2 mg/g for MISs).[1]
Crystallization 2,4,6-Trinitrotoluene (TNT), Dinitrochlorobenzene, m-DinitrobenzeneHigh purity achievable through repeated crystallizations.[3]Can be optimized, but losses occur in the mother liquor.[4]Can be slow, requiring controlled cooling and time for crystal growth.[4][5]Cost-effective for large-scale purification; can yield highly pure crystalline products.[4]Finding a suitable solvent system can be challenging; may not be effective for separating isomers with similar solubility.[3][6]
Gas Chromatography (GC) 2-Ethylnitrobenzene and its isomersHigh resolution for separating isomers.[7]Analytical technique, not typically used for preparative scale purification.Relatively fast for analytical purposes.High sensitivity and resolving power, especially when coupled with mass spectrometry (GC-MS).[7][8]Potential for thermal degradation of labile compounds; requires derivatization for some compounds.[9]
High-Performance Liquid Chromatography (HPLC) N-Ethyl-2,3-difluoro-6-nitroaniline, various nitroaromatic explosivesHigh purity achievable, especially with preparative HPLC.[3][9]Good recovery, but can be lower in preparative scale compared to other methods.[10]Can be time-consuming, especially for preparative separations.[11]Versatile for a wide range of compounds, including non-volatile and thermally labile ones; excellent for isomer separation.[3][7][9]Higher cost of instrumentation and solvents compared to crystallization.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting purification techniques. Below are protocols for key methods discussed.

Solid-Phase Extraction (SPE) for Nitroaromatic Explosives

This protocol is based on the use of molecularly imprinted silica (MIS) sorbents for the selective extraction of 2,4-dinitrotoluene (2,4-DNT) and other nitroaromatic compounds from aqueous samples.[1]

1. Sorbent Preparation:

  • Synthesize MISs using phenyltrimethoxysilane as a monomer, 2,4-DNT as a template, and triethoxysilane as a cross-linker via a sol-gel approach.
  • Prepare non-imprinted silica (NIS) sorbents using the same procedure but without the template molecule for comparison.

2. Sample Preparation:

  • For aqueous samples, adjust the pH if necessary to ensure the target compounds are in a neutral form for optimal retention on the sorbent.

3. Extraction Procedure:

  • Condition the SPE cartridge containing the MIS sorbent with a suitable solvent (e.g., methanol) followed by deionized water.
  • Load the aqueous sample onto the cartridge at a controlled flow rate.
  • Wash the cartridge with a solvent of low elution strength to remove interferences.
  • Elute the retained nitroaromatic compounds with a strong organic solvent (e.g., acetonitrile or methanol).

4. Analysis:

  • Analyze the eluate using an appropriate analytical technique such as GC-MS or HPLC-UV to determine the recovery and purity of the extracted compounds.

Crystallization of Mononuclear Aromatic Nitro-Compounds

This protocol describes a general method for the crystallization of nitroaromatic compounds from nitric acid.[4]

1. Dissolution:

  • The crude product from a nitration process is mixed with nitric acid (55 to 68 percent concentration). The amount of acid should be insufficient for complete dissolution at the initial temperature.

2. Cooling and Crystallization:

  • The mixture is transferred to a larger vessel and maintained at a lower temperature to induce crystallization.
  • For continuous processes, the mixture can be passed through a series of vessels at progressively decreasing temperatures.

3. Crystal Separation:

  • The resulting slurry is filtered or centrifuged to separate the crystals from the mother liquor.

4. Further Recovery (Optional):

  • The mother liquor can be further cooled to obtain a second crop of crystals, which can be recycled back to the initial mixing stage.

5. Washing and Drying:

  • The separated crystals are washed with a suitable solvent to remove residual mother liquor and impurities.
  • The purified crystals are then dried under appropriate conditions (e.g., vacuum oven) to remove the solvent.

High-Performance Liquid Chromatography (HPLC) for Nitroaromatic Compounds

This protocol provides a general guideline for the analytical separation of nitroaromatic compounds using HPLC with UV detection.[7][9]

1. Instrumentation:

  • A high-performance liquid chromatograph equipped with a UV detector, a pump capable of delivering a precise and stable flow rate, and an autosampler.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.
  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), run in either isocratic or gradient elution mode.
  • Flow Rate: Typically in the range of 0.5 - 2.0 mL/min.
  • Detection Wavelength: Set at a wavelength where the nitroaromatic compounds exhibit strong absorbance (typically in the range of 250-400 nm for nitroanilines).[9]

3. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., the mobile phase) to a known concentration.
  • Filter the sample solution through a 0.45 µm filter to remove any particulate matter before injection.

4. Analysis:

  • Inject a known volume of the sample solution into the HPLC system.
  • Identify and quantify the components based on their retention times and peak areas compared to known standards.

Experimental Workflow and Logical Relationships

The purification of substituted nitroaromatic compounds often follows a logical workflow, from the initial crude product to the final pure compound. The choice of techniques and their sequence depends on the initial purity of the sample and the desired final purity.

Purification_Workflow cluster_synthesis Synthesis cluster_primary_purification Primary Purification cluster_secondary_purification Secondary/High-Purity Purification cluster_analysis Purity Analysis cluster_final_product Final Product Crude_Product Crude Substituted Nitroaromatic Compound Extraction Liquid-Liquid or Solid-Phase Extraction Crude_Product->Extraction Initial Cleanup Crystallization Crystallization Crude_Product->Crystallization For Crystalline Solids Column_Chromatography Column Chromatography (e.g., Flash) Extraction->Column_Chromatography Crystallization->Column_Chromatography If further purification needed Analysis Purity Assessment (HPLC, GC-MS, NMR) Crystallization->Analysis Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC For highest purity Column_Chromatography->Analysis Prep_HPLC->Analysis Analysis->Column_Chromatography Re-purify if needed Pure_Compound Pure Substituted Nitroaromatic Compound Analysis->Pure_Compound Meets Purity Specs

Caption: General workflow for the purification of substituted nitroaromatic compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of (5-Fluoro-2-nitrophenyl)methanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of (5-Fluoro-2-nitrophenyl)methanol, a compound that, like its isomers, is classified as a hazardous substance. Adherence to these procedures is essential to mitigate risks to personnel and the environment.

This compound is categorized as a skin, eye, and respiratory irritant.[1] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in accordance with institutional and regulatory guidelines.

Immediate Safety and Handling Protocols

Before beginning any disposal procedures, ensure that all relevant safety measures are in place. This includes working in a well-ventilated area, preferably a fume hood, and wearing the necessary PPE.

Personal Protective Equipment (PPE)Specifications
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionChemical-resistant gloves (e.g., nitrile).
Protective ClothingLaboratory coat.
Respiratory ProtectionUse in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[2]

  • Segregation: Isolate waste containing this compound from other waste streams. It is crucial to keep halogenated organic compounds separate from non-halogenated waste.[3][4][5] This segregation can significantly reduce disposal costs and ensures proper treatment.[3] Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.[6]

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[2][7] The container must be compatible with the chemical.

    • The label should prominently display the words "Hazardous Waste" and include the full chemical name: "this compound".[2][4] Also, list any other constituents and their approximate percentages.

    • Keep the container securely sealed at all times, except when adding waste.[4][8]

  • Waste Accumulation:

    • This includes the pure compound, contaminated materials (e.g., pipette tips, weighing paper), and any solutions containing the substance.

    • Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[2]

    • Carefully collect the absorbed material and place it in the designated hazardous waste container.[2]

    • Decontaminate the spill area with a suitable solvent (such as methanol or ethanol), followed by soap and water.[9][10] Collect all cleaning materials as hazardous waste.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][11]

    • Incineration is a common and effective method for the disposal of nitrophenols, though the final determination will be made by the disposal facility.[12]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Disposal Workflow A Identify Waste Stream This compound B Solid Waste (e.g., contaminated labware) A->B C Liquid Waste (e.g., solutions) A->C D Segregate as Halogenated Organic Waste B->D C->D E Collect in Labeled, Sealed, Compatible Hazardous Waste Container D->E F Store in Designated Hazardous Waste Accumulation Area E->F G Arrange for Pickup by EHS or Licensed Contractor F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling (5-Fluoro-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, storage, and disposal of (5-Fluoro-2-nitrophenyl)methanol. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Summary

This compound is classified as a hazardous substance. The primary risks associated with this chemical are irritation to the skin, eyes, and respiratory system.[1]

Globally Harmonized System (GHS) Classification:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1]

Physical and Chemical Properties
Molecular Formula C₇H₆FNO₃[1][2]
Molecular Weight 171.13 g/mol [1]
Appearance Yellow to brown solid
Storage Store at room temperature under an inert atmosphere (e.g., Argon)[2]

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, the following personal protective equipment is mandatory when handling this substance.

Protection Type Required PPE Rationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact which can lead to irritation.
Body Protection A laboratory coat or chemical-resistant apron.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.Minimizes the inhalation of dust or vapors that can cause respiratory tract irritation.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for safety and regulatory compliance.

Experimental Workflow for Handling this compound

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Management and Disposal receipt Receive Chemical storage Store in a Cool, Dry, Well-Ventilated Area (Under Inert Gas) receipt->storage ppe Don Appropriate PPE weighing Weigh in a Fume Hood ppe->weighing experiment Conduct Experiment in a Fume Hood weighing->experiment waste_collection Collect Waste in a Labeled, Sealed Container experiment->waste_collection waste_storage Store Waste Securely waste_collection->waste_storage disposal Dispose via Approved Hazardous Waste Vendor waste_storage->disposal

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Receiving: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be kept tightly closed and stored under an inert gas like Argon.[2]

  • Preparation: Before handling, ensure a chemical fume hood is operational and all necessary PPE is readily available. Prepare a designated waste container.

  • Handling: Conduct all manipulations of this compound, including weighing and transferring, inside a certified chemical fume hood to minimize inhalation exposure.

  • Experimentation: During the experiment, be mindful of potential splashes and ensure all containers are clearly labeled.

  • Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Waste Collection: Collect all waste materials, including contaminated consumables, in a dedicated, properly labeled, and sealed hazardous waste container.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Exposure Scenario First Aid Measures
Inhalation Move the individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][4]
Skin Contact Immediately flush the affected skin with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3][4]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Firefighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[6]

  • Specific Hazards: During a fire, irritating and toxic gases may be generated.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures:

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for disposal.

Chemical Spill Response Workflow

spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain collect Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste via Approved Channels decontaminate->dispose

Caption: Workflow for responding to a chemical spill.

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[7]

Disposal Protocol:

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.[7][8] This is crucial for proper disposal and cost management.

  • Containerization: Use a designated, compatible, and clearly labeled hazardous waste container. The container must be kept sealed when not in use.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated satellite accumulation area, away from general laboratory traffic.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.